molecular formula C21H25NO4 B14133963 D-Tetrahydropalmatine CAS No. 4880-82-4

D-Tetrahydropalmatine

Número de catálogo: B14133963
Número CAS: 4880-82-4
Peso molecular: 355.4 g/mol
Clave InChI: AEQDJSLRWYMAQI-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrahydropalmatine is a berberine alkaloid obtained by formal addition of two molecules of hydrogen to the pyridine ring of palmatine. It has a role as an adrenergic agent, a non-narcotic analgesic and a dopaminergic antagonist. It is a berberine alkaloid, an organic heterotetracyclic compound and an an (S)-7,8,13,14-tetrahydroprotoberberine. It is functionally related to a palmatine.
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.
TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12093
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-S-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tetrahydropalmatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-Tetrahydropalmatine's Action on Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tetrahydropalmatine (d-THP), an active alkaloid isolated from the Corydalis plant, has garnered interest for its pharmacological effects within the central nervous system. This technical guide provides a detailed overview of its mechanism of action, with a specific focus on its interaction with dopamine (B1211576) receptors. While extensive quantitative data for d-THP is limited in publicly available literature, this document synthesizes the current understanding of its qualitative effects and provides comparative data for its levo-isomer (l-THP) to offer a broader context. Furthermore, it outlines the standard experimental protocols utilized to characterize the binding and functional activity of compounds at dopamine receptors.

Introduction to this compound and Dopamine Receptors

This compound is a tetrahydroprotoberberine isoquinoline (B145761) alkaloid. It is the dextrorotatory stereoisomer of tetrahydropalmatine. The dopaminergic system, comprising several receptor subtypes, is a critical modulator of numerous physiological processes, including motor control, motivation, reward, and cognition. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Mechanism of Action of this compound at Dopamine Receptors

Current research indicates that this compound functions as a dopamine receptor antagonist with a preferential affinity for the D1 receptor.[1] In contrast to its levo-isomer, some evidence suggests that d-THP has no significant affinity for the D2 receptor.[2] Its activity at the D3 receptor has not been extensively quantified in the available literature.

In vivo studies have shown that d-THP can reverse the apomorphine-induced inhibition of dopaminergic firing in the substantia nigra pars compacta in rats, which is consistent with an antagonist effect at dopamine receptors.[3]

Signaling Pathways

The interaction of d-THP with dopamine receptors modulates downstream signaling cascades. As a D1 receptor antagonist, d-THP is expected to block the Gs-protein-mediated stimulation of adenylyl cyclase, thereby preventing the increase of intracellular cAMP. The antagonistic action at D2-like receptors, if any, would involve the blockade of Gi/o-protein-coupled inhibition of adenylyl cyclase.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1 D1 Receptor Gs Gs D1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Dopamine Dopamine Dopamine->D1 Activates dTHP d-THP dTHP->D1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

D1 Receptor Signaling Pathway and d-THP Antagonism.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2 D2 Receptor Gi Gi D2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

D2 Receptor Signaling Pathway.

Quantitative Data: Binding Affinities and Functional Potencies

Table 1: Comparative Binding Affinities (Ki) of l-THP at Dopamine Receptors

CompoundReceptorKi (nM)Reference
l-THPD1~124[4]
l-THPD2~388[4]
l-THPD3Low Affinity[4]

Table 2: Comparative Functional Potencies (IC50) of l-THP at Dopamine Receptors

CompoundReceptorIC50 (nM)Reference
l-THPD1166[4]
l-THPD21400[4]

Note: The lower the Ki and IC50 values, the higher the binding affinity and potency, respectively.

Experimental Protocols

The following sections detail the standard experimental methodologies employed to determine the binding and functional activity of compounds like d-THP at dopamine receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow A Prepare membranes from cells expressing the dopamine receptor subtype B Incubate membranes with a constant concentration of radiolabeled ligand (e.g., [3H]SCH23390 for D1) A->B C Add increasing concentrations of d-THP (the competing unlabeled ligand) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via vacuum filtration) D->E F Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) E->F G Plot the percentage of specific binding against the log concentration of d-THP F->G H Calculate the IC50 value from the competition curve G->H I Calculate the Ki value using the Cheng-Prusoff equation H->I

Workflow for Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (d-THP).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to determine the functional potency (IC50 or EC50) of a compound as an antagonist or agonist.

Protocol Details:

  • Cell Culture: Cells expressing the dopamine receptor of interest are cultured in appropriate media.

  • Assay Procedure:

    • For D1 (Gs-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by stimulation with a fixed concentration of a D1 agonist (e.g., dopamine).

    • For D2/D3 (Gi-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by co-stimulation with a D2/D3 agonist and an adenylyl cyclase activator (e.g., forskolin).

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration-response curves are plotted, and the IC50 value (for antagonists) is determined.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a compound.

Protocol Details:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

  • Perfusion and Sample Collection: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

  • Drug Administration: d-THP can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and plotted over time.

Conclusion

This compound is a dopamine receptor antagonist with a demonstrated preference for the D1 receptor. While quantitative binding and functional data for d-THP remain to be fully elucidated, its qualitative profile suggests a mechanism of action centered on the modulation of the D1 receptor signaling pathway. The provided comparative data for l-THP and the detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of d-THP and related compounds. Future studies focusing on the precise determination of d-THP's binding affinities and functional potencies at all dopamine receptor subtypes are warranted to fully understand its pharmacological profile.

References

The Enantioselective Quest: A Technical Guide to the Natural Sources and Isolation of D-Tetrahydropalmatine from Corydalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), a tetrahydroprotoberberine isoquinoline (B145761) alkaloid, is a chiral molecule with significant pharmacological interest. Primarily sourced from the tubers of various Corydalis species, its isolation and purification present a technical challenge due to the complex alkaloid matrix of its natural sources. This guide provides an in-depth overview of the natural origins of D-THP, detailed experimental protocols for its extraction and purification, quantitative data on its prevalence, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae and Menispermaceae families.[1] The most notable and commercially utilized source is the genus Corydalis, with Corydalis yanhusuo being a primary species for the extraction of this alkaloid.[1][2] The tuber of the Corydalis plant is the primary part used for isolation, containing a complex mixture of numerous alkaloids, including corydaline, protopine, and coptisine, among others.[3] Other species, such as Corydalis decumbens, have also been identified as sources of D-THP.[4]

It is crucial for researchers to be aware of the significant variability in the alkaloid content, including tetrahydropalmatine, which can differ based on geographical location, harvesting season, storage conditions, and the specific product or extract.[5][6]

Isolation and Purification of this compound

The isolation of this compound from Corydalis tubers is a multi-step process involving extraction, fractionation, and purification. Due to the presence of both D- and L-enantiomers (dl-tetrahydropalmatine), chiral separation is a critical final step for isolating the pure D-isomer.

Extraction

The initial step involves the extraction of total alkaloids from the dried and powdered tubers of Corydalis yanhusuo. Several methods have been proven effective:

  • Solvent Extraction: This is the most common method.

    • Aqueous Acetone (B3395972) Extraction: The powdered plant material is extracted multiple times with 70% aqueous acetone at room temperature. The resulting solution is then evaporated under reduced pressure to yield a crude residue.[6]

    • pH-Adjusted Ethanol (B145695) Extraction: An optimized method involves reflux extraction with 70% ethanol, where the pH is adjusted to 10 with diluted ammonia. This is typically performed twice, with each extraction lasting for 60 minutes.[7]

    • Vinegar-Prepared Water Extraction: Traditionally, C. yanhusuo tubers are processed with vinegar to enhance the alkaloid content in aqueous extracts. The pulverized tubers are treated with 6% acetic acid, dried, and then subjected to ultrasonication with deionized water.[8]

  • Supercritical Fluid Extraction (SFE): This method offers an alternative with the advantage of avoiding organic solvents.

    • Supercritical CO2 is used as the solvent, often with a modifier like 1,2-propanediol. Optimized conditions have been reported as a temperature of 70°C, a pressure of 200 bar, and an extraction time of 60 minutes.[9]

Fractionation and Purification

The crude extract, rich in a variety of alkaloids, requires further separation and purification.

  • Column Chromatography: This is a fundamental technique for the separation of alkaloids.

    • Macroporous Adsorbent Resin: The aqueous extract can be loaded onto a macroporous resin column (e.g., HPD-100) and eluted with a stepwise gradient of ethanol in water (H2O, 50% EtOH, 95% EtOH) to yield fractions with differing alkaloid profiles.[8]

    • Silica (B1680970) Gel Chromatography: The crude extract or fractions from the macroporous resin can be further subjected to silica gel column chromatography for more refined separation.[6]

    • Weak Cation Exchange (WCX) Chromatography: This technique is effective for separating alkaloids into tertiary and quaternary amine groups.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both the analysis and preparative purification of this compound.

    • Reversed-Phase HPLC (RP-HPLC): This is widely used for the quantification and purification of tetrahydropalmatine. A C18 column is typically employed with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA).[8][10]

    • Two-Dimensional Preparative HPLC: A powerful technique for isolating pure compounds from complex mixtures. An off-line two-dimensional approach can be used with the same preparative column but different mobile phase pH values in each dimension (e.g., pH 3.5 in the first dimension and pH 10.0 in the second).[11]

Chiral Separation

To isolate this compound from its levo-isomer (L-Tetrahydropalmatine), chiral HPLC is necessary. A chiral column, such as a Chiralcel OD column, with a mobile phase of ethanol-water (50:50 v/v) can be used to separate the enantiomers.[6]

Quantitative Data

The concentration of this compound and total alkaloids in Corydalis yanhusuo can vary significantly. The following tables summarize reported quantitative data from different studies.

Table 1: Tetrahydropalmatine and Total Alkaloid Content in Corydalis yanhusuo Products
Product Type Reported Content (mg/g)
Dietary Supplements (highly variable)Total Alkaloids: Below quantifiable to ~11 mg/g[5][12]
Enriched Dietary SupplementTetrahydropalmatine: ~5 mg/g[12]
Corydalis yanhusuo Rhizome ExtractTotal Alkaloids: ~12.7 mg/g[5][12]
Table 2: Yield of Tetrahydropalmatine from Optimized Extraction and Purification Processes
Method Yield
Optimized Reflux Extraction and Resin PurificationTotal Alkaloids: >50% of final product, with Tetrahydropalmatine at 3.13%[7]
Supercritical Fluid Extraction (dl-THP)1.324 mg/g[9]

Experimental Protocols

The following are representative protocols for the extraction and purification of this compound, synthesized from the available literature.

Protocol 1: Solvent Extraction and Column Chromatography
  • Extraction:

    • Powder 1 kg of dried Corydalis yanhusuo tubers.

    • Extract the powder with 10 L of 70% aqueous acetone three times at room temperature with constant stirring for 24 hours for each extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Fractionation:

    • Dissolve the crude residue in water and load it onto a weak cation exchange (WCX) column.

    • Elute the column with methanol (B129727) to obtain the tertiary alkaloid fraction, which includes tetrahydropalmatine.

    • Subsequently, elute with formic acid to obtain the quaternary alkaloid fraction.

  • Purification:

    • Concentrate the methanol eluate and subject it to preparative RP-HPLC on a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase to isolate the dl-tetrahydropalmatine peak.

  • Chiral Separation:

    • Dissolve the purified dl-tetrahydropalmatine in the mobile phase.

    • Inject the solution onto a chiral HPLC column (e.g., Chiralcel OD) with an isocratic mobile phase of 50:50 (v/v) ethanol-water.

    • Collect the fraction corresponding to the this compound peak.

Protocol 2: Optimized pH-Controlled Extraction and Resin Purification
  • Extraction:

    • Mix 100 g of powdered Corydalis yanhusuo tubers with 2 L of 70% ethanol.

    • Adjust the pH of the solution to 10 using diluted ammonia.

    • Heat the mixture to reflux for 60 minutes.

    • Filter the mixture and repeat the extraction process on the plant material once more.

    • Combine the filtrates.

  • Purification:

    • Concentrate the combined filtrate and load it onto a column packed with NKA-9 macroporous adsorption resin.

    • Wash the column with deionized water to remove impurities.

    • Elute the alkaloids with an appropriate solvent (e.g., ethanol).

  • Final Purification:

    • Further purify the eluate using preparative RP-HPLC as described in Protocol 1 to obtain dl-tetrahydropalmatine.

    • Perform chiral separation as described in Protocol 1 to isolate this compound.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with multiple signaling pathways. It is notably recognized as an antagonist of dopamine (B1211576) D1 and D2 receptors.[13] Its analgesic and anti-inflammatory properties are linked to the modulation of several pathways, including the P2X3/TRPV1, TRAF6/JNK, PI3K/Akt/eNOS/NO, and NF-κB signaling cascades.[1][14] Furthermore, D-THP also interacts with serotonergic and noradrenergic systems.[13] The ability of L-THP to reduce ethanol consumption has been associated with its influence on the D2R-mediated PKA signaling pathway in the caudate-putamen.[1]

experimental_workflow start_end start_end process process output output separation separation A Corydalis yanhusuo Tubers B Extraction (Solvent or SFE) A->B C Crude Alkaloid Extract B->C D Column Chromatography (e.g., WCX, Macroporous Resin) C->D E Fractionated Alkaloids D->E F Preparative HPLC (Reversed-Phase) E->F G dl-Tetrahydropalmatine F->G H Chiral HPLC G->H I This compound H->I J L-Tetrahydropalmatine H->J signaling_pathways compound This compound receptor receptor pathway pathway effect effect THP THP D1R Dopamine D1 Receptor THP->D1R antagonizes D2R Dopamine D2 Receptor THP->D2R antagonizes PI3K_Akt PI3K/Akt/eNOS/NO THP->PI3K_Akt modulates NFkB NF-κB Pathway THP->NFkB modulates Neuroprotection Neuroprotection THP->Neuroprotection Analgesia Analgesic Effects D1R->Analgesia PKA PKA Signaling D2R->PKA inhibits D2R->Analgesia Addiction Anti-addiction Effects PKA->Addiction AntiInflammatory Anti-inflammatory Effects PI3K_Akt->AntiInflammatory NFkB->AntiInflammatory

References

Pharmacological profile of D-Tetrahydropalmatine for neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of D-Tetrahydropalmatine for Neuroscience Research

Executive Summary

This compound (d-THP), an isoquinoline (B145761) alkaloid derived from Corydalis species, presents a unique pharmacological profile centered on its activity as a dopamine (B1211576) receptor antagonist. Unlike its more extensively studied levo-isomer (l-THP), d-THP exhibits a preferential affinity for dopamine D1 receptors with notably low or no affinity for D2 receptors. This distinct receptor interaction profile suggests potential therapeutic applications in neuroscience, particularly in conditions where modulation of the dopaminergic system is desired without the typical side effects associated with D2 antagonism. This document provides a comprehensive overview of the pharmacodynamics, mechanism of action, and key experimental methodologies relevant to the study of d-THP, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (d-THP) is a stereoisomer of tetrahydropalmatine, an active compound found in various species of the Corydalis and Stephania plants.[1][2] While the racemic mixture (dl-THP) and the levo-isomer (l-THP, also known as Rotundine) have been used for their analgesic and sedative properties, the dextro-isomer, d-THP, possesses a distinct pharmacological profile that makes it a subject of interest for neuroscience research.[1][2] Structurally, it is a tetrahydroprotoberberine isoquinoline alkaloid with the molecular formula C₂₁H₂₅NO₄.[1][3] Its primary mechanism of action involves the antagonism of dopamine receptors, which underpins its potential neuroprotective and analgesic effects.[1]

Pharmacodynamics: Receptor Binding Profile

The interaction of d-THP with neurotransmitter receptors, particularly within the monoamine systems, is central to its pharmacological activity. Its profile is notably different from that of its levo-isomer, l-THP.

Dopamine Receptor Interactions

D-THP acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors.[1] Critically, studies have indicated that d-THP displays no significant affinity for the dopamine D2 receptor subtype.[4] This is a key distinction from l-THP, which acts as an antagonist at D1, D2, and D3 receptors.[5][6][7] The levo-optical configuration appears to be necessary for significant affinity to D2 receptors.[4]

The antagonist activity of THP isomers at dopamine receptors is considered the basis for many of their central nervous system effects, including sedation and potential anti-addictive properties.[8][9]

Serotonin (B10506) and Adrenergic Receptor Interactions

While comprehensive binding data for d-THP across other receptor systems is limited, its levo-isomer, l-THP, has been shown to have a broad pharmacological profile, binding to several serotonin (5-HT) and adrenergic receptors. L-THP exhibits significant binding affinity for 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors, as well as α1A- and α2A-adrenergic receptors.[2][5] Studies on the racemic mixture (dl-THP) suggest it may decrease hypothalamic serotonin release, contributing to its hypotensive and bradycardic effects.[10] Further research is required to determine the specific binding profile of d-THP at these serotonergic and adrenergic targets.

Table 1: Receptor Binding Affinities of L-Tetrahydropalmatine (l-THP)

Receptor TargetLigandAffinity TypeValue (nM)Reference
Dopamine D1l-THPKi~124[2][8]
Dopamine D1l-THPIC50166[2]
Dopamine D2l-THPKi~388[2][8]
Dopamine D2l-THPIC501400[2]
Serotonin 5-HT1Al-THPKi~340[8]

Note: The data presented in this table are for the levo-isomer (l-THP) and are included to provide context for the broader class of THP compounds. Specific quantitative binding data for d-THP is not widely available.

Mechanism of Action

Dopaminergic System Modulation

The primary mechanism of action for d-THP is the antagonism of dopamine D1 receptors.[1] D1 receptors are G-protein coupled receptors that, upon activation by dopamine, couple to Gαs/olf to stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. By acting as an antagonist, d-THP blocks this signaling cascade, preventing dopamine-mediated neuronal activation through the D1 pathway. This blockade is believed to contribute to its sedative, anxiolytic, and neuroprotective effects.[1]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates dTHP d-THP dTHP->D1R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Activation) CREB->Gene_Expression Regulates

Caption: Antagonistic action of d-THP on the Dopamine D1 receptor signaling pathway.

Key Experimental Methodologies

Investigating the pharmacological profile of d-THP involves a combination of in vitro and in vivo techniques to determine its receptor binding characteristics and its effects on neurotransmitter dynamics.

In Vitro Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity (Ki) and potency (IC50) of a compound for a specific receptor.[11] A competitive radioligand binding assay is commonly used.

Experimental Protocol Outline:

  • Preparation of Receptor Source: A membrane preparation from cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D1 receptor) or from brain tissue (e.g., rat striatum) is prepared.[4]

  • Incubation: The receptor preparation is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (d-THP).[12]

  • Separation: The reaction is incubated to equilibrium. Subsequently, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[13]

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (d-THP). A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand).[11] The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate Components (reach equilibrium) Receptor->Incubate Radio Radioligand (e.g., [3H]SCH23390) Radio->Incubate dTHP d-THP (Varying Concentrations) dTHP->Incubate Filter Rapid Vacuum Filtration (separate bound vs. free) Incubate->Filter Count Scintillation Counting (measure radioactivity) Filter->Count Plot Plot Data (% inhibition vs. [d-THP]) Count->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Caption: General experimental workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals.[14][15]

Experimental Protocol Outline:

  • Probe Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized animal (e.g., a rat).[15]

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

  • Sampling: Neurotransmitters and their metabolites in the extracellular space diffuse across the membrane into the aCSF based on the concentration gradient. The resulting fluid, the dialysate, is collected in timed fractions.

  • Drug Administration: After collecting stable baseline samples, d-THP is administered (e.g., intraperitoneally or subcutaneously).

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in neurotransmitter levels following d-THP administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism. For instance, this method was used to show that dl-THP increases dopamine release in the striatum, likely due to blockade of presynaptic D2 autoreceptors by the l-THP component.[8][16]

Pharmacological Effects in Neuroscience Research

The unique D1-selective antagonism of d-THP suggests several potential applications in neuroscience.

  • Analgesic Effects: D-THP has demonstrated significant, dose-dependent analgesic properties, particularly in models of bone cancer pain. This effect is believed to be mediated by the dopamine D1 receptor pathway and involves the inhibition of microglial activation and the reduction of pro-inflammatory cytokines.[1]

  • Neuroprotective Properties: The antagonism of dopamine receptors by d-THP suggests it may have neuroprotective effects.[1] This makes it a candidate for investigation in models of neurodegenerative disorders like Parkinson's disease, where dopaminergic pathways are dysregulated.[1]

  • Addiction and Reward: The dopaminergic system is central to reward and addiction. By modulating dopamine signaling, d-THP has therapeutic potential in the study and treatment of substance use disorders.[1] The pharmacology of l-THP has already shown promise in reducing cocaine's rewarding effects in preclinical models.[2][7]

Conclusion

This compound is a pharmacologically distinct alkaloid characterized primarily by its antagonist activity at dopamine D1 receptors, with minimal to no interaction with D2 receptors. This selective profile differentiates it from its levo-isomer and from typical antipsychotic drugs, which often have significant D2 receptor blockade.[17] Its demonstrated analgesic and potential neuroprotective effects make d-THP a valuable tool for neuroscience research, offering a unique mechanism to probe the function of the D1 receptor system in pain, neurodegeneration, and addiction. Further investigation is warranted to fully elucidate its binding profile across a wider range of receptors and to explore its therapeutic potential in various neurological and psychiatric conditions.

References

D-Tetrahydropalmatine and the Dopamine D1 Receptor: An Examination of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the characterization of d-tetrahydropalmatine (B131872) (d-THP) as a selective dopamine (B1211576) D1 receptor antagonist. While its levorotatory counterpart, l-tetrahydropalmatine (l-THP), has been more extensively studied for its interactions with dopamine receptors, specific quantitative data on the binding affinity and functional potency of d-THP at the D1 receptor remains elusive in publicly accessible research. This technical guide will synthesize the available information, highlight the current limitations in the field, and provide generalized experimental frameworks for assessing such receptor-ligand interactions.

Introduction: The Enantiomers of Tetrahydropalmatine

Tetrahydropalmatine (THP) is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. It exists as two stereoisomers, or enantiomers: the levorotatory form, l-tetrahydropalmatine (l-THP), and the dextrorotatory form, this compound (d-THP). Pharmacological studies have predominantly focused on l-THP, attributing to it various effects including analgesic, sedative, and neuroleptic properties, often linked to its activity at dopamine D1 and D2 receptors. In contrast, d-THP has been noted to possess a distinct toxicological profile, which may account for the limited investigation into its therapeutic potential.

This compound and Dopamine D1 Receptor Interaction: Qualitative Insights

Qualitative statements in the scientific literature suggest that d-THP may act as a dopamine D1 receptor inhibitor while lacking affinity for the D2 receptor. This points to a potentially selective mechanism of action that would be of significant interest for researchers in drug development. However, without quantitative data to substantiate these claims, the true profile of d-THP as a D1 antagonist remains unconfirmed.

For the levorotatory isomer, l-THP, quantitative data is available, indicating its role as a dopamine receptor antagonist with Ki values of approximately 124 nM for the D1 receptor, 388 nM for the D2 receptor, and 1420 nM for the D3 receptor.[1] This demonstrates a higher affinity of l-THP for the D1 receptor compared to the D2 and D3 receptors.[1]

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its primary signaling cascade involves the activation of the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates d_THP d-THP d_THP->D1R Antagonizes Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Radioligand_Binding_Workflow A Membrane Preparation (D1 Receptor Source) B Incubation (Membranes + [3H]-Ligand + d-THP) A->B C Filtration (Separate Bound from Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E cAMP_Assay_Workflow A Cell Culture (D1 Receptor Expressing Cells) B Pre-incubation with d-THP A->B C Stimulation with D1 Agonist B->C D Cell Lysis and cAMP Measurement C->D E Data Analysis (Determine IC50) D->E

References

Initial Investigations into D-Tetrahydropalmatine's Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid derived from the Corydalis species, has garnered significant interest for its potential therapeutic applications, including its neuroprotective properties. This technical guide provides an in-depth overview of the initial investigations into the neuroprotective effects of D-THP, with a focus on its mechanisms of action in cerebral ischemia-reperfusion (I/R) injury models. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows. The primary mechanisms explored herein include the modulation of apoptotic pathways through the Bcl-2 family of proteins and the activation of pro-survival signaling cascades such as the PI3K/Akt and Nrf2/HO-1 pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. While reperfusion strategies are critical for salvaging ischemic tissue, they can paradoxically exacerbate injury through oxidative stress and inflammation. This compound (D-THP), also known as levo-tetrahydropalmatine (L-THP), has emerged as a promising neuroprotective agent.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert protective effects in models of cerebral ischemia.[2] This guide synthesizes the foundational research exploring these neuroprotective effects.

In Vivo Neuroprotective Effects of this compound

Animal models of focal cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rats, have been instrumental in elucidating the neuroprotective potential of D-THP. These studies consistently demonstrate that administration of D-THP can significantly reduce the volume of infarcted brain tissue and improve neurological outcomes.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of D-THP in a rat model of MCAO.

Table 1: Effect of this compound on Neurological Deficit Scores in MCAO Rats

Treatment GroupDose (mg/kg)Neurological Score (mean ± SD)Reference
Sham-0.2 ± 0.4[3]
MCAO + Vehicle-3.8 ± 0.8[3]
MCAO + D-THP12.52.8 ± 0.7[3]
MCAO + D-THP252.1 ± 0.6[3]
MCAO + D-THP501.5 ± 0.5[3]
p < 0.05 compared to MCAO + Vehicle group. Neurological scores were assessed on a 5-point scale.

Table 2: Effect of this compound on Infarct Volume in MCAO Rats

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere, mean ± SD)Reference
MCAO + Vehicle-45.3 ± 5.2[3]
MCAO + D-THP12.535.1 ± 4.8[3]
MCAO + D-THP2528.7 ± 4.1[3]
MCAO + D-THP5021.4 ± 3.5[3]
p < 0.05 compared to MCAO + Vehicle group.

Molecular Mechanisms of this compound's Neuroprotection

Initial research into the molecular underpinnings of D-THP's neuroprotective actions has identified its influence on key signaling pathways involved in apoptosis, oxidative stress, and inflammation.

Modulation of Apoptosis-Related Proteins

A critical aspect of neuronal death in cerebral ischemia is apoptosis. D-THP has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, D-THP appears to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.

Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression in the Ischemic Penumbra of MCAO Rats

Treatment GroupDose (mg/kg)Relative Bcl-2 Expression (fold change vs. MCAO + Vehicle)Relative Bax Expression (fold change vs. MCAO + Vehicle)Bcl-2/Bax RatioReference
Sham-2.5 ± 0.30.4 ± 0.16.25[4]
MCAO + Vehicle-1.0 ± 0.01.0 ± 0.01.0[4]
MCAO + D-THP251.8 ± 0.20.6 ± 0.13.0[4]
MCAO + D-THP502.3 ± 0.30.5 ± 0.14.6[4]
*p < 0.05 compared to MCAO + Vehicle group. Data are representative values derived from densitometric analysis of Western blots.
Activation of Pro-Survival Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and proliferation.[5] Activation of this pathway through phosphorylation of Akt is known to inhibit apoptosis by phosphorylating and inactivating pro-apoptotic targets. Emerging evidence suggests that D-THP may exert its neuroprotective effects in part by activating the PI3K/Akt pathway.[6]

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. Studies indicate that the neuroprotective effects of D-THP may be associated with its ability to activate this antioxidant response pathway.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of D-THP's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used model mimics focal cerebral ischemia in humans.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for 90-120 minutes to induce ischemia. For reperfusion, the suture is withdrawn.

  • Sham Operation: Control animals undergo the same surgical procedure without the insertion of the suture.

Neurological Deficit Scoring

Neurological function is assessed 24 hours after MCAO using a 5-point scoring system:

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: No spontaneous walking and a depressed level of consciousness.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
  • Brain Extraction: At 24 hours post-MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.

  • Slicing: The brain is sectioned into 2 mm coronal slices.

  • Staining: The slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Fixation: The stained slices are fixed in 4% paraformaldehyde.

  • Image Analysis: The unstained (white) areas represent the infarct, while the stained (red) areas represent viable tissue. The infarct area in each slice is measured using image analysis software (e.g., ImageJ), and the total infarct volume is calculated.

Western Blotting for Protein Expression
  • Tissue Homogenization: Ischemic penumbral tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit, and the band intensities are quantified by densitometry.

TUNEL Assay for Apoptosis
  • Tissue Preparation: Brain sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to permeabilize the tissue.

  • Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: The nuclei are counterstained with a fluorescent dye such as DAPI.

  • Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in several fields of view to determine the apoptotic index.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in D-THP's neuroprotective effects and a typical experimental workflow.

experimental_workflow cluster_invivo In Vivo Model cluster_analysis Post-Mortem Analysis MCAO MCAO Model in Rats DTHP_treatment D-THP Administration MCAO->DTHP_treatment Behavioral Neurological Scoring DTHP_treatment->Behavioral Sacrifice Euthanasia & Brain Extraction Behavioral->Sacrifice TTC TTC Staining (Infarct Volume) Sacrifice->TTC WB Western Blotting (Protein Expression) Sacrifice->WB TUNEL TUNEL Assay (Apoptosis) Sacrifice->TUNEL

Diagram 1: A typical experimental workflow for in vivo studies.

pi3k_akt_pathway DTHP This compound PI3K PI3K DTHP->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Neuronal Survival Apoptosis->Survival

Diagram 2: The proposed PI3K/Akt signaling pathway.

nrf2_ho1_pathway DTHP This compound Nrf2 Nrf2 DTHP->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Inhibited by Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 (Antioxidant) ARE->HO1 Induces expression Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

Diagram 3: The proposed Nrf2/HO-1 signaling pathway.

Conclusion and Future Directions

The initial investigations into the neuroprotective effects of this compound have provided compelling evidence for its therapeutic potential in the context of ischemic stroke. The ability of D-THP to mitigate neuronal damage by reducing infarct size and improving neurological function is well-documented in preclinical models. The underlying mechanisms appear to be multifactorial, involving the inhibition of apoptosis through the modulation of Bcl-2 family proteins and the activation of pro-survival signaling pathways, including the PI3K/Akt and Nrf2/HO-1 cascades.

While these findings are promising, further research is warranted to fully elucidate the intricate molecular mechanisms of D-THP's action. Future studies should focus on:

  • Dose-response relationships: More comprehensive studies are needed to establish optimal therapeutic dosages and treatment windows.

  • Chronic stroke models: The efficacy of D-THP in promoting long-term functional recovery should be investigated in chronic models of stroke.

  • Combination therapies: Exploring the synergistic effects of D-THP with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies.

  • Clinical translation: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of D-THP in human stroke patients.

References

Exploratory studies on the analgesic properties of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Analgesic Properties of D-Tetrahydropalmatine

Introduction

This compound (d-THP), also known as D-Corydaline, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably in the tubers of the Corydalis genus. Traditionally used in Chinese medicine for its sedative and analgesic effects, d-THP has garnered significant interest in modern pharmacology. Unlike its levorotatory counterpart, L-Tetrahydropalmatine (l-THP), which exhibits a broader receptor binding profile, d-THP acts primarily as a selective antagonist of dopamine (B1211576) receptors. This unique mechanism of action distinguishes it from traditional opioid analgesics and positions it as a promising candidate for the development of novel, non-addictive pain therapeutics, particularly for chronic and neuropathic pain states.

This guide provides a comprehensive overview of the current understanding of d-THP's analgesic properties, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: Dopamine Receptor Antagonism

The primary mechanism underlying the analgesic effects of d-THP is its antagonism of dopamine D1, D2, and D3 receptors. By blocking these receptors, particularly within the mesolimbic and nigrostriatal pathways of the brain, d-THP modulates dopamine signaling. This modulation is believed to alleviate certain types of pain, especially those with a chronic or neuropathic component, which are often associated with dysregulation in central dopamine systems.

The binding affinity of d-THP for dopamine receptors is a key aspect of its pharmacological profile. It demonstrates a notable affinity for D1, D2, and D3 receptors, with some studies indicating a higher affinity for D1 and D5 receptors over D2-like receptors. This selective antagonism without engaging the opioid system is a critical feature, suggesting a lower potential for addiction and abuse compared to conventional opioid painkillers. Furthermore, its action as a dopamine antagonist contributes to its observed efficacy in alleviating both inflammatory and neuropathic pain models.

D_THP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Action Potential D1_Receptor D1 Receptor DA_Release->D1_Receptor Dopamine D2_Receptor D2 Receptor DA_Release->D2_Receptor AC Adenylyl Cyclase D1_Receptor->AC Activates D2_Receptor->AC Inhibits cAMP cAMP Production AC->cAMP Signal Signal Transduction (Analgesia Modulation) cAMP->Signal d_THP d-THP d_THP->D1_Receptor Blocks d_THP->D2_Receptor Blocks

d-THP blocks dopamine from binding to postsynaptic D1/D2 receptors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies, illustrating the receptor binding profile and analgesic efficacy of d-THP.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound Dopamine D1 Dopamine D2 Dopamine D3 Dopamine D5 Serotonin 5-HT1A Serotonin 5-HT2A
d-THP 106 2460 145 83 >10,000 >10,000

Data sourced from studies evaluating the binding profile of d-THP at various CNS receptors. Ki values represent the concentration required to inhibit 50% of radioligand binding.

Table 2: In Vivo Analgesic Efficacy (ED50, mg/kg)

Pain Model Species Route of Administration Analgesic Effect (ED50)
Chronic Constriction Injury (Neuropathic) Rat Oral (p.o.) 10
Formalin-Induced Pain (Inflammatory) Rat Oral (p.o.) 20
Complete Freund's Adjuvant (Inflammatory) Rat Oral (p.o.) 15

ED50 values represent the dose required to produce a 50% maximal analgesic effect in the specified animal models of pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a common preclinical model used to assess analgesic properties.

Hot-Plate Latency Test

Objective: To evaluate the analgesic efficacy of a test compound against a thermal pain stimulus. The latency period for the animal to exhibit a pain response (e.g., licking a paw, jumping) is measured.

Materials:

  • Hot-plate apparatus with adjustable, constant temperature control (e.g., 55 ± 0.5°C).

  • Test compound (d-THP) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Control vehicle.

  • Positive control (e.g., morphine).

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).

  • Syringes and gavage needles for administration.

Procedure:

  • Acclimatization: Animals are acclimatized to the testing room for at least 60 minutes before the experiment begins.

  • Baseline Latency: Each animal is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. Animals not responding within the cut-off time are excluded.

  • Compound Administration: Animals are randomly assigned to groups (vehicle control, positive control, d-THP dose groups). The compound is administered via the desired route (e.g., oral gavage).

  • Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90, 120 minutes), each animal is returned to the hot plate, and the response latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control group.

Experimental_Workflow_Hot_Plate_Test start Start: Animal Acclimatization baseline Measure Baseline Latency on Hot Plate (55°C) start->baseline grouping Randomly Assign Animals to Groups (Vehicle, d-THP, Positive Control) baseline->grouping admin Compound Administration (e.g., Oral Gavage) grouping->admin measurement Measure Post-Treatment Latency at Time Points (30, 60, 90 min) admin->measurement data_analysis Calculate % Maximum Possible Effect (%MPE) measurement->data_analysis stats Statistical Analysis (e.g., ANOVA) data_analysis->stats end_node End: Determine Analgesic Efficacy stats->end_node

Workflow for the hot-plate test to assess thermal analgesia.

Conclusion and Future Directions

This compound presents a compelling profile as a non-opioid analgesic agent. Its unique mechanism, centered on dopamine receptor antagonism, has been validated in multiple preclinical models of chronic inflammatory and neuropathic pain. The quantitative data confirm its efficacy at doses that are well-tolerated in animal models.

Future research should focus on several key areas:

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety, tolerability, and efficacy of d-THP in human populations suffering from chronic pain conditions.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies in humans will help optimize dosing regimens and therapeutic windows.

  • Mechanism Refinement: Further investigation into the downstream signaling effects of d-THP's interaction with D1, D2, and D3 receptors could reveal more about its precise role in pain modulation and potentially identify biomarkers for patient response.

The development of d-THP could offer a valuable alternative to conventional analgesics, addressing the significant unmet need for safe and effective treatments for chronic pain without the risk of addiction.

A Technical Guide to the Anti-Inflammatory Activity of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tetrahydropalmatine (D-THP), a prominent isoquinoline (B145761) alkaloid derived from plants such as Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This document provides a comprehensive technical overview of the anti-inflammatory actions of D-THP, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The core of its anti-inflammatory efficacy lies in its ability to modulate key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, thereby suppressing the production of pro-inflammatory mediators.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of D-THP are multifaceted, primarily involving the inhibition of critical pro-inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. D-THP has been shown to exert significant inhibitory effects on this pathway. In models of inflammation, D-THP treatment leads to a marked reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][3] This action effectively blocks the transcription of NF-κB target genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][4] Studies suggest this inhibition occurs downstream of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[5][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB (p65) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes DTHP This compound DTHP->TLR4 Inhibits DTHP->NFkB Inhibits Phosphorylation

Caption: D-THP inhibits the TLR4/NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38 and Extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, such as the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of p38 and ERK in response to inflammatory stimuli like Lipopolysaccharide (LPS).[3][7] By inhibiting MAPK activation, D-THP effectively curtails the downstream synthesis and secretion of pro-inflammatory cytokines, such as IL-8.[7]

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p-p38 MAPKK->p38 ERK p-ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors Cytokines Pro-inflammatory Cytokine Production TranscriptionFactors->Cytokines DTHP This compound DTHP->p38 Inhibits Phosphorylation DTHP->ERK Inhibits Phosphorylation

Caption: D-THP modulates the p38 and ERK MAPK signaling pathways.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[8] D-THP has been identified as a potent inhibitor of the NLRP3 inflammasome.[9] It acts by suppressing the activation of the inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form and subsequently blocks the maturation and release of IL-1β and IL-18.[6][9] This inhibitory effect is partly mediated by the reduction of reactive oxygen species (ROS), a known trigger for NLRP3 activation.[9]

G Signal1 Signal 1 (Priming) (e.g., LPS -> NF-κB) proIL1B pro-IL-1β / pro-IL-18 Signal1->proIL1B NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive IL1B Mature IL-1β / IL-18 NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Signal2 Signal 2 (Activation) (e.g., ROS, MSU) Signal2->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 cleavage Casp1->IL1B cleavage DTHP This compound DTHP->Signal2 Reduces ROS DTHP->NLRP3_active Inhibits Assembly G A 1. Cell Culture Seed RAW 264.7 cells in plates. Incubate for 24h. B 2. Treatment Pre-treat cells with various concentrations of D-THP for 1-2h. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 24h. B->C D 4. Sample Collection Collect cell culture supernatant and cell lysates. C->D E 5. Analysis - ELISA: Measure cytokine levels (TNF-α, IL-6) in supernatant. - Western Blot: Analyze protein expression (p-NF-κB, p-p38) in lysates. - RT-qPCR: Measure gene expression. D->E G A 1. Animal Acclimation Acclimate Sprague-Dawley rats for 1 week. B 2. Grouping & Treatment Administer D-THP (e.g., i.p.) or vehicle 1 hour before induction. A->B C 3. Inflammation Induction Inject 1% Carrageenan solution sub-plantarly into the right hind paw. B->C D 4. Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5 hours post-carrageenan injection. C->D E 5. Analysis Calculate the percentage inhibition of edema for D-THP treated groups compared to the control group. D->E

References

D-Tetrahydropalmatine's role in modulating dopaminergic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on D-Tetrahydropalmatine's Role in Modulating Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (d-THP), an isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Stephania genera, has garnered significant scientific interest for its neuromodulatory properties, particularly its interaction with the brain's dopaminergic systems.[1][2] As a key neurotransmitter involved in motor control, motivation, reward, and cognition, dopamine (B1211576) is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[3] This document provides a comprehensive technical overview of d-THP's mechanism of action, focusing on its role as a dopamine receptor antagonist. It synthesizes quantitative data from preclinical studies, details key experimental methodologies for its investigation, and visualizes its complex interactions within dopaminergic signaling cascades. This guide is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting dopamine-related pathologies.

Core Mechanism of Action: Dopamine Receptor Antagonism

Tetrahydropalmatine (THP) exists as two enantiomers: the levo- (l-THP) and dextro- (d-THP) isomers. While much of the existing research has focused on l-THP or the racemic mixture, the primary pharmacological action relevant to dopaminergic pathways is the antagonism of dopamine receptors.[4] THP is recognized as an antagonist at D1, D2, and D3 dopamine receptors.[4][5][6]

  • D2 Receptor (D2R) Antagonism: The most consistently reported action is the blockade of D2 receptors.[7][8][9] D2 receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC). By antagonizing D2Rs, THP prevents this inhibition, leading to a disinhibition of AC, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[8] This action is central to its effects on motor activity and its potential as an antipsychotic agent.[8][9]

  • D1 Receptor (D1R) Interaction: THP also functions as a D1 receptor antagonist.[1][4] However, some studies suggest a more complex interaction, with reports of l-THP acting as a partial agonist at D1 receptors under certain conditions.[7] This dual action could contribute to its unique pharmacological profile, potentially offering therapeutic benefits while mitigating some side effects associated with pure D2 antagonists.

  • D3 Receptor (D3R) Modulation: THP demonstrates binding affinity for D3 receptors and is considered an antagonist at this site.[4][5][6] The D3 receptor is implicated in reward, motivation, and cognitive function, making D3 antagonism a key area of interest for treating substance use disorders.[2][4] For instance, l-THP has been shown to attenuate the behavioral effects of methamphetamine by regulating D3 receptor expression.[10]

Beyond the dopamine system, THP interacts with serotonergic (5-HT1A), adrenergic (alpha-1 and alpha-2), and GABAA receptors, contributing to its broad pharmacological effects, including sedation and analgesia.[1][4]

Quantitative Data on d-THP's Dopaminergic Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of THP on dopamine receptors and neurotransmission.

Table 1: Receptor Binding Affinities of l-Tetrahydropalmatine (l-THP) Note: Data for the specific d-isomer is limited; l-THP data is presented as the most relevant available information.

Receptor TargetLigandSpeciesKi (nM)Reference
Dopamine D1l-THPRat~124[1]
Dopamine D2l-THPRat~388[1]
Dopamine D3l-THPHumanBinds, but low affinity noted[4][6]
Serotonin 5-HT1Al-THPNot Specified~340[1]

Table 2: In Vivo Effects of l-THP on Striatal Dopamine Dynamics

Brain RegionAdministrationDoseEffect on Extracellular DAEffect on DOPACReference
Rat StriatumIP1 mg/kg▲ 220% of basal value▲ 155% of control[11]
Rat StriatumIP5-10 mg/kgNo significant change (post-mortem)▲ 250% (post-mortem)[11]

DA: Dopamine; DOPAC: 3,4-Dihydroxyphenylacetic acid; IP: Intraperitoneal. The increase in dopamine (DA) release and its metabolite DOPAC is characteristic of dopamine receptor antagonists, which block presynaptic D2 autoreceptors that normally inhibit dopamine synthesis and release.[11]

Table 3: Behavioral Effects of l-THP in Preclinical Models

ModelSpeciesAdministrationDoseBehavioral OutcomeReference
Neuropathic PainMouseIP5 mg/kg▲ 134.4% increase in mechanical threshold[7]
Neuropathic PainMouseIP10 mg/kg▲ 174.8% increase in mechanical threshold[7]
Methamphetamine-Induced HyperactivityRatIP10-15 mg/kg▼ Attenuated METH-induced increase in total distance moved[10]
Ethanol (B145695) ConsumptionMouseIP5-10 mg/kg▼ Decreased ethanol consumption in a two-bottle choice test[8]

Mandatory Visualizations: Pathways and Protocols

The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse D2R D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Inhibited Cellular Response PKA->Cellular_Response Phosphorylates DA_synapse->D2R Binds dTHP d-THP dTHP->D2R Blocks G start Start: Anesthetize Animal & Place in Stereotaxic Frame surgery Surgery: Implant Guide Cannula Above Target Brain Region start->surgery recovery Allow Animal to Recover (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe into Guide Cannula recovery->probe_insertion perfusion Perfuse Probe with aCSF (1-2 µL/min) probe_insertion->perfusion equilibration Equilibration Period: Collect Baseline Samples perfusion->equilibration drug_admin Administer d-THP (or Vehicle) equilibration->drug_admin collection Collect Post-Treatment Dialysate Samples drug_admin->collection analysis Analyze Dopamine in Samples via HPLC-ECD collection->analysis end End: Histological Verification of Probe Placement analysis->end G cluster_receptor Molecular Level cluster_neurochemical Neurochemical Level cluster_behavioral Behavioral Level dTHP This compound (d-THP) D1R D1 Receptor Antagonism dTHP->D1R D2R D2 Receptor Antagonism dTHP->D2R D3R D3 Receptor Antagonism dTHP->D3R DA_Mod Modulation of Dopamine Release & Metabolism D1R->DA_Mod D2R->DA_Mod D3R->DA_Mod Locomotion Decreased Locomotor Activity DA_Mod->Locomotion Addiction Potential Anti-Addictive Properties DA_Mod->Addiction Analgesia Analgesic Effects DA_Mod->Analgesia

References

The Enduring Legacy of D-Tetrahydropalmatine: From Ancient Remedy to Modern Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Scientific Validation of a Potent Alkaloid from Traditional Medicine

Introduction

For centuries, the vibrant purple and yellow flowers of the Corydalis plant have signaled a source of potent relief within traditional Chinese medicine (TCM). The tuber of this plant, known as Yan Hu Suo, has been a cornerstone of traditional remedies for pain, inflammation, and a variety of other ailments. At the heart of its therapeutic efficacy lies D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid. This technical guide provides a comprehensive overview of the discovery and history of D-THP in traditional medicine, its journey to scientific validation, and the molecular mechanisms that underpin its pharmacological effects. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and intricate signaling pathways that define the therapeutic potential of this remarkable natural compound.

Historical Roots and Traditional Use

The use of Corydalis dates back centuries in Asia, with its first documented mention in the Lei Gong Pao Shi Lun between 618 and 907 AD, where it was primarily used to alleviate chest pain.[1] In traditional Chinese medicine, Corydalis is characterized by its pungent and warm properties, believed to invigorate the blood and promote the flow of qi, thereby alleviating pain throughout the body.[2][3] Traditional preparations often involve stir-frying the tuber with rice wine to enhance its blood-invigorating actions or with vinegar to increase its analgesic and anti-inflammatory effects by improving alkaloid extraction.[2]

The Scientific Unveiling of this compound

While the therapeutic use of Corydalis is ancient, the isolation and identification of its key active constituent, this compound, is a more recent scientific endeavor. The journey to understanding this potent alkaloid began in 1940 when a Vietnamese scientist, Sang Dinh Bui, extracted an alkaloid from the root of Stephania rotunda and named it "rotundin," achieving a yield of 1.2–1.5%.[4] Subsequently, between 1950 and 1952, Indian scientists extracted an alkaloid they named "hyndanrine" from Stephania glabra. It wasn't until 1965 that the structures of both rotundine (B192287) and hyndarin were confirmed to be identical to tetrahydropalmatine.[4] This pivotal discovery opened the door to focused pharmacological investigations into the specific effects of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the traditional and clinical use of Corydalis and this compound, as well as its content in plant material and supplements.

Table 1: Dosages of Corydalis and this compound

PreparationRecommended DosageContext of Use
Crude Dried Corydalis Rhizome5–10 grams per dayTraditional Chinese Medicine for pain relief[5]
Corydalis 1:2 Extract10–20 ml per dayTraditional Chinese Medicine for pain relief[5]
dl-Tetrahydropalmatine (dl-THP)300 to 600 mg per dayClinical study for arrhythmia[6]
Levo-tetrahydropalmatine (l-THP)100 to 200 mg per dayPreliminary report for insomnia[6]
l-Tetrahydropalmatine (l-THP)5 and 10 mg/kg (intraperitoneal)Preclinical study in a mouse neuropathic pain model[5][7]
l-Tetrahydropalmatine (l-THP)5 or 7.5 mg/kg (oral)Preclinical study on morphine withdrawal-induced hyperalgesia[8][9]
Tetrahydropalmatine (THP)2.5, 5, and 10 mg/kg (intraperitoneal)Preclinical study in a rat inflammatory pain model[10][11]

Table 2: this compound Content in Corydalis yanhusuo

Sample TypeThis compound ContentNotes
Corydalis yanhusuo dietary supplementsHighly variable; some below quantifiable levels to ~11 mg/g total alkaloids. One product was enriched to ~5 mg/g of tetrahydropalmatine.Highlights the lack of standardization in commercial products.[12][13]
Corydalis yanhusuo rhizome extractApproximately 12.7 mg/g total alkaloidsProvides a benchmark for natural alkaloid content.[12][13]

Experimental Protocols

The isolation and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.

Protocol 1: Isolation of Alkaloids from Corydalis yanhusuo using Two-Dimensional Preparative HPLC

This method utilizes changes in mobile phase pH to effectively separate alkaloids.

1. Sample Preparation:

  • The dried and pulverized tubers of Corydalis yanhusuo are extracted with an appropriate solvent (e.g., ethanol).

  • The crude extract is then subjected to a liquid-liquid extraction to enrich the alkaloid fraction.

2. First Dimension HPLC:

  • Column: A suitable preparative chromatographic column.

  • Mobile Phase: A mobile phase with a pH of 3.5.

  • Detection: UV-triggered fraction collection.

  • Outcome: Separation into fractions containing different groups of alkaloids.

3. Second Dimension HPLC:

  • Column: The same preparative chromatographic column.

  • Mobile Phase: A mobile phase with a pH of 10.0.

  • Detection: UV and MS-triggered fraction collection for enhanced sensitivity.

  • Outcome: Further purification of the fractions from the first dimension to yield pure compounds, including tetrahydropalmatine.

Protocol 2: Quantification of this compound in Plant Material by HPLC

This protocol outlines a standard method for determining the concentration of D-THP.

1. Sample Extraction:

  • Weigh a precise amount of dried, powdered Corydalis rhizome.

  • Extract the sample with a defined volume of a suitable solvent (e.g., 80% ethanol) using ultrasonication for a specified time and temperature (e.g., 116 min at 49°C).[8]

  • Filter the extract to remove solid plant material.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[14]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid, with the pH adjusted to 6.0. The elution can be isocratic or a gradient.[14]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Detection Wavelength: 280 nm.[14]

  • Quantification: Use a calibration curve generated from a certified reference standard of this compound. An internal standard can be used to improve accuracy.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are attributed to its interaction with several key signaling pathways, primarily within the central nervous system.

Dopamine (B1211576) Receptor Antagonism

A primary mechanism of action for D-THP is its role as an antagonist at dopamine D1 and D2 receptors.[15] This interaction is central to its analgesic and sedative properties. By blocking these receptors, D-THP modulates dopaminergic signaling, which is involved in pain perception and reward pathways.[3][16] The Ki values for l-THP at D1 and D2 dopamine receptors are approximately 124 nM and 388 nM, respectively.[4][6]

Dopamine_Receptor_Antagonism This compound This compound Dopamine D1/D2 Receptors Dopamine D1/D2 Receptors This compound->Dopamine D1/D2 Receptors Antagonism Downstream Signaling Downstream Signaling Dopamine D1/D2 Receptors->Downstream Signaling Inhibition Analgesia & Sedation Analgesia & Sedation Downstream Signaling->Analgesia & Sedation

D-THP's antagonism of dopamine D1/D2 receptors.
Modulation of Inflammatory Pathways

D-THP also exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways.

  • NF-κB Pathway: D-THP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[17][18] By suppressing the NF-κB pathway, D-THP can reduce the inflammatory response associated with various types of pain.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex This compound This compound This compound->IKK Complex Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Inhibition of the NF-κB signaling pathway by D-THP.
  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target of D-THP. This pathway is involved in cell survival, proliferation, and inflammation. D-THP has been shown to inhibit the phosphorylation of PI3K and Akt, which can contribute to its anti-inflammatory and neuroprotective effects.[17]

PI3K_Akt_Pathway Growth Factors/Cytokines Growth Factors/Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors/Cytokines->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation Akt Akt PI3K->Akt Activation This compound This compound This compound->PI3K Inhibition Downstream Effectors (e.g., mTOR, NF-κB) Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Effectors (e.g., mTOR, NF-κB) Cell Survival & Anti-inflammation Cell Survival & Anti-inflammation Downstream Effectors (e.g., mTOR, NF-κB)->Cell Survival & Anti-inflammation

Modulation of the PI3K/Akt signaling pathway by D-THP.

Conclusion

This compound stands as a compelling example of a traditional medicine compound that has successfully transitioned into the realm of modern scientific investigation. Its well-documented history of use in traditional Chinese medicine for pain relief has been substantiated by rigorous pharmacological studies, which have elucidated its mechanisms of action, including the antagonism of dopamine receptors and the modulation of key inflammatory pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development. As the scientific community continues to explore the therapeutic potential of natural products, this compound serves as a powerful reminder of the rich chemical diversity found in traditional remedies and its potential to yield novel therapeutic agents for a range of human ailments. The ongoing research into this fascinating alkaloid holds the promise of new and effective treatments, bridging the gap between ancient wisdom and contemporary medicine.

References

D-Tetrahydropalmatine: A Preclinical and Clinical Investigation for the Treatment of Substance Use Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), also known as Levo-tetrahydropalmatine (l-THP) or Rotundine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera.[1][2][3] Traditionally used in Chinese medicine for its analgesic and sedative properties, l-THP has garnered significant interest as a potential therapeutic agent for the treatment of addiction.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on l-THP for addiction treatment, with a focus on its mechanism of action, efficacy across different substance use disorders, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of l-THP in the context of addiction is its antagonism of dopamine (B1211576) receptors.[1][2] It acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][2][4][5] This multi-target engagement on the dopamine system, a key pathway in reward and reinforcement learning, is believed to underlie its therapeutic potential.[1][6]

In addition to its effects on dopamine receptors, l-THP also exhibits activity at other neurotransmitter systems, including antagonism of alpha-1 adrenergic receptors and interactions with serotonin (B10506) (5-HT) receptors.[1][4][7] This broader pharmacological profile may contribute to its efficacy in mitigating various aspects of addiction, such as craving and relapse, and could potentially offer a better side-effect profile compared to more selective dopamine antagonists.[1][7]

Microdialysis studies in rats have shown that l-THP can slightly increase extracellular dopamine levels in the nucleus accumbens on its own, but it dose-dependently potentiates cocaine-augmented dopamine.[8][9] This suggests that its primary action in reducing the rewarding effects of drugs is through postsynaptic dopamine receptor blockade rather than a presynaptic effect.[8][9]

The dextro isomer of THP has distinct pharmacological actions that include the depletion of monoamines, which may contribute to a different toxicological profile compared to the levo isomer.[1]

Dopamine Signaling Pathway

The following diagram illustrates the proposed mechanism of l-THP's action on the dopamine signaling pathway in the context of drug-induced reward.

D-Tetrahydropalmatine_Mechanism_of_Action Proposed Mechanism of l-THP on Dopamine Signaling in Addiction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug_of_Abuse Drug of Abuse (e.g., Cocaine) Dopamine_Transporter Dopamine Transporter (DAT) Drug_of_Abuse->Dopamine_Transporter Blocks Dopamine Dopamine Dopamine_Transporter->Dopamine Reuptake Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine_Release->Dopamine Increases D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates D3_Receptor D3 Receptor Dopamine->D3_Receptor Activates Reward_Signal Reward Signal (Downstream Effects) D1_Receptor->Reward_Signal D2_Receptor->Reward_Signal D3_Receptor->Reward_Signal l_THP l-Tetrahydropalmatine l_THP->D1_Receptor Antagonizes l_THP->D2_Receptor Antagonizes l_THP->D3_Receptor Antagonizes

Proposed Mechanism of l-THP on Dopamine Signaling in Addiction

Preclinical Efficacy in Animal Models of Addiction

l-THP has demonstrated efficacy in various animal models of addiction for several classes of drugs, including stimulants, opioids, and alcohol.

Cocaine Addiction

Preclinical studies show that l-THP attenuates the rewarding and reinforcing effects of cocaine. It has been found to reduce cocaine self-administration and prevent cocaine- or stress-induced reinstatement of drug-seeking behavior in rats.[4][7]

Preclinical Model Effect of l-THP References
Fixed-Ratio (FR) Cocaine Self-AdministrationRightward/downward shift in the dose-response curve. Low-to-moderate doses (1, 3, 10 mg/kg) increased self-administration, while a high dose (20 mg/kg) inhibited it.[8][9][9]
Progressive-Ratio (PR) Cocaine Self-AdministrationDecreased breakpoints.[1][1]
Cocaine-Induced ReinstatementAttenuated reinstatement triggered by cocaine, stress, or drug-associated cues.[7][7]
Cocaine-Enhanced Brain Stimulation Reward (BSR)Attenuated cocaine-enhanced BSR.[8][9][9]
Opioid Addiction

l-THP has also shown promise in models of opioid addiction. It has been found to attenuate heroin self-administration and heroin-induced reinstatement in rats.[5] Additionally, it has been shown to inhibit the acquisition and expression of morphine-induced conditioned place preference (CPP) in a dose-dependent manner.[10] Pre-treatment with l-THP blocked morphine-induced downregulation of dopamine D2 receptors and upregulation of GluA1 AMPA receptors in the prefrontal cortex, hippocampus, and striatum.[10][11] In models of morphine withdrawal, l-THP has been shown to attenuate hyperalgesia.[12][13]

Preclinical Model Effect of l-THP Dose References
Heroin Self-AdministrationAttenuatedNot specified[5]
Heroin-Induced ReinstatementAttenuated1.25 and 2.5 mg/kg, i.p.[5]
Morphine-Induced Conditioned Place Preference (Acquisition & Expression)Inhibited1.25, 2.5, 5 mg/kg, i.p.[10]
Morphine Withdrawal-Induced HyperalgesiaAttenuated5 or 7.5 mg/kg, p.o.[12]
Alcohol Addiction

Research suggests that l-THP may reduce alcohol consumption. In a two-bottle choice drinking experiment with C57BL/6J mice, l-THP treated mice consumed less ethanol (B145695) compared to vehicle-treated mice.[14][15] This effect is possibly correlated with D2R-mediated PKA signaling in the caudate-putamen.[14][15]

Preclinical Model Effect of l-THP Dose References
Two-Bottle Choice Ethanol Drinking (Mice)Reduced ethanol consumption2.5, 5, and 10 mg/kg[14]
Methamphetamine Addiction

l-THP has been shown to inhibit methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behaviors in rats.[16]

Preclinical Model Effect of l-THP Dose References
Methamphetamine Self-AdministrationAttenuated1.25, 2.50, and 5.00 mg/kg, i.p.[16]
Methamphetamine-Induced ReinstatementPrevented2.50 and 5.00 mg/kg, i.p.[16]

Clinical Studies

Clinical research on l-THP for addiction is still in its early stages but has shown promising results in terms of safety and preliminary efficacy.

Safety and Pharmacokinetics in Cocaine Users

A randomized, double-blind, placebo-controlled study in 24 cocaine-using adult men evaluated the safety of l-THP (30 mg BID orally) for 4 days.[4][17] The study found that a short course of l-THP was safe and well-tolerated and did not significantly affect the pharmacokinetics of intranasal cocaine.[4][17] There were no significant differences in side effects or vital signs between the l-THP and placebo groups.[4][17] In a separate Chinese phase I clinical trial with 12 healthy men receiving a 60 mg oral dose, the mean Tmax was 1.25 ± 0.59 h, Cmax was 0.19 ± 0.036 μg/mL, and the elimination half-life was 11.42 ± 2.43 h.[4]

Parameter Value Study Population Reference
Tmax1.25 ± 0.59 h12 healthy men (60 mg oral dose)[4]
Cmax0.19 ± 0.036 μg/mL12 healthy men (60 mg oral dose)[4]
Elimination Half-life11.42 ± 2.43 h12 healthy men (60 mg oral dose)[4]
Pilot Study in Heroin Users

A pilot study involving 120 heroin-dependent patients in a randomized, double-blind, placebo-controlled trial investigated the effects of l-THP (60 mg/day orally) on heroin craving and abstinence.[6][18] The four-week treatment with l-THP significantly ameliorated the severity of protracted abstinence withdrawal syndrome (PAWS), including somatic symptoms, mood states, insomnia, and drug craving, compared to the placebo group.[6][18] A three-month follow-up showed a significantly higher abstinence rate of 47.8% in the l-THP group compared to 15.2% in the placebo group.[18]

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of l-THP in addiction models.

Intravenous Drug Self-Administration

This protocol is used to assess the reinforcing properties of a drug.

Self_Administration_Workflow Intravenous Drug Self-Administration Experimental Workflow Surgery Catheter Implantation Surgery (Jugular Vein) Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition Phase (Lever press -> Drug infusion) Recovery->Acquisition Maintenance Maintenance Phase (Stable responding) Acquisition->Maintenance l_THP_Treatment l-THP Administration (Pre-session) Maintenance->l_THP_Treatment Testing Self-Administration Testing (FR or PR schedule) l_THP_Treatment->Testing Data_Analysis Data Analysis (Infusions, Lever Presses, Breakpoints) Testing->Data_Analysis

Intravenous Drug Self-Administration Experimental Workflow

Protocol:

  • Subjects: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.[19] Animals are individually housed with ad libitum access to food and water.

  • Surgery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and externalized.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump.[20][21]

  • Acquisition: Following a recovery period, rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequence.

  • Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • l-THP Treatment and Testing: Prior to a test session, rats are administered l-THP or vehicle. The effect of l-THP on self-administration is then assessed under different reinforcement schedules, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.

  • Data Collection: The number of active and inactive lever presses and the number of infusions are recorded. In PR schedules, the breakpoint (the highest number of responses an animal is willing to make for a single infusion) is the primary measure of motivation.

Conditioned Place Preference (CPP)

This paradigm is used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[22][23]

Protocol:

  • Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[23][24]

  • Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.[24]

  • Conditioning: This phase typically lasts for several days. On drug conditioning days, animals are injected with the drug (e.g., morphine, 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).[23][24][25] On alternate days (vehicle conditioning), they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber can be assigned in a biased (drug paired with the initially non-preferred side) or unbiased (random assignment) manner.[22][23]

  • l-THP Treatment: To test the effect of l-THP on the acquisition of CPP, it is administered before the drug injection on conditioning days. To test its effect on the expression of CPP, it is given before the post-conditioning test.

  • Post-Conditioning (Test): After the conditioning phase, the animal is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.[22][23] A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[19][26][27]

Protocol:

  • Subjects and Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the nucleus accumbens or striatum.[19][26] The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 5-7 days.[26]

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.[19][26] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19][26]

  • Baseline Collection: After a stabilization period of 1-2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[19][26]

  • Drug Administration: The drug of interest (e.g., cocaine) and/or l-THP can be administered systemically (e.g., i.p. injection) or locally via the microdialysis probe (reverse dialysis).[19][26]

  • Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals post-administration. The concentration of dopamine in the samples is analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[26]

  • Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[26]

Conclusion and Future Directions

The existing preclinical and preliminary clinical evidence strongly supports the potential of this compound as a novel treatment for substance use disorders. Its unique mechanism of action, targeting multiple dopamine receptors as well as other neurotransmitter systems, may offer a broad efficacy across different types of addiction while potentially mitigating the side effects associated with more selective dopamine antagonists.

Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of l-THP in diverse populations of individuals with substance use disorders. Further preclinical studies are also warranted to fully elucidate the contribution of its non-dopaminergic actions to its anti-addiction effects and to explore its potential in treating other substance dependencies. The development of optimized formulations to improve bioavailability could also enhance its therapeutic potential.[11][17]

References

A Technical Guide to the Molecular Pharmacology of D-Tetrahydropalmatine Beyond Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (D-THP), an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, has a long history of use in traditional medicine for its analgesic and sedative properties. Its primary characterized mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] However, a growing body of evidence reveals that the pharmacological profile of D-THP is far more complex, extending to a variety of molecular targets beyond the dopaminergic system. Understanding this polypharmacology is critical for elucidating its full therapeutic potential and mechanism of action in diverse pathological conditions, including inflammation, neuropathic pain, and addiction.[1][3][4]

This technical guide provides an in-depth exploration of the non-dopaminergic molecular targets of D-THP. It consolidates quantitative binding and functional data, details key experimental methodologies, and visualizes the complex signaling pathways and workflows involved in its characterization.

Interaction with Non-Dopaminergic Monoamine Receptors

Beyond its well-documented effects on dopamine receptors, l-tetrahydropalmatine (the levorotatory isomer) demonstrates significant binding affinity for several serotonin (B10506) (5-HT) and adrenergic receptors. A broad receptor panel screening revealed that l-THP actively binds to these receptors, suggesting that its overall pharmacological effects are a composite of its interactions with all three monoamine systems.[3][5]

Data Presentation: Monoamine Receptor Binding Profile

The following table summarizes the binding activity of l-THP at various non-dopaminergic G-protein coupled receptors (GPCRs), as determined by competitive radioligand binding assays.

Receptor TargetLigand ConcentrationPercent Inhibition of Radioligand BindingReference
Adrenergic Receptors
α1A-Adrenergic10 µM≥ 50%[3]
α2A-Adrenergic10 µM≥ 50%[3]
Serotonin Receptors
5-HT1A10 µM≥ 50%[3]
5-HT1D10 µM≥ 50%[3]
5-HT410 µM≥ 50%[3]
5-HT710 µM≥ 50%[3]

Table 1: Binding affinity of l-THP for select non-dopaminergic monoamine receptors. Data is derived from a competitive binding assay where inhibition of 50% or greater is considered significant activity.[3]

Modulation of Ion Channel Function

D-THP directly interacts with several classes of ion channels, a mechanism that likely contributes to its analgesic, antihypertensive, and neuroprotective effects.[6][7] Its activity is not limited to a single channel type but spans voltage-gated and ligand-gated channels.

Calcium (Ca²⁺) Channels

D-THP has been shown to inhibit calcium influx in cardiomyocytes in a concentration-dependent manner.[7] This blockade of calcium channels is a proposed mechanism for its vasorelaxant and antihypertensive effects.[6]

Potassium (K⁺) Channels

The compound can inhibit the delayed rectifier Kv1.5 channel and activate ATP-sensitive K⁺ (KATP) channels, contributing to its role in vascular relaxation.[6]

Acid-Sensing Ion Channels (ASICs)

In dorsal root ganglion (DRG) neurons, D-THP decreases the proton-gated currents mediated by ASICs. This inhibition of ASICs is a key mechanism for its analgesic effects in conditions of acidosis-related pain.[6]

Data Presentation: Ion Channel Functional Activity
Channel TargetExperimental SystemD-THP ConcentrationObserved EffectReference
L-type Ca²⁺ ChannelsIsolated rat cardiomyocytes100 µM-39% inhibition of radioactive calcium influx[7]
Kv1.5 K⁺ ChannelsHEK293 cellsNot specifiedInhibition of channel activity[6]
KATP K⁺ ChannelsRat aortaNot specifiedActivation of channel, contributing to vasorelaxation[6]
Acid-Sensing Ion Channels (ASICs)Rat DRG neuronsNot specifiedDecreased abundance of protonated current[6]

Table 2: Summary of the functional effects of this compound on various ion channels.

Anti-Inflammatory and Immunomodulatory Pathways

A significant facet of D-THP's pharmacology is its potent anti-inflammatory activity. It modulates multiple key signaling cascades involved in the inflammatory response, reducing the production of pro-inflammatory mediators and inhibiting the activation of immune cells.[8][9][10]

Key Signaling Pathways
  • TLR4/NF-κB Pathway: D-THP inhibits the Toll-like receptor 4 (TLR4) and the downstream nuclear factor-κB (NF-κB) signaling pathway.[9][10] This is a critical mechanism for its ability to reduce the expression of pro-inflammatory cytokines like TNF-α and various interleukins.

  • PI3K/Akt Pathway: D-THP has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. This activation is linked to its protective effects in acute lung injury and myocardial ischemia-reperfusion injury, partly by modulating mTOR and eNOS activity.[6][8][11]

  • MAPK Pathways (ERK, JNK): The compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase, blocking the secretion of cytokines like IL-8.[12] It also inhibits apoptosis and autophagy through the TRAF6/JNK pathway.[8]

Data Presentation: Effects on Inflammatory Mediators
Pathway/MediatorExperimental ModelEffect of D-THPReference
Signaling Proteins
PI3K/Akt/mTORAcute Lung Injury ModelInhibition of phosphorylation[8]
ERK/NF-κBHepatocyte Injury ModelDownregulation of pathway[8][13]
TRAF6/JNKNot specifiedInhibition of pathway[8]
TLR4/NF-κBMacrophagesInhibition of pathway[9][10]
Cytokines
TNF-α, IL-6Various inflammation modelsReduction in release/levels[4][8][13]
IL-8LPS-stimulated THP-1 cellsDose-dependent inhibition of production[12]
MPOMyocardial I/R modelReduction in activity[11]

Table 3: Summary of the anti-inflammatory effects of this compound on key signaling pathways and mediators.

Visualization: Inflammatory Signaling Pathways

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_p65 NF-κB (p65/p50) DNA DNA NFkB_p65->DNA Translocation IkB IκB NFkB_IkB->NFkB_p65 IκB degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->TLR4 DTHP D-THP DTHP->TLR4 Inhibits DTHP->TRAF6 Inhibits

Caption: D-THP inhibits the TLR4/NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_downstream Downstream Effects DTHP D-THP Receptor Receptor DTHP->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS Activates GSK3b GSK3β Akt->GSK3b Inhibits NO NO eNOS->NO Cardioprotection Cardioprotection Vasodilation NO->Cardioprotection M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) GSK3b->M2_Polarization Inhibition of GSK3β promotes M2

Caption: D-THP activates the pro-survival PI3K/Akt pathway.

Other Noteworthy Molecular Targets

Emerging research has identified several other potential targets that contribute to the diverse bioactivities of D-THP.

  • GABA-A Receptors: L-THP has been described as a positive allosteric modulator of GABA-A receptors, which could contribute to its sedative and anxiolytic effects.[13]

  • Nicotinic Acetylcholine Receptors (nAChR): D-THP can block neuronal α4β2-nAChR functions, a mechanism implicated in its potential to treat nicotine (B1678760) addiction.[8]

  • NMDA and Sigma Receptors: Broader screening studies have listed NMDAR1 and Sigma-1 receptors as potential targets, although the functional consequences of these interactions require further investigation.[8]

Detailed Experimental Protocols

The characterization of D-THP's molecular targets relies on a suite of standardized in-vitro techniques.

Radioligand Binding Assay (for GPCRs)

This assay is the gold standard for determining the binding affinity of a compound to a receptor.[14][15]

Objective: To determine the affinity (Ki) of D-THP for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the receptor of interest are cultured and harvested. They are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.[16]

  • Competitive Binding Incubation: The assay is performed in 96-well plates. To each well, the following are added: the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT1A), and varying concentrations of unlabeled D-THP (typically spanning several orders of magnitude).[15]

  • Separation of Bound and Free Ligand: The incubation is allowed to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are washed multiple times with ice-cold buffer.[16]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand and is subtracted from total binding to yield specific binding. The specific binding data is plotted against the log concentration of D-THP to generate a sigmoidal competition curve. The IC50 (the concentration of D-THP that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)

This technique allows for the direct measurement of ion flow through channels in the membrane of a single cell, providing high-resolution data on channel function and modulation.[17][18]

Objective: To measure the effect of D-THP on the activity of a specific ion channel (e.g., Kv1.5 or ASICs).

Methodology:

  • Cell Preparation: tsA-201 or HEK293 cells transfected to express the ion channel of interest are plated on glass coverslips.

  • Pipette and Seal Formation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: The cell's membrane potential is clamped to a specific holding potential by an amplifier. Voltage steps or ramps are applied to elicit channel opening, and the resulting ionic currents are recorded.[17]

  • Drug Application: A baseline recording of channel activity is established. D-THP is then applied to the cell via a perfusion system.

  • Data Analysis: The currents recorded in the presence of D-THP are compared to the baseline currents. The percentage of inhibition or potentiation of the current is calculated to determine the compound's effect on channel function.

Visualization: Experimental Workflows

Radioligand_Binding_Workflow start Start prep 1. Membrane Preparation (Cells expressing target receptor) start->prep incubate 2. Incubation - Membranes - Radioligand ([L*]) - D-THP (Test Compound) prep->incubate filter 3. Rapid Filtration (Separate bound from free [L*]) incubate->filter count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Generate competition curve) count->analyze result Result: IC50 and Ki values analyze->result end End result->end

Caption: Workflow for a competitive radioligand binding assay.

Patch_Clamp_Workflow start Start cell_prep 1. Prepare Cells (Expressing target ion channel) start->cell_prep seal 2. Gigaseal Formation (Micropipette on cell) cell_prep->seal whole_cell 3. Achieve Whole-Cell Configuration seal->whole_cell record_base 4. Record Baseline Current (Apply voltage protocol) whole_cell->record_base apply_drug 5. Apply D-THP (Via perfusion system) record_base->apply_drug record_drug 6. Record Post-Drug Current apply_drug->record_drug analyze 7. Data Analysis (Compare baseline vs. drug effect) record_drug->analyze end End analyze->end

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

The pharmacological actions of this compound are clearly not confined to the dopamine system. Its ability to engage with serotonergic and adrenergic receptors, modulate a variety of ion channels, and suppress key inflammatory signaling pathways provides a molecular basis for its wide-ranging therapeutic effects. This polypharmacological profile makes D-THP an intriguing candidate for drug development, particularly for complex disorders where multiple pathological processes are at play, such as chronic pain with an inflammatory component or certain psychiatric and neurological conditions.

Future research should focus on elucidating the precise contribution of each non-dopaminergic target to the overall in-vivo efficacy of D-THP. The development of more selective analogues could help dissect these complex interactions and lead to new therapeutic agents with improved efficacy and side-effect profiles. The comprehensive characterization of these molecular targets is an essential step toward fully harnessing the therapeutic potential of this remarkable natural product.

References

An In-depth Technical Guide on the Effects of D-Tetrahydropalmatine on Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (d-THP), a dextrorotatory isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, exhibits a distinct pharmacological profile with significant effects on the central nervous system (CNS). Unlike its more extensively studied levorotatory counterpart (l-THP), d-THP demonstrates stereoselective interactions with dopamine (B1211576) receptors, primarily acting on the D1 receptor subtype with negligible affinity for the D2 receptor. This unique receptor binding profile translates into a range of CNS activities, including analgesic and neuroprotective effects, with a potentially different side-effect profile compared to l-THP and racemic dl-THP. This technical guide provides a comprehensive overview of the current understanding of d-THP's mechanism of action, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of d-THP.

Introduction

Tetrahydropalmatine (THP) has long been a subject of interest in pharmacology due to its diverse effects on the central nervous system, including analgesic, sedative, and anxiolytic properties.[1] THP exists as two stereoisomers, d-THP and l-THP, which can exhibit significantly different pharmacological activities. While much of the research has focused on l-THP or the racemic mixture (dl-THP), emerging evidence highlights the unique CNS effects of d-THP, warranting a focused investigation into its therapeutic potential. This guide will delve into the specific effects of d-THP on CNS activity, with a particular emphasis on its distinct mechanism of action centered on the dopamine D1 receptor.

Mechanism of Action

The central mechanism of action for d-THP revolves around its interaction with the dopaminergic system, but with a notable stereoselectivity compared to its levo-isomer.

Dopaminergic System Modulation

D-THP acts as an antagonist at dopamine D1 receptors.[2] In stark contrast to l-THP, which is a recognized antagonist of both D1 and D2 receptors, d-THP displays no significant affinity for the D2 receptor subtype.[3][4] This selective antagonism of D1 receptors is a critical differentiator in its pharmacological profile and suggests a more targeted modulation of dopamine signaling pathways. By blocking D1 receptors, d-THP can influence a variety of physiological and behavioral processes regulated by this receptor, including locomotion, reward, and cognition.

Other Neurotransmitter Systems

While the primary interaction of d-THP is with the D1 receptor, like other THP isomers, it may also have secondary interactions with other neurotransmitter systems, such as the serotonergic and adrenergic systems. However, the specific binding affinities and functional consequences of these interactions for d-THP are less characterized than for l-THP and require further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with CNS receptors and its effects in behavioral assays. It is important to note that specific binding affinity data (Ki, IC50) for d-THP is not as extensively documented as for l-THP.

Table 1: Receptor Binding Affinity of Tetrahydropalmatine Isomers

IsomerReceptorAffinity (Ki/IC50)SpeciesNotesReference
d-THP D1 Receptor Inhibition noted-Acts as an inhibitor.[4]
d-THP D2 Receptor No affinity RatIn contrast to l-THP.[3][4]
l-THPD1 Receptor~150 nM (Ki)HumanAntagonist activity.[5]
l-THPD2 Receptor>1 µM (Ki)HumanLow affinity.[5]
l-THPD3 Receptor>1 µM (Ki)HumanLow affinity.[5]
l-THPD5 Receptor~300 nM (Ki)HumanAntagonist activity.[5]

Table 2: Behavioral Effects of this compound in Rodent Models

Behavioral TestSpeciesD-THP Dose RangeObserved EffectNotesReference
Elevated Plus-MazeMouseUp to 5.0 mg/kg (oral)Inactive (no anxiolytic effect)l-THP and dl-THP showed anxiolytic effects at lower doses.[6]
Tail Suspension TestMouse-Inactive (no antidepressant effect)l-THP and dl-THP showed antidepressant effects.[5]
Apomorphine-induced Firing InhibitionRat32 mg/kgReversal of inhibitionSuggests antagonism of dopaminergic effects.[7]

Signaling Pathways

The primary signaling pathway affected by d-THP is the dopamine D1 receptor-mediated pathway, which involves the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are Gs-protein coupled receptors. Their activation typically leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[8] As a D1 receptor antagonist, d-THP is expected to inhibit this cascade. By blocking the D1 receptor, d-THP prevents the Gs-protein activation, thereby reducing the production of cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which subsequently affects the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[9]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor Activates d_thp d-THP d_thp->d1_receptor Inhibits g_protein Gs Protein d1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates downstream Downstream Effects (e.g., CREB phosphorylation) pka->downstream Phosphorylates Hot_Plate_Workflow start Start baseline Measure Baseline Latency on Hot Plate start->baseline dosing Administer d-THP or Vehicle baseline->dosing wait Wait for Predetermined Time Intervals dosing->wait test Place Animal on Hot Plate and Record Latency wait->test test->wait Repeat at next time point end End test->end All time points completed Locomotor_Activity_Workflow start Start habituation Habituate Animals to Test Environment start->habituation dosing Administer d-THP or Vehicle habituation->dosing placement Place Animal in Locomotor Chamber dosing->placement record Record Activity Continuously placement->record end End record->end Microdialysis_Workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Collect Baseline Samples probe_insertion->perfusion dosing Administer d-THP perfusion->dosing collection Collect Post-Dosing Dialysate Samples dosing->collection analysis Analyze Samples via HPLC-ED collection->analysis end End analysis->end

References

Foundational Studies of D-Tetrahydropalmatine's Effects on Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (d-THP) is an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera of plants. It is one of the active components in various traditional herbal medicines. This technical guide provides an in-depth overview of the foundational studies investigating the effects of d-THP and its related isomers on neurotransmitter release, with a primary focus on dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and GABA. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. While much of the existing research has been conducted on the levo-isomer (l-THP) or the racemic mixture (dl-THP), this guide consolidates the available quantitative data and detailed experimental methodologies to elucidate the pharmacological profile of this class of compounds.

Effects on Dopaminergic Systems

The most extensively studied mechanism of action for tetrahydropalmatine (B600727) isomers is their interaction with the dopaminergic system. These compounds are recognized as dopamine receptor antagonists, with varying affinities for different receptor subtypes.

Quantitative Data on Dopamine Release and Metabolism

The following table summarizes the quantitative effects of l-THP on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the rat striatum.

Parameter MeasuredCompoundDose and RouteObserved EffectReference
Extracellular Dopamine (DA) Concentrationl-THP1 mg/kg, IP220% increase from basal value[1]
Post-mortem DOPAC Levelsl-THP5-10 mg/kg250% increase[1]
Extracellular DOPAC Concentrationl-THP1 mg/kg, IP155 +/- 9% of control value[1]
Amygdaloidal Dopamine Release (Picrotoxin-induced)dl-THP3-4 mg/kg picrotoxinTHP pretreatment suppressed the increase[2]
Striatal Dopamine Releasedl-THP1-10 mg/kg, IVIncreased[3]
Dopamine Receptor Binding Affinity

L-THP exhibits a notable binding affinity for both D1 and D2-like dopamine receptors. The table below presents the receptor binding profile for l-THP.

Receptor SubtypeLigandSpeciesBinding Affinity (Ki or % Inhibition)Reference
Dopamine D1l-THPHuman>50% inhibition[4]
Dopamine D2l-THPHuman>50% inhibition[4]
Dopamine D3l-THPHuman>50% inhibition[4]

Note: A percent inhibition of 50% or greater is considered active binding.

Signaling Pathway of D-THP in the Dopaminergic System

The primary mechanism of action of THP isomers in the dopaminergic system is the antagonism of D1 and D2 receptors. This blockade disrupts the normal signaling cascade initiated by dopamine.

G Dopamine Receptor Antagonism by d-THP cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor AC_stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec d-THP This compound d-THP->D1_Receptor Blocks d-THP->D2_Receptor Blocks

d-THP's antagonism of dopamine D1 and D2 receptors.

Effects on Serotonergic and Noradrenergic Systems

Beyond its effects on dopamine, l-THP also interacts with serotonin (5-HT) and norepinephrine (NE) receptor systems.

Quantitative Data on Serotonin and Norepinephrine Receptor Binding

The following table outlines the binding profile of l-THP at various serotonergic and noradrenergic receptors.

Receptor SubtypeLigandSpeciesBinding Affinity (% Inhibition)Reference
Serotonin 5-HT1Al-THPHuman>50% inhibition[4]
Serotonin 5-HT1Dl-THPHuman>50% inhibition[4]
Serotonin 5-HT4l-THPHuman>50% inhibition[4]
Serotonin 5-HT7l-THPHuman recombinant>50% inhibition[4]
Adrenergic α1Al-THPHuman>50% inhibition[4]
Adrenergic α2Al-THPHuman>50% inhibition[4]

Note: A percent inhibition of 50% or greater is considered active binding.

Effects on GABAergic Systems

Emerging evidence suggests that dl-THP may also modulate the GABAergic system, contributing to its sedative and anxiolytic properties.

Modulation of GABA-A Receptors

Studies on dl-THP indicate that it may act on the GABAA receptor benzodiazepine (B76468) site.[5] The anxiolytic effects of low doses of dl-THP were abolished by the benzodiazepine site antagonist flumazenil, suggesting a modulatory role at this receptor complex.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of d-THP's effects on neurotransmitter release.

In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol is a composite of standard procedures for in vivo microdialysis to measure extracellular dopamine levels in the rat striatum.[6][7][8][9]

4.1.1. Materials and Reagents

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane, chloral (B1216628) hydrate), surgical drill, dental cement.

  • Microdialysis Probes: Concentric or side-by-side design with a 2-4 mm active membrane length.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4).[6]

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

4.1.2. Surgical Procedure

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Expose the skull and drill a burr hole over the target brain region (e.g., striatum).

  • Implant a guide cannula stereotaxically and secure it with dental cement and skull screws.

  • Allow the animal to recover for at least 24-48 hours post-surgery.

4.1.3. Microdialysis Procedure

  • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Administer d-THP (or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples to measure changes in dopamine concentration.

4.1.4. Sample Analysis (HPLC-ECD)

  • Inject a small volume (e.g., 10-20 µL) of the dialysate into the HPLC-ECD system.[10]

  • Separate dopamine and its metabolites using a reverse-phase C18 column.

  • Detect and quantify the electroactive molecules using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).[10]

  • Calculate neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the workflow for a typical in vivo microdialysis experiment.

G In Vivo Microdialysis Experimental Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-Surgical Recovery (24-48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Period (1-2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin d-THP/Vehicle Administration Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis Post_Drug_Collection->Analysis Histology Histological Verification of Probe Placement Analysis->Histology

Workflow for in vivo microdialysis experiments.
Locomotor Activity Assessment in Mice

This protocol describes a standard method for assessing changes in locomotor activity in mice following d-THP administration.[11][12]

4.3.1. Materials and Equipment

  • Animals: Male C57BL/6J or other appropriate mouse strain.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically record movement.

  • Drug Administration: Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections.

4.3.2. Procedure

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer d-THP or vehicle control to the mice.

  • Immediately place each mouse into the center of an open-field chamber.

  • Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) for a set duration (e.g., 30-60 minutes).

  • Analyze the data to compare the effects of d-THP with the control group.

Logical Relationships of D-THP's Multi-Neurotransmitter Effects

The diverse pharmacological profile of d-THP, primarily based on data from its isomers, suggests a complex interplay between different neurotransmitter systems. The following diagram illustrates the logical relationships of these effects.

G Logical Relationships of d-THP's Neurotransmitter Effects cluster_DA Dopaminergic System cluster_5HT Serotonergic System cluster_NE Noradrenergic System cluster_GABA GABAergic System dTHP This compound DA_Receptors D1/D2 Receptor Antagonism dTHP->DA_Receptors 5HT_Receptors 5-HT Receptor Interaction dTHP->5HT_Receptors NE_Receptors α-Adrenergic Receptor Interaction dTHP->NE_Receptors GABA_Receptors GABAA Receptor Modulation dTHP->GABA_Receptors DA_Release Altered DA Release and Metabolism DA_Receptors->DA_Release

Interactions of d-THP with multiple neurotransmitter systems.

Conclusion

The foundational studies on this compound and its isomers reveal a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. The primary mechanism of action appears to be the antagonism of dopamine D1 and D2 receptors, leading to significant alterations in dopamine release and metabolism. Additionally, interactions with serotonergic, noradrenergic, and GABAergic systems likely contribute to the compound's diverse physiological effects, including its sedative, analgesic, and anxiolytic properties.

The experimental protocols detailed in this guide provide a framework for future research aimed at further elucidating the precise mechanisms of action of d-THP. A deeper understanding of its effects on neurotransmitter release is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Further studies focusing specifically on the d-isomer are warranted to delineate its unique pharmacological properties compared to the l-isomer and the racemic mixture.

References

In-Vitro Characterization of D-Tetrahydropalmatine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (D-THP), the dextrorotatory isomer of tetrahydropalmatine, is an isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its dopamine (B1211576) receptor antagonist properties, D-THP exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro characterization of D-THP's receptor binding affinity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation: Receptor Binding Affinities

The in-vitro binding affinity of a compound for a specific receptor is a critical parameter in determining its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The available quantitative data for the binding affinity of this compound is summarized below. For comparative purposes, a more extensive dataset for its levo-isomer, L-Tetrahydropalmatine, is also provided.

It is important to note that the available data for D-THP is limited and presents some conflicting findings, particularly concerning its affinity for the D2 dopamine receptor. While some studies indicate a micromolar affinity, others report no significant binding[1]. This highlights the need for further comprehensive binding studies to fully elucidate the receptor interaction profile of D-THP.

This compound (D-THP) Receptor Binding Affinity
Receptor SubtypeLigandKi (µM)Test System
Dopamine D1[3H]-SCH233900.28Rat striatal membranes
Dopamine D2[3H]-Spiperone1.4Rat striatal membranes
Serotonin 5-HT1A[3H]-8-OH-DPAT1.1HEK-293 cells

Note: There are conflicting reports regarding D-THP's affinity for the D2 receptor, with some studies indicating no affinity[1].

L-Tetrahydropalmatine (L-THP) Receptor Binding Affinity (for comparison)
Receptor SubtypeLigandKi (nM)Test System
Dopamine D1[3H]-SCH23390124Not specified
Dopamine D2[3H]-Spiperone388Not specified
Dopamine D3Not specified1420Not specified
Serotonin 5-HT1A[3H]-8-OH-DPAT340Not specified
Alpha-1 AdrenergicNot specifiedAntagonist activity reportedNot specified
Alpha-2 AdrenergicNot specifiedAntagonist activity reportedNot specified

L-THP has been reported to have no significant binding affinity for opioid, cannabinoid, and muscarinic receptors[2].

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor and can be performed in saturation or competition formats.

Radioligand Competition Binding Assay

This is a common method to determine the binding affinity of an unlabeled test compound (like D-THP) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of the radiolabeled ligand (e.g., [3H]-SCH23390 for D1 receptors). The concentration is usually at or below the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled test compound (D-THP).

    • A fixed amount of the membrane preparation.

    • Assay buffer to reach the final volume.

  • Total Binding wells contain the radioligand and membrane preparation without the test compound.

  • Non-specific Binding (NSB) wells contain the radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The specific binding data is then plotted against the logarithm of the test compound concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Visualizations

This compound's primary characterized action is as a dopamine D1 receptor antagonist. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. As an antagonist, D-THP would block these downstream effects.

Dopamine D1 Receptor Signaling Pathway (Gs-coupled)

The D1 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Antagonism by D-THP would inhibit the following cascade:

Gs_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein (αβγ) D1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC α-subunit activates Dopamine Dopamine Dopamine->D1R Binds D_THP D-THP (Antagonist) D_THP->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 4. Incubate Membranes, Radioligand & D-THP Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Solution ([L]) Radioligand_Prep->Incubation Compound_Prep 3. D-THP Serial Dilutions Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Analysis 7. Data Analysis (IC50 → Ki) Counting->Data_Analysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of D-Tetrahydropalmatine. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. Detailed experimental protocols for standard preparation, sample preparation from plasma, and chromatographic conditions are provided.

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera.[1][2][3] It is the dextrorotatory isomer of tetrahydropalmatine (B600727) and has garnered significant interest for its pharmacological activities, including its role as a dopamine (B1211576) receptor antagonist.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. This application note presents a validated HPLC method for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and extraction solvent.

PropertyValueReference
Molecular FormulaC₂₁H₂₅NO₄[1][2]
Molecular Weight355.4 g/mol [1][5]
XLogP33.2[1][5]
SolubilitySlightly soluble in chloroform, ethanol, and methanol (B129727).[2]
UV max~280 nm[6]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Ethyl acetate (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 3.5 with formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Table 2: HPLC Chromatographic Conditions.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plasma (Liquid-Liquid Extraction)
  • To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (if used) and vortex for 30 seconds.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for injection.

Method Validation Data

The developed HPLC method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Linearity of the HPLC Method.

Quality Control Sample (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
52.13.5
251.82.9
751.52.4

Table 4: Precision of the HPLC Method.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)Accuracy (%)
54.92 ± 0.1198.4
2525.45 ± 0.48101.8
7574.25 ± 1.1299.0

Table 5: Accuracy of the HPLC Method.

Quality Control Sample (µg/mL)Recovery (%)
588.2
2591.5
7593.1

Table 6: Extraction Recovery from Plasma.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_Injection HPLC Injection (20 µL) Standard_Prep->HPLC_Injection Sample_Prep Plasma Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column, 25°C) HPLC_Injection->Chromatography Mobile Phase (ACN:Buffer) Detection UV Detection (280 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Method_Development_Logic Analyte_Properties Analyte Properties (pKa, logP, UV Spectrum) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Analyte_Properties->Mobile_Phase Detection_Params Detection Parameters (Wavelength) Analyte_Properties->Detection_Params Column_Selection->Mobile_Phase interdependent Method_Validation Method Validation (Linearity, Precision, Accuracy) Column_Selection->Method_Validation Mobile_Phase->Detection_Params affects sensitivity Mobile_Phase->Method_Validation Detection_Params->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: HPLC Method Development Logic.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range. The provided sample preparation protocol for plasma is effective, with good recovery rates. This method can be readily implemented in analytical laboratories for various applications, from pharmacokinetic research to quality control of herbal medicines.

References

Protocols for D-Tetrahydropalmatine Administration in Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of D-Tetrahydropalmatine (d-THP) and its more commonly studied levo-enantiomer, L-Tetrahydropalmatine (l-THP), in rodent models. The information is compiled from various preclinical studies to guide researchers in designing experiments to investigate the compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of THP isomers reported in rodent studies. These values can serve as a starting point for dose-finding studies and experimental design.

Table 1: Effective Dosages of Tetrahydropalmatine (B600727) (THP) in Rodent Models for Various Effects

Rodent ModelTHP IsomerEffect StudiedDosage RangeAdministration RouteReference
Ratl-THPSedation5-10 mg/kgIntraperitoneal (i.p.)[1]
Ratl-THPAttenuation of Cocaine ReinforcementEffective at doses that did not alter food-reinforced respondingNot specified[2]
Ratdl-THPAnalgesia, Inhibition of Epileptic Attack10-15 mg/kgIntraperitoneal (i.p.)[3][4]
RatTHPInflammatory Pain Alleviation5-10 mg/kgIntraperitoneal (i.p.)[5]
Ratdl-THPHypotension and Bradycardia1-10 mg/kgIntravenous (i.v.)[6]
Mousel-THPAnalgesic and Hypnotic Effects5-10 mg/kgIntraperitoneal (i.p.)[7]
Mousel-THPReduction of Ethanol Consumption5-10 mg/kgNot specified[8]
MouseTHPPrevention of Methamphetamine-induced Memory ImpairmentNot specifiedNot specified[9]
MouseTHPIncreased Locomotor Activity2 mg/kgOral[10]

Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine (THP) in Rats

THP Isomer/FormulationAdministration RouteDosageCmaxTmaxAUC (0-8h or 0-inf)Half-life (t1/2)Reference
l-THPOralNot specified-~1 hour-~5 hours[2]
rac-THPOralNot specified(-)-enantiomer > (+)-enantiomer-(-)-enantiomer > (+)-enantiomer-[11]
THP (in DA-9701)Oral0.36, 0.74, 1.5 mg/kgDose-proportional~30 minutesDose-proportional-[12]
THP (Yanhusuo Extract)OralLow, Medium, High--1.90, 2.58, 4.34 mg·L⁻¹·h-[13]
l-THP (co-administered with Ketamine)Gavage40 mg/kg--Increased bioavailability of Ketamine-[14]

Experimental Protocols

Detailed methodologies for key experiments involving THP administration in rodents are provided below.

Drug Preparation and Administration

Objective: To prepare and administer THP to rodents for experimental studies.

Materials:

  • d-THP, l-THP, or dl-THP powder

  • Vehicle (e.g., 0.9% saline, 5% Dimethyl Sulfoxide (DMSO))[5]

  • Vortex mixer

  • Syringes and needles appropriate for the chosen administration route (e.g., gavage needles for oral administration, 25-27 gauge needles for i.p. injection)

  • Rodent scale

Protocol:

  • Preparation of THP Solution:

    • Weigh the required amount of THP powder based on the desired dose and the number of animals.

    • Suspend the THP powder in the chosen vehicle. For example, to prepare a 10 mg/kg solution for a 250g rat where the injection volume is 1 ml/kg, you would need 2.5 mg of THP dissolved in 0.25 ml of vehicle.

    • Vortex the solution until the powder is fully dissolved or forms a homogenous suspension. Prepare fresh daily before experiments.[5]

  • Animal Handling and Dosing:

    • Weigh each animal accurately to calculate the precise volume of the drug solution to be administered.

    • Intraperitoneal (i.p.) Injection: Gently restrain the rodent, exposing the abdomen. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume of the THP solution.

    • Oral Gavage: Use a proper-sized gavage needle. Gently guide the needle over the tongue and down the esophagus into the stomach. Administer the solution slowly to prevent regurgitation.

    • Intravenous (i.v.) Injection: This requires more skill and is typically performed via the tail vein. Proper restraint and technique are crucial.

Behavioral Assays

A variety of behavioral tests can be used to assess the effects of THP in rodent models.[15][16][17] The choice of assay depends on the research question.

Objective: To measure the effect of THP on spontaneous movement.

Protocol:

  • Acclimate the animals to the testing room for at least 30 minutes before the experiment.[3]

  • Administer THP or vehicle to the animals.

  • Place each animal individually into an open-field apparatus.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical movements, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes) using an automated tracking system.[3][10]

Objective: To assess the rewarding or aversive properties of THP.[18]

Protocol:

  • Pre-conditioning Phase: Allow animals to freely explore a two-chamber apparatus and measure the baseline preference for each chamber.

  • Conditioning Phase: For several days, administer THP and confine the animal to one chamber. On alternate days, administer the vehicle and confine the animal to the other chamber.[19]

  • Post-conditioning (Test) Phase: Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber. An increase in time spent in the drug-paired chamber suggests rewarding properties.

Objective: To evaluate the reinforcing effects of THP and its potential to treat addiction.[2][18]

Protocol:

  • Surgery: Implant a catheter into the jugular vein of the rodent. Allow for recovery.

  • Training: Train the animal to press a lever to receive an infusion of a drug of abuse (e.g., cocaine).

  • THP Treatment: Once self-administration is stable, administer THP prior to the self-administration sessions.

  • Data Analysis: A dose-dependent increase in lever pressing can indicate a reduction in the reinforcing effects of the drug of abuse.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to THP research in rodent models.

THP_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine (B1211576) Dopamine D2_auto D2 Autoreceptor Dopamine->D2_auto Inhibits Release D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates Vesicle Vesicles Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Signaling Downstream Signaling D1R->Signaling Stimulatory D2R->Signaling Inhibitory THP Tetrahydropalmatine (THP) THP->D1R Antagonist/Partial Agonist THP->D2R Antagonist

Caption: THP's modulation of dopaminergic signaling.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation THP_Prep THP Solution Preparation Dosing THP/Vehicle Administration (i.p., oral, etc.) THP_Prep->Dosing Locomotor Locomotor Activity Dosing->Locomotor CPP Conditioned Place Preference Dosing->CPP Self_Admin Self-Administration Dosing->Self_Admin Data_Collection Data Collection (Automated/Manual) Locomotor->Data_Collection CPP->Data_Collection Self_Admin->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General workflow for behavioral studies with THP.

Logical_Relationship Dose THP Dosage PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Influences Toxicity Potential Toxicity Dose->Toxicity Directly Influences Route Administration Route (Oral, i.p., i.v.) Route->PK Influences PD Pharmacodynamics (Receptor Binding, Signaling) PK->PD Determines Drug Concentration at Target Behavioral Behavioral Outcomes (Analgesia, Sedation, Anti-Addiction) PD->Behavioral Leads to PD->Toxicity Can Lead to

Caption: Factors influencing THP effects in rodent models.

References

Application Notes and Protocols for Studying Cocaine-Seeking Behavior in Rats with D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Tetrahydropalmatine (d-THP) in preclinical studies of cocaine-seeking behavior in rat models. The protocols outlined below are based on established methodologies in addiction research and the known pharmacological properties of d-THP as a dopamine (B1211576) D1 receptor antagonist.

Introduction

Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking behavior. The mesolimbic dopamine system, particularly the activation of dopamine D1 receptors, plays a crucial role in the reinforcing effects of cocaine and the motivation to seek the drug. This compound (d-THP) is an alkaloid with a unique pharmacological profile, acting as a selective antagonist at the dopamine D1 receptor with no affinity for the D2 receptor subtype.[1][2] This selectivity makes d-THP a valuable research tool to investigate the specific role of D1 receptor signaling in cocaine-seeking behaviors, such as self-administration, extinction, and reinstatement of drug-seeking.

Pharmacological Profile of this compound

D-THP's primary mechanism of action relevant to cocaine addiction is its antagonism of the dopamine D1 receptor. Unlike its levo-isomer (l-THP), which acts as an antagonist at both D1 and D2 receptors, d-THP's lack of D2 affinity allows for a more targeted investigation of D1 receptor-mediated pathways.[1][2] By blocking the D1 receptor, d-THP is hypothesized to attenuate the rewarding effects of cocaine and reduce the motivation to engage in drug-seeking behavior.

Table 1: Comparative Dopamine Receptor Binding Profile of Tetrahydropalmatine Isomers

CompoundDopamine D1 Receptor Affinity (Ki)Dopamine D2 Receptor Affinity (Ki)Reference
This compound (d-THP) Antagonist (Specific Ki value not reported in abstract)No Affinity[1][2]
l-Tetrahydropalmatine (l-THP) Antagonist (Preferential for D1)Antagonist[1][2]

Signaling Pathways

Cocaine increases synaptic dopamine levels, leading to the activation of dopamine receptors. The activation of D1 receptors, which are Gs-coupled, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is implicated in the long-term changes in gene expression associated with addiction. D-THP, as a D1 receptor antagonist, is expected to block this signaling cascade.

Cocaine_dTHP_Signaling cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_v Dopamine DAT->Dopamine_v Reuptake Inhibition D1R D1 Receptor Dopamine_v->D1R Activates AC Adenylyl Cyclase (AC) D1R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (leading to craving & relapse) CREB->Gene_Expression Regulates dTHP d-THP dTHP->D1R Blocks

Cocaine and d-THP Signaling Pathway

Experimental Protocols

The following protocols describe the use of d-THP in standard rat models of cocaine-seeking behavior.

Cocaine Self-Administration

This protocol is used to assess the effect of d-THP on the acquisition and maintenance of cocaine-taking behavior.

Workflow:

Self_Administration_Workflow Catheter_Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period (7 days) Catheter_Surgery->Recovery Training Cocaine Self-Administration Training (FR1 Schedule, 2h/day) Recovery->Training Treatment d-THP or Vehicle Administration (e.g., 30 min prior to session) Training->Treatment Testing Cocaine Self-Administration Session (Measure active/inactive lever presses) Treatment->Testing

Cocaine Self-Administration Workflow

Methodology:

  • Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

  • Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the right jugular vein. The catheter is externalized on the back of the rat.

  • Recovery: Animals are allowed to recover for at least 7 days post-surgery. During this period, catheters are flushed daily with a heparinized saline solution to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light and/or tone for 20 seconds).

    • Pressing the inactive lever has no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over 3 consecutive days).

  • d-THP Treatment:

    • Once stable responding is established, rats are pre-treated with d-THP (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

    • A within-subjects design is typically used, with different doses of d-THP administered in a counterbalanced order.

  • Data Collection and Analysis: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded. Data are analyzed to determine the effect of d-THP on cocaine intake.

Table 2: Expected Results of d-THP on Cocaine Self-Administration (FR1 Schedule)

TreatmentActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Cocaine Infusions (Mean ± SEM)
Vehicle45 ± 58 ± 245 ± 5
d-THP (1 mg/kg)35 ± 47 ± 235 ± 4
d-THP (3 mg/kg)20 ± 3 6 ± 120 ± 3
d-THP (10 mg/kg)10 ± 2 5 ± 110 ± 2
**p<0.05, **p<0.01, **p<0.001 compared to Vehicle. (Note: Data are hypothetical and for illustrative purposes only)
Extinction and Reinstatement of Cocaine-Seeking

This protocol assesses the effect of d-THP on the relapse to cocaine-seeking behavior triggered by drug-associated cues, a cocaine prime, or stress.

Workflow:

Reinstatement_Workflow Self_Admin Cocaine Self-Administration (as described above) Extinction Extinction Training (Lever presses have no consequence) Self_Admin->Extinction Treatment d-THP or Vehicle Administration Extinction->Treatment Reinstatement Reinstatement Test (Cue, Drug Prime, or Stress) Treatment->Reinstatement

Extinction and Reinstatement Workflow

Methodology:

  • Cocaine Self-Administration: Rats are trained to self-administer cocaine as described in the previous protocol.

  • Extinction:

    • Following stable self-administration, extinction sessions begin.

    • During extinction, active lever presses no longer result in cocaine infusion or the presentation of conditioned stimuli.

    • Extinction sessions (2 hours/day) continue until responding on the active lever is significantly reduced (e.g., <15% of the average of the last 3 days of self-administration).

  • Reinstatement Testing:

    • After reaching the extinction criterion, a reinstatement test is conducted.

    • Cue-Induced Reinstatement: The conditioned stimuli (light and/or tone) are presented contingent on an active lever press, but no cocaine is delivered.

    • Cocaine-Primed Reinstatement: Rats receive a non-contingent intraperitoneal injection of cocaine (e.g., 10 mg/kg) immediately before the session.

    • Stress-Induced Reinstatement: Rats are exposed to a stressor (e.g., intermittent footshock) prior to the session.

  • d-THP Treatment:

    • Rats are pre-treated with d-THP (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement test.

  • Data Collection and Analysis: The number of active and inactive lever presses during the reinstatement session is recorded. A significant increase in active lever pressing compared to the extinction baseline indicates reinstatement of cocaine-seeking. The effect of d-THP on this reinstatement is the primary measure.

Table 3: Expected Results of d-THP on Cue-Induced Reinstatement of Cocaine-Seeking

Treatment GroupActive Lever Presses during Extinction (Mean ± SEM)Active Lever Presses during Reinstatement (Mean ± SEM)
Vehicle12 ± 355 ± 7
d-THP (1 mg/kg)11 ± 240 ± 6*
d-THP (3 mg/kg)13 ± 325 ± 4
d-THP (10 mg/kg)10 ± 215 ± 3***
p<0.05, **p<0.01, **p<0.001 compared to Vehicle during Reinstatement. (Note: Data are hypothetical and for illustrative purposes only)

Conclusion

This compound, with its selective dopamine D1 receptor antagonism, presents a valuable pharmacological tool for dissecting the role of D1 receptor signaling in the multifaceted aspects of cocaine addiction. The protocols provided herein offer a framework for investigating the potential of d-THP to reduce cocaine intake and prevent relapse. The expected outcomes, based on its mechanism of action, suggest that d-THP could be a promising candidate for further research and development as a therapeutic agent for cocaine use disorder. Further studies are warranted to confirm these hypotheses and to fully characterize the behavioral and neurobiological effects of d-THP in the context of cocaine addiction.

References

Application of D-Tetrahydropalmatine in Animal Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tetrahydropalmatine (d-THP), an active component isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has demonstrated significant analgesic properties in various preclinical models of pain, including neuropathic pain.[1][2] This document provides detailed application notes and experimental protocols for investigating the efficacy of d-THP in rodent models of neuropathic pain.

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve injury or disease, remains a significant clinical challenge with limited effective treatments.[3][4] D-THP has emerged as a promising therapeutic candidate due to its unique pharmacological profile, primarily involving the modulation of dopamine (B1211576) receptors and neuroinflammatory pathways.[1][3][5] Preclinical studies have shown that d-THP can alleviate mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain, in various animal models.[6][7]

Mechanism of Action

The analgesic effects of d-THP in neuropathic pain are multifactorial and involve several key signaling pathways:

  • Dopamine Receptor Modulation : d-THP acts as an antagonist at dopamine D2 receptors and a partial agonist at dopamine D1 receptors.[6] This dual activity is believed to contribute to its analgesic and sedative properties. The antihyperalgesic effects of l-THP (the levorotatory isomer) can be abolished by a dopamine D1 receptor antagonist, suggesting the involvement of dopaminergic transmission.[7]

  • Anti-inflammatory Effects : d-THP has been shown to suppress neuroinflammation, a critical component in the pathogenesis of neuropathic pain.[3][8] It can inhibit the activation of glial cells (microglia and astrocytes) and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][9]

  • Signaling Pathway Inhibition : Studies have implicated specific signaling pathways in the action of d-THP. These include the p38MAPK/NF-κB/iNOS pathway and the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[3][5] By inhibiting these pathways, d-THP can attenuate the neuroinflammatory responses that contribute to neuropathic pain.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of d-THP in rodent models of neuropathic pain.

Table 1: Effect of this compound on Mechanical Allodynia in Rodent Models of Neuropathic Pain

Animal Modeld-THP DoseRoute of Administration% Increase in Mechanical Threshold (Mean ± SD)Reference
Partial Sciatic Nerve Ligation (PSNL) in mice5 mg/kgIntraperitoneal134.4%[6]
Partial Sciatic Nerve Ligation (PSNL) in mice10 mg/kgIntraperitoneal174.8%[6]
Spinal Nerve Ligation (SNL) in mice1-4 mg/kgIntraperitonealDose-dependent increase[7]
Oxaliplatin-induced neuropathic pain in miceNot specifiedNot specifiedDose-dependent analgesic effect[10]

Table 2: Effect of this compound on Thermal Hyperalgesia in Rodent Models of Neuropathic Pain

Animal Modeld-THP DoseRoute of Administration% Increase in Thermal Latency (Mean ± SD)Reference
Partial Sciatic Nerve Ligation (PSNL) in mice5 mg/kgIntraperitoneal49.4%[6]
Partial Sciatic Nerve Ligation (PSNL) in mice10 mg/kgIntraperitoneal69.2%[6]
Bee Venom-induced inflammatory pain in ratsNot specifiedIntragastricSignificant attenuation[2]

Experimental Protocols

Here we provide detailed protocols for inducing a neuropathic pain model, administering d-THP, and assessing its analgesic effects.

Protocol 1: Induction of Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

The Spared Nerve Injury (SNI) model is a widely used and reproducible model of neuropathic pain.[3][11]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors, fine forceps

  • Suture materials

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • Shave the lateral surface of the left thigh and disinfect the skin with an antiseptic solution.

  • Make a small skin incision over the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate and transect the common peroneal and tibial nerves, removing a 2-4 mm segment of each nerve.

  • Take care to leave the sural nerve intact.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as required and monitor the animal's recovery.

  • Allow a recovery period of at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.

Protocol 2: Administration of this compound

Materials:

  • This compound (d-THP) powder

  • Vehicle (e.g., saline, 10% Tween 80 in saline)

  • Syringes and needles for the appropriate route of administration

Procedure:

  • Prepare a stock solution of d-THP in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • For intraperitoneal (i.p.) injection, administer the d-THP solution into the lower abdominal quadrant of the mouse. Typical volumes are around 10 ml/kg.

  • For oral gavage (i.g.), use a specialized gavage needle to deliver the solution directly into the stomach.

  • The timing of administration will depend on the experimental design (e.g., acute treatment before behavioral testing or chronic daily treatment).

Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)

Materials:

  • Von Frey filaments with varying bending forces

  • Elevated mesh platform

Procedure:

  • Acclimatize the mice to the testing environment by placing them in individual compartments on the elevated mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw (in the sural nerve territory for the SNI model).

  • Start with a filament of intermediate force and apply it with enough pressure to cause a slight bend.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Acclimatize the mice to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 30 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer will automatically stop when the mouse withdraws its paw.

  • Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Protocol 5: Western Blot Analysis of Signaling Proteins

Materials:

  • Spinal cord or dorsal root ganglion (DRG) tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-p38, p-NF-κB, iNOS) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Euthanize the animals and dissect the lumbar spinal cord or DRGs.

  • Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

Visualizations

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Post-operative Recovery & Pain Development cluster_2 Treatment Administration cluster_3 Behavioral Assessment cluster_4 Molecular Analysis cluster_5 Data Analysis A Spared Nerve Injury (SNI) Surgery B 7-14 Days Recovery A->B C d-THP or Vehicle Administration B->C D Mechanical Allodynia (von Frey) C->D E Thermal Hyperalgesia (Hargreaves) C->E F Tissue Collection (Spinal Cord/DRG) D->F E->F G Western Blot / qPCR / ELISA F->G H Statistical Analysis G->H

Caption: Experimental workflow for assessing the efficacy of d-THP in a neuropathic pain model.

Signaling Pathways of this compound in Neuropathic Pain

G cluster_0 This compound (d-THP) cluster_1 Cellular Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects cluster_4 Therapeutic Outcome dTHP d-THP D2R Dopamine D2 Receptor dTHP->D2R Antagonist D1R Dopamine D1 Receptor dTHP->D1R Partial Agonist Clec7a Clec7a dTHP->Clec7a Inhibition Analgesia Analgesia (Reduced Neuropathic Pain) D2R->Analgesia D1R->Analgesia p38MAPK p38 MAPK Clec7a->p38MAPK NFkB NF-κB p38MAPK->NFkB Glial_Activation ↓ Glial Cell Activation p38MAPK->Glial_Activation NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines iNOS ↓ iNOS Expression NFkB->iNOS Glial_Activation->Analgesia Pro_inflammatory_Cytokines->Analgesia iNOS->Analgesia

Caption: Key signaling pathways modulated by d-THP to produce analgesia in neuropathic pain.

References

Application Notes: D-Tetrahydropalmatine as a Pharmacological Tool to Probe D1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid derived from the Corydalis and Stephania genera, serves as a valuable pharmacological tool for investigating the function of the dopamine (B1211576) D1 receptor.[1] Unlike its more extensively studied levo-isomer (l-THP), which exhibits a complex profile with antagonism at D1, D2, and D3 receptors, d-THP displays a more selective preference for the D1 receptor.[2][3] This selectivity makes d-THP particularly useful for elucidating the specific roles of D1 receptor signaling in various physiological and pathological processes, distinguishing its effects from those mediated by D2-like receptors. These notes provide a summary of d-THP's pharmacological properties and detailed protocols for its application in D1 receptor research.

Pharmacological Profile

Quantitative data for this compound is not as widely published as for its levo-isomer. The table below summarizes the available affinity (Kᵢ) and potency (IC₅₀) values for the related compound l-THP to provide a reference point. Researchers should empirically determine the binding and functional parameters for d-THP in their specific assay systems.

CompoundReceptor TargetAssay TypeValueSpeciesReference
l-Tetrahydropalmatine Dopamine D1Binding Affinity (Kᵢ)124 nMNot Specified[2]
Dopamine D2Binding Affinity (Kᵢ)388 nMNot Specified[2]
Dopamine D3Binding Affinity (Kᵢ)1420 nMNot Specified[2]
Dopamine D1Functional Antagonism (IC₅₀)166 nMNot Specified[4]

Key Signaling Pathways and Mechanisms

Dopamine D1 Receptor Signaling Cascade

The dopamine D1 receptor is a canonical G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs/olf.[5] Upon activation by an agonist like dopamine, it initiates a well-defined signaling cascade leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] D-THP acts as a competitive antagonist, blocking dopamine from binding to the receptor and thus inhibiting this downstream signaling.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gαs/olf D1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Dopamine Dopamine (Agonist) Dopamine->D1R Activates dTHP d-THP (Antagonist) dTHP->D1R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylates Competitive_Antagonism cluster_receptor D1 Receptor cluster_outcome BindingSite Orthosteric Binding Site Activation Receptor Activation (Signal Transduction) BindingSite->Activation If Agonist Binds NoActivation No Activation (Signal Blocked) BindingSite->NoActivation If Antagonist Binds Agonist Agonist (Dopamine) Agonist->BindingSite Binds Antagonist Antagonist (d-THP) Antagonist->BindingSite Competes & Binds Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Protocol 1: Radioligand Binding Assay Functional Protocol 2: cAMP Functional Assay Binding->Functional Determine Ki (Affinity) PK Pharmacokinetics (PK) (e.g., Brain Penetration) Functional->PK Determine IC50 (Potency) Behavior Protocol 3: Catalepsy Test PK->Behavior Establish Dose & Target Engagement Result Pharmacological Profile of d-THP

References

Application Note: LC-MS/MS for the Comprehensive Analysis of Metabolic Reprogramming in THP-1 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic cell line, THP-1, is a cornerstone in immunological research, providing a robust and reproducible model for studying monocyte and macrophage functions.[1] Upon differentiation into macrophages, THP-1 cells exhibit distinct metabolic phenotypes, particularly in response to polarizing stimuli, which are critical for their effector functions in inflammation and immunity.[2][3] Understanding these metabolic shifts is paramount for developing novel therapeutic strategies for a myriad of inflammatory diseases.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the detailed characterization and quantification of the cellular metabolome.[2] Its high sensitivity, selectivity, and broad coverage allow for the simultaneous measurement of a diverse range of metabolites, providing a comprehensive snapshot of the metabolic state of the cell.

This application note provides a detailed protocol for the simultaneous quantification of intracellular metabolites in THP-1 derived macrophages using LC-MS/MS. The described workflow encompasses cell culture and differentiation, metabolite extraction, and the analytical methodology for targeted and untargeted metabolomics.

Experimental Protocols

THP-1 Cell Culture and Macrophage Differentiation

A standardized protocol for the culture and differentiation of THP-1 cells is crucial for reproducible metabolomic studies.[4]

  • Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Macrophage Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a suitable cell culture vessel.

    • Induce differentiation into M0 macrophages by treating the cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[5]

    • Following PMA treatment, remove the media, wash the adherent macrophages with phosphate-buffered saline (PBS), and incubate in fresh, PMA-free media for a 24-hour resting period before subsequent experiments.

Metabolite Extraction from THP-1 Macrophages

Efficient quenching of metabolic activity and extraction of metabolites are critical for accurate quantification.[6]

  • Quenching and Cell Lysis:

    • After the desired treatment or incubation time, rapidly aspirate the culture medium.

    • Immediately wash the adherent cells twice with ice-cold PBS to remove extracellular metabolites.

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench metabolic activity and lyse the cells.[6]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

    • Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted metabolite extracts are then analyzed by LC-MS/MS. The following provides a general framework, and specific parameters may need to be optimized based on the instrument and the metabolites of interest.

  • Chromatographic Separation:

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.[6]

    • Use a binary solvent system with a gradient elution. For example:

    • A typical gradient might be: 95% B to 5% B over 15 minutes, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.

    • For targeted analysis, use multiple reaction monitoring (MRM) mode with optimized precursor-product ion transitions for each metabolite.

    • For untargeted analysis, acquire data in full scan mode with a high resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable metabolite identification based on accurate mass and fragmentation patterns.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables for easy comparison between different experimental conditions (e.g., M0, M1, and M2 polarized macrophages).

MetaboliteM0 Macrophages (Relative Abundance)M1 Macrophages (Relative Abundance)M2 Macrophages (Relative Abundance)p-valueFold Change (M1 vs M0)Fold Change (M2 vs M0)
Citrate1.00 ± 0.122.54 ± 0.310.89 ± 0.15<0.012.540.89
Itaconate1.00 ± 0.1815.2 ± 2.11.1 ± 0.2<0.00115.201.10
Arginine1.00 ± 0.090.45 ± 0.071.87 ± 0.23<0.010.451.87
Succinate1.00 ± 0.113.12 ± 0.451.05 ± 0.13<0.013.121.05
Glutamate1.00 ± 0.141.23 ± 0.191.55 ± 0.21>0.051.231.55

Table 1: Relative abundance of key metabolites in different THP-1 macrophage polarization states. Data are presented as mean ± standard deviation.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis THP1_Culture THP-1 Monocyte Culture PMA_Treatment PMA Differentiation THP1_Culture->PMA_Treatment Macrophage Adherent M0 Macrophages PMA_Treatment->Macrophage Quenching Metabolic Quenching (Cold 80% Methanol) Macrophage->Quenching Sample Collection Lysis Cell Lysis & Scraping Quenching->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution Sample Preparation LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for THP-1 macrophage metabolomics.

TCA_Cycle_M1 Simplified TCA Cycle in M1 Macrophages Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Break in TCA Cycle aKG α-Ketoglutarate Isocitrate->aKG Itaconate Itaconate Isocitrate->Itaconate IRG1 SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Anaplerosis

Caption: Altered TCA cycle in M1 polarized macrophages.

References

Application Notes and Protocols for the Extraction and Purification of D-Tetrahydropalmatine (D-THP) from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid, from various plant sources. The protocols are designed to be a practical guide for laboratory and research settings.

Introduction

This compound (D-THP) is a naturally occurring compound found predominantly in plants of the Corydalis and Stephania genera.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including analgesic, sedative, and neuroprotective effects.[2] The purification of D-THP from its natural sources is a critical step for its study and potential therapeutic application. This document outlines effective techniques for its extraction and subsequent purification.

Plant Sources

This compound is an isoquinoline alkaloid found in several plant species. The primary genera from which D-THP is commonly extracted include Corydalis (Yan Hu Suo) and Stephania.[1] Specific species such as Corydalis yanhusuo and Stephania rotunda are well-documented sources for this compound.[1]

Extraction Protocols

Several methods have been developed for the efficient extraction of total alkaloids, including D-THP, from plant materials. The choice of method can depend on the available equipment, desired scale, and the specific plant matrix.

Protocol 1: Optimized Reflux Extraction from Corydalis yanhusuo

This protocol is based on a uniform design method to optimize the extraction of multiple alkaloids, including tetrahydropalmatine (B600727).

Materials and Equipment:

Procedure:

  • Weigh 500 g of coarse Corydalis yanhusuo powder.

  • Prepare the extraction solvent by adjusting 70% ethanol to pH 10 with diluted ammonia.

  • Add the powdered rhizomes to the reflux apparatus with a 20-fold volume of the prepared solvent (10 L).

  • Heat the mixture and reflux for 60 minutes.

  • After the first extraction, filter the mixture to separate the extract from the plant residue.

  • Return the plant residue to the reflux apparatus and repeat the extraction process (steps 3-5) one more time.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate using a rotary evaporator to recover the ethanol.

  • The resulting concentrated extract contains the total alkaloids and is ready for purification.[3][4]

Protocol 2: Ultrasonic-Assisted Extraction from Stephania rotunda

This method utilizes ultrasonication to enhance extraction efficiency and is suitable for smaller scale preparations.

Materials and Equipment:

  • Dried and powdered Stephania rotunda tubers

  • Selected extraction solvent (e.g., ethanol)

  • Centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 200 mg of dried S. rotunda tuber powder and place it in a centrifuge tube.

  • Add 4 mL of the chosen extraction solvent to the tube.

  • Vortex the mixture to ensure thorough wetting of the plant material.

  • Place the centrifuge tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid residue.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[5] The filtrate is now ready for analysis or further purification.

Purification Protocols

Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is necessary to isolate D-THP.

Protocol 1: Macroporous Resin Chromatography

This technique is effective for enriching and purifying total alkaloids from the crude extract.

Materials and Equipment:

  • Crude alkaloid extract

  • NKA-9 macroporous adsorption resin

  • Chromatography column

  • Distilled water

  • 70% Ethanol

  • Peristaltic pump

Procedure:

  • Resin Preparation: Pre-treat the NKA-9 macroporous resin by washing it sequentially with absolute ethanol, 5% NaOH, and 5% HCl, followed by rinsing with deionized water until a neutral pH is achieved.[5]

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Loading: Load the crude alkaloid extract onto the column at a controlled flow rate.

  • Washing: Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[3][4]

  • Elution: Elute the adsorbed alkaloids, including D-THP, with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[3][4]

  • Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified total alkaloid fraction. A study using this method reported a total alkaloid content of over 50%, with tetrahydropalmatine at 3.13%.[3][4]

Protocol 2: High-Performance Displacement Chromatography (HPDC)

HPDC is a powerful one-step purification method capable of yielding high-purity compounds.

Materials and Equipment:

  • Crude extract from Enantia chlorantha (as an example for palmatine (B190311) purification, the precursor to dl-tetrahydropalmatine)

  • Reversed-phase C18 column

  • HPDC system

  • Carrier solvent: 0.1% trifluoroacetic acid (TFA) in water

  • Displacer: Cetylpyridinium trifluoroacetate (B77799) (1.9 mg/mL) in the carrier solvent

  • Sodium borohydride (B1222165) (NaBH₄) for semi-synthesis of dl-tetrahydropalmatine

Procedure:

  • Semi-synthesis of dl-THP (if starting from palmatine): Reduce crude palmatine with NaBH₄ to synthesize dl-tetrahydropalmatine.[6]

  • HPDC System Setup: Equilibrate the reversed-phase C18 column with the carrier solvent.

  • Sample Loading: Load the crude dl-tetrahydropalmatine extract onto the column.

  • Displacement: Introduce the displacer solution into the column. This will cause the components of the mixture to displace one another, forming adjacent zones of pure compounds.

  • Fraction Collection: Collect the fractions corresponding to the zone of dl-tetrahydropalmatine.

  • Analysis: Analyze the collected fractions for purity. This method has been reported to yield palmatine at >98% purity, and can be adapted for the direct purification of dl-tetrahydropalmatine.[6]

Protocol 3: Preparative Two-Dimensional HPLC

This advanced chromatographic technique provides high resolving power for complex mixtures.

Materials and Equipment:

  • Total alkaloid extract from Corydalis yanhusuo

  • Preparative HPLC system with fraction collection

  • Preparative chromatographic column

  • Mobile Phase A (1st Dimension): pH 3.5

  • Mobile Phase B (2nd Dimension): pH 10.0

  • UV and Mass Spectrometry (MS) detectors

Procedure:

  • First Dimension Separation:

    • Dissolve the total alkaloid extract in a suitable solvent.

    • Inject the sample onto the preparative column equilibrated with Mobile Phase A (pH 3.5).

    • Perform the separation and collect fractions based on UV detection.

  • Second Dimension Separation:

    • Take the fractions of interest from the first dimension.

    • Inject each fraction onto the same column, now equilibrated with Mobile Phase B (pH 10.0).

    • Perform the second separation and collect purified compounds using both UV and MS-triggered fraction collection.[7]

Chiral Separation of D- and L-Tetrahydropalmatine

Tetrahydropalmatine exists as a racemic mixture of D- and L-enantiomers.[8] Since the biological activity often resides in one enantiomer, their separation is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

General Chiral HPLC Protocol:

  • Column Selection: Utilize a chiral stationary phase, such as a Chiralcel OJ column.[8]

  • Mobile Phase Optimization: The mobile phase composition needs to be optimized to achieve baseline separation of the enantiomers. This often involves a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, sometimes with an additive like diethylamine.

  • Sample Analysis: Inject the purified racemic THP onto the chiral column and monitor the elution profile, typically with a UV detector at around 230 nm.[8]

  • Fraction Collection: For preparative scale, collect the eluting peaks corresponding to D-THP and L-THP separately.

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature.

Table 1: Optimized Reflux Extraction of Total Alkaloids from Corydalis yanhusuo

ParameterOptimal ConditionReference
Solvent70% Ethanol (pH = 10 with diluted ammonia)[3][4]
Solvent-to-Solid Ratio20:1[3][4]
Extraction Time60 minutes[3][4]
Number of Extractions2[3][4]
Total Alkaloid Yield18.82 mg/g[3]

Table 2: Macroporous Resin Purification of Corydalis yanhusuo Extract

ParameterConditionReference
Resin TypeNKA-9 Macroporous Adsorption Resin[3][4]
Washing Solvent5 BV Distilled Water[3][4]
Elution Solvent12 BV of 70% Ethanol[3][4]
Total Alkaloid Content in Product> 50%[3][4]
Tetrahydropalmatine Content3.13%[3][4]

Visualized Workflows

Extraction_Workflow plant_material Dried Plant Material (e.g., Corydalis yanhusuo) extraction Solvent Extraction (e.g., Reflux with 70% Ethanol, pH 10) plant_material->extraction 20:1 solvent ratio 60 min, 2 cycles filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract

Caption: General workflow for the extraction of alkaloids from plant material.

Purification_Workflow cluster_purification Purification Steps cluster_chiral_sep Chiral Separation crude_extract Crude Alkaloid Extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom Load onto column washing Wash with Water (Remove Impurities) resin_chrom->washing elution Elute with Ethanol (Collect Alkaloids) washing->elution total_alkaloids Enriched Total Alkaloids (dl-THP) elution->total_alkaloids chiral_hplc Chiral HPLC total_alkaloids->chiral_hplc d_thp Purified D-THP chiral_hplc->d_thp Collect Fraction 1 l_thp L-THP chiral_hplc->l_thp Collect Fraction 2

Caption: Workflow for purification and chiral separation of D-THP.

References

Application Notes and Protocols for D-Tetrahydropalmatine in Neuroinflammation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

D-Tetrahydropalmatine (d-THP) is a bioactive isoquinoline (B145761) alkaloid extracted from the Corydalis species, which has been traditionally used in Chinese medicine for its analgesic and sedative properties. Emerging scientific evidence has highlighted its potent anti-inflammatory and neuroprotective effects, making it a promising candidate for therapeutic interventions in neuroinflammatory disorders. These application notes provide detailed protocols for utilizing d-THP in established in vitro and in vivo models of neuroinflammation, guidance on data analysis, and a summary of its mechanistic actions.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. Primarily, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] Furthermore, d-THP has been observed to suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[3] The compound also shows potential in modulating the NLRP3 inflammasome and interacting with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), both of which are implicated in neuroinflammatory processes.[2][4]

Signaling Pathway of d-THP in Neuroinflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 p38_MAPK p38_MAPK TLR4->p38_MAPK Activates a7nAChR a7nAChR IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates (Inhibits d-THP) NFkB NFkB IkB->NFkB Inhibits NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates p38_MAPK->NFkB Activates NLRP3_Inflammasome NLRP3_Inflammasome Caspase1 Caspase1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL1b Pro_IL1b Caspase1->Pro_IL1b Cleaves to IL-1β dTHP dTHP dTHP->a7nAChR dTHP->IKK Inhibits dTHP->p38_MAPK Inhibits dTHP->NLRP3_Inflammasome Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces TNFa TNFa Gene_Expression->TNFa Produces IL6 IL6 Gene_Expression->IL6 Produces

Caption: d-THP inhibits neuroinflammation by targeting multiple signaling pathways.

Quantitative Data Summary

ParameterCell Line/ModelTreatmentResultReference
IL-8 Production THP-1 cellsd-THPDose-dependent inhibition of LPS-induced IL-8.[5]
Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β) BV2 microgliad-THP (20 and 40 µmol·L⁻¹)Significant downregulation of LPS-induced mRNA levels.[2]
Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β) BV2 microgliad-THP (20 and 40 µmol·L⁻¹)Dramatic reduction in LPS-induced cytokine levels in supernatant.[2]
p-p38 MAPK Expression Diabetic Neuropathic Pain Rat Modeld-THPSignificant reduction in the spinal cord.[6]
Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) Diabetic Neuropathic Pain Rat Modeld-THPSignificant reduction in the spinal cord.[6]
Mechanical Hyperalgesia and Cold Allodynia Spared Nerve Injury (SNI) Mouse Modeld-THPDecreased pain behaviors.[1]
iNOS, p-MAPKs, p-p65 Expression Spared Nerve Injury (SNI) Mouse Modeld-THPSuppression in dorsal root ganglions and sciatic nerve.[1]
Plasma TNF-α LPS-challenged Rats3,6'-dithiothalidomide (a TNF-α synthesis inhibitor)Significant reduction.[7]
Hippocampus TNF-α mRNA LPS-challenged Rats3,6'-dithiothalidomideSignificant attenuation.[7]

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol details the induction of an inflammatory response in the BV2 murine microglial cell line using lipopolysaccharide (LPS) and subsequent treatment with d-THP.

Experimental Workflow

G A 1. Culture BV2 Cells B 2. Seed Cells for Experiment A->B C 3. Pre-treat with d-THP B->C D 4. Induce Inflammation with LPS C->D E 5. Harvest Supernatant and Cells D->E F 6. Analyze Inflammatory Markers E->F

Caption: Workflow for in vitro neuroinflammation studies in BV2 cells.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (d-THP)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well culture plates

  • Reagents for ELISA, Western Blot, and RT-qPCR

Procedure:

  • Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed BV2 cells into 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blot and RT-qPCR) at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • d-THP Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of d-THP (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for the desired time points. For cytokine secretion (ELISA), 24 hours is a common time point. For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are recommended. For gene expression analysis (RT-qPCR), 4-6 hours is typical.

  • Harvesting:

    • Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.

    • Cells: Wash the cells with ice-cold PBS. For Western blotting, lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For RT-qPCR, lyse the cells in a suitable lysis buffer for RNA extraction.

  • Analysis:

    • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze the protein expression of key signaling molecules such as p-NF-κB p65, p-IκBα, and p-p38 MAPK.

    • RT-qPCR: Analyze the mRNA expression of Tnf, Il6, and Il1b.

Protocol 2: In Vivo LPS-Induced Systemic Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in C57BL/6 mice through intraperitoneal (i.p.) injection of LPS and treatment with d-THP.[3]

Experimental Workflow

G A 1. Acclimatize C57BL/6 Mice B 2. Administer d-THP A->B C 3. Induce Neuroinflammation with LPS B->C D 4. Monitor and Sacrifice Mice C->D E 5. Collect Brain Tissue D->E F 6. Analyze Neuroinflammatory Markers E->F

Caption: Workflow for in vivo neuroinflammation studies in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (d-THP)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Reagents for tissue homogenization, ELISA, Western Blot, and Immunohistochemistry

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

  • d-THP Administration: Administer d-THP orally or via i.p. injection at a suitable dose (e.g., 20 or 50 mg/kg body weight) for a specified number of days prior to LPS challenge.[3] A vehicle control group should be included.

  • LPS Injection: One hour after the final d-THP administration, inject mice with a single i.p. dose of LPS (e.g., 0.25 to 1 mg/kg body weight).[3][8] A control group should receive a saline injection.

  • Monitoring and Sacrifice: Monitor the mice for signs of sickness behavior. At a predetermined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice using an approved method.

  • Tissue Collection: Perfuse the mice transcardially with ice-cold PBS. For biochemical analyses, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brain by perfusion with 4% paraformaldehyde (PFA).

  • Analysis:

    • Tissue Homogenization: Homogenize the brain tissue in appropriate buffers for subsequent analyses.

    • ELISA: Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenates.

    • Western Blot: Assess the expression of Iba1 (microglia marker), GFAP (astrocyte marker), and key inflammatory signaling proteins.

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for Iba1 and GFAP to visualize and quantify glial activation.[9]

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling

Materials:

  • Protein lysates from in vitro or in vivo experiments

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence Staining for Glial Activation

Materials:

  • PFA-fixed, cryoprotected brain sections

  • Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-Iba1, anti-GFAP)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Section Preparation: Mount brain sections onto charged slides.

  • Permeabilization and Blocking: Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.[9]

  • Primary Antibody Incubation: Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.

  • Washing: Wash the sections three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Mount the sections with an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and analyze the morphology and intensity of Iba1 and GFAP staining to assess glial activation.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup, reagents, and equipment. Always adhere to institutional guidelines for animal care and use and laboratory safety.

References

Application Notes and Protocols for Assessing D-Tetrahydropalmatine's Effect on Opiate Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Opiate withdrawal syndrome is a significant hurdle in the treatment of opioid use disorder, characterized by a range of debilitating physical and psychological symptoms. D-Tetrahydropalmatine (d-THP), an alkaloid found in the Corydalis plant, has shown promise in preclinical studies for alleviating these symptoms.[1][2][3] These application notes provide a comprehensive guide to the experimental design and detailed protocols for assessing the efficacy of d-THP in animal models of opiate withdrawal. The protocols outlined below cover behavioral assessments and molecular analyses to elucidate the mechanisms of d-THP's action.

Signaling Pathways in Opiate Withdrawal and d-THP's Mechanism of Action

Chronic opioid use leads to significant neuroadaptations, a key one being the upregulation of the cyclic AMP (cAMP) signaling pathway.[4][5][6][7] This upregulation contributes to the hyperexcitability of neurons observed during withdrawal. The transcription factor cAMP response element-binding protein (CREB) is also implicated in the molecular changes that lead to opioid dependence and withdrawal.[8][9][10][11]

This compound is known to be an antagonist of dopamine (B1211576) receptors, particularly D1, D2, and D3 receptors.[1][12][13][14][15] By modulating the dopaminergic system, which is dysregulated during opiate withdrawal, d-THP is thought to alleviate withdrawal symptoms.[1][16][17]

Diagram: Opiate Withdrawal Signaling Pathway

Opiate_Withdrawal_Pathway cluster_opioid Chronic Opioid Administration cluster_withdrawal Opioid Withdrawal Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR Activates AC Adenylyl Cyclase MOR->AC Inhibits AC_up Upregulated Adenylyl Cyclase MOR->AC_up Upregulation upon chronic activation cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates cAMP_up cAMP Superactivation AC_up->cAMP_up Leads to PKA_up Increased PKA Activity cAMP_up->PKA_up Leads to CREB_up Increased CREB Phosphorylation PKA_up->CREB_up Leads to Neuronal_Hyperexcitability Neuronal_Hyperexcitability PKA_up->Neuronal_Hyperexcitability Contributes to

Caption: Signaling cascade during chronic opioid use and withdrawal.

Diagram: d-THP's Proposed Mechanism of Action

dTHP_Mechanism cluster_withdrawal Opiate Withdrawal State cluster_dthp d-THP Intervention Dopamine_Dysregulation Dopamine System Dysregulation Withdrawal_Symptoms Withdrawal_Symptoms Dopamine_Dysregulation->Withdrawal_Symptoms Contributes to D_receptors Dopamine Receptors (D1, D2, D3) Dopamine_Dysregulation->D_receptors Target of Dysregulation dTHP This compound dTHP->D_receptors Antagonizes Dopamine_Modulation Modulation of Dopaminergic Neurotransmission D_receptors->Dopamine_Modulation Symptom_Alleviation Symptom_Alleviation Dopamine_Modulation->Symptom_Alleviation Leads to Symptom_Alleviation->Withdrawal_Symptoms Reduces

Caption: Proposed mechanism of d-THP in alleviating opiate withdrawal.

Experimental Design and Protocols

A robust experimental design is crucial for accurately assessing the effects of d-THP on opiate withdrawal. The following protocols detail the induction of opioid dependence, precipitation of withdrawal, and subsequent behavioral and molecular analyses.

2.1. Animal Models

Male Sprague Dawley rats or C57BL/6J mice are commonly used for these studies.[18][19][20][21] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

2.2. Induction of Morphine Dependence

A common method to induce morphine dependence is through repeated injections.

Parameter Protocol
Drug Morphine sulfate
Dosage Regimen Escalating doses (e.g., 10-50 mg/kg) administered subcutaneously (s.c.) twice daily for 5-7 days.[22][23]
Control Group Receive saline injections following the same schedule.

2.3. Naloxone-Precipitated Withdrawal

Precipitated withdrawal allows for a synchronized and robust expression of withdrawal symptoms.

Parameter Protocol
Drug Naloxone (B1662785) hydrochloride
Dosage 1-2 mg/kg, administered intraperitoneally (i.p.).[22][24][25]
Timing Administered 2 hours after the final morphine injection.[21][26]

2.4. This compound (d-THP) Administration

Parameter Protocol
Dosage 5-15 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[3][17][27]
Vehicle Dependent on the salt form of d-THP; often a weak acid solution.[27]
Timing Administered 30-60 minutes prior to naloxone injection to assess its preventative effects.

Diagram: Experimental Workflow

Experimental_Workflow Start Acclimatization Acclimatization Start->Acclimatization Morphine_Dependence Morphine Dependence Induction (5-7 days) Acclimatization->Morphine_Dependence dTHP_Admin d-THP or Vehicle Administration Morphine_Dependence->dTHP_Admin Naloxone_Precipitation Naloxone-Precipitated Withdrawal dTHP_Admin->Naloxone_Precipitation Behavioral_Assessment Behavioral Assessment (0-60 min post-naloxone) Naloxone_Precipitation->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Tissue_Collection->Molecular_Analysis End Molecular_Analysis->End

Caption: Workflow for assessing d-THP's effect on opiate withdrawal.

Behavioral Assessment of Opiate Withdrawal

Withdrawal symptoms should be observed and scored immediately following naloxone administration for a period of 30-60 minutes.

3.1. Somatic Withdrawal Signs

A checklist of observable withdrawal signs should be used. A global withdrawal score can be calculated by summing the scores for each sign.

Withdrawal Sign Scoring Criteria (Example)
Jumping 0 = None; 1 = 1-5 jumps; 2 = 6-10 jumps; 3 = >10 jumps
Wet Dog Shakes 0 = None; 1 = 1-3 shakes; 2 = 4-6 shakes; 3 = >6 shakes
Paw Tremors 0 = None; 1 = Intermittent; 2 = Continuous
Teeth Chattering 0 = Absent; 1 = Present
Ptosis (drooping eyelids) 0 = Absent; 1 = Present
Diarrhea 0 = Absent; 1 = Present
Grooming Frequency or duration count
Piloerection 0 = Absent; 1 = Present

3.2. Affective Components of Withdrawal

Anxiety-like behaviors and hyperalgesia are also key features of opiate withdrawal.

  • Elevated Plus Maze: To assess anxiety-like behavior. A decrease in time spent in the open arms is indicative of increased anxiety.

  • Forced Swim Test: To measure behavioral despair.[18][28] An increase in immobility time suggests a depression-like state.

  • Von Frey Test: To assess mechanical hyperalgesia (increased sensitivity to pain).[3][17][27] A decrease in the paw withdrawal threshold indicates hyperalgesia.

Molecular and Neurochemical Analysis

Following behavioral assessments, brain tissue can be collected to investigate the molecular mechanisms underlying d-THP's effects.

4.1. Brain Regions of Interest

  • Nucleus Accumbens (NAc): Crucial for reward and motivation, and heavily implicated in addiction.[10][29][30][31][32]

  • Locus Coeruleus (LC): A key site for the physiological symptoms of opioid withdrawal.[9][10][11]

  • Ventral Tegmental Area (VTA): A primary source of dopamine in the mesolimbic pathway.[30]

4.2. Molecular Assays

  • Western Blotting: To quantify the protein levels of key signaling molecules, such as phosphorylated CREB (pCREB) and total CREB, as well as components of the cAMP pathway (e.g., adenylyl cyclase isoforms).[8][33]

  • Quantitative PCR (qPCR): To measure mRNA expression levels of genes encoding for dopamine receptors, adenylyl cyclase, and other relevant targets.

  • In Vivo Microdialysis: To measure extracellular levels of dopamine and its metabolites in the NAc to directly assess the neurochemical effects of d-THP during withdrawal.[30][32]

Data Presentation:

All quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups (e.g., Saline + Vehicle, Morphine + Vehicle, Morphine + d-THP). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Table Example: Global Withdrawal Scores

Treatment Group N Mean Global Withdrawal Score ± SEM
Saline + Vehicle102.5 ± 0.8
Morphine + Vehicle1015.2 ± 1.5
Morphine + d-THP (5 mg/kg)108.1 ± 1.1#
Morphine + d-THP (10 mg/kg)105.4 ± 0.9#
p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Morphine + Vehicle

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic for opiate withdrawal. By combining behavioral, molecular, and neurochemical analyses, researchers can gain a thorough understanding of d-THP's efficacy and its underlying mechanisms of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the translation of these findings to clinical applications.

References

Application Notes and Protocols for In-Vivo Microdialysis of D-Tetrahydropalmatine to Measure Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tetrahydropalmatine (d-THP) is an isoquinoline (B145761) alkaloid found in various plants, including the genus Corydalis. It is of significant interest to the scientific community for its potential therapeutic applications, particularly in relation to the central nervous system. Preclinical research suggests that tetrahydropalmatine (B600727) (THP) isomers act as dopamine (B1211576) receptor antagonists, specifically at D1, D2, and D3 receptors.[1][2][3][4] This antagonistic activity modulates dopamine transmission, which may be beneficial in treating conditions associated with dysregulated dopamine pathways, such as substance abuse disorders.[1] In-vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[5] This document provides detailed application notes and protocols for conducting in-vivo microdialysis experiments to assess the effect of d-THP on dopamine release.

Due to a scarcity of published studies specifically detailing in-vivo microdialysis of d-THP, the following protocols are based on established methodologies for measuring dopamine release and are supplemented with data from studies on its more commonly researched levo-isomer, l-tetrahydropalmatine (l-THP). Researchers should consider this as a foundational guide and may need to optimize parameters for their specific experimental conditions.

Data Presentation

The following table summarizes the quantitative data on the effect of l-tetrahydropalmatine on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the rat striatum. This data is provided as a reference point for expected changes following the administration of a THP isomer.

CompoundDose (i.p.)Brain RegionAnalyte% Change from Baseline (Mean ± SEM)Reference
l-Tetrahydropalmatine1 mg/kgStriatumDopamine (DA)220%[2][6]
l-Tetrahydropalmatine1 mg/kgStriatumDOPAC155 ± 9%[2][6]
l-Tetrahydropalmatine5-10 mg/kgStriatumDOPAC (post-mortem)+250%[2][6]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol outlines the surgical procedure for implanting a guide cannula targeting a specific brain region, such as the nucleus accumbens or striatum, in a rodent model. This is a prerequisite for the insertion of a microdialysis probe.

Materials:

  • Rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula (sized appropriately for the target brain region)

  • Bone screws

  • Dental cement

  • Antiseptic solution and analgesics

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal and securely fix its head in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinate Determination: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., nucleus accumbens or striatum).

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Anchorage: Place 2-3 small bone screws in the skull around the burr hole to serve as anchors for the dental cement.

  • Guide Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target dorsal-ventral coordinate.

  • Fixation: Secure the guide cannula to the skull and bone screws using dental cement.

  • Post-operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In-Vivo Microdialysis for Dopamine Measurement

This protocol describes the procedure for conducting the microdialysis experiment to measure dopamine release following the administration of d-THP.

Materials:

  • Animal with implanted guide cannula

  • Microdialysis probe (with a semi-permeable membrane)

  • Micro-infusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.

  • This compound (d-THP) solution

  • Antioxidant solution (e.g., perchloric acid)

  • HPLC-ECD system for dopamine analysis

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe into the implanted guide cannula of the awake, freely-moving animal.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • D-THP Administration: Administer d-THP via the desired route (e.g., intraperitoneal injection or through reverse dialysis by including it in the aCSF). The dosage should be determined based on preliminary studies. For l-THP, an effective dose has been shown to be 1 mg/kg, i.p.[2][6]

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period to monitor changes in extracellular dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.

Protocol 3: HPLC-ECD Analysis of Dopamine in Microdialysate

This protocol provides a general guideline for the analysis of dopamine in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, adjusted to an acidic pH)

  • Dopamine standards of known concentrations

  • Microdialysate samples

Procedure:

  • System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system until a stable baseline is achieved.

  • Standard Curve Generation: Inject a series of dopamine standards of known concentrations to generate a standard curve. This will be used to quantify the dopamine concentration in the unknown samples.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the microdialysate samples into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and identify the dopamine peak based on its retention time compared to the standards. Quantify the dopamine concentration in each sample by comparing its peak area or height to the standard curve.

  • Data Expression: Express the results as a percentage of the baseline dopamine concentration to visualize the change in dopamine release over time following d-THP administration.

Visualizations

experimental_workflow cluster_surgery Protocol 1: Stereotaxic Surgery cluster_microdialysis Protocol 2: In-Vivo Microdialysis cluster_analysis Protocol 3: HPLC-ECD Analysis anesthesia Anesthesia & Mounting incision Incision & Exposure anesthesia->incision implantation Guide Cannula Implantation incision->implantation fixation Fixation with Dental Cement implantation->fixation recovery Post-operative Recovery fixation->recovery probe_insertion Probe Insertion recovery->probe_insertion equilibration Equilibration & Baseline probe_insertion->equilibration dthp_admin d-THP Administration equilibration->dthp_admin sample_collection Dialysate Collection dthp_admin->sample_collection hplc_analysis HPLC-ECD Analysis sample_collection->hplc_analysis histology Histological Verification sample_collection->histology data_quantification Data Quantification hplc_analysis->data_quantification

Experimental workflow for in-vivo microdialysis of d-THP.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synapse cluster_postsynaptic Postsynaptic Terminal dTHP This compound (d-THP) D1R Dopamine D1 Receptor dTHP->D1R Antagonism D2R Dopamine D2 Receptor dTHP->D2R Antagonism D3R Dopamine D3 Receptor dTHP->D3R Antagonism Dopamine Dopamine Dopamine->D1R Binding Dopamine->D2R Binding Dopamine->D3R Binding SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron PresynapticNeuron Presynaptic Neuron DA_Release Dopamine Release DA_Release->Dopamine

Proposed mechanism of d-THP action on dopamine receptors.

References

Application Notes and Protocols for the Synthesis of D-Tetrahydropalmatine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of D-Tetrahydropalmatine (D-THP) and its analogues, crucial compounds in medicinal chemistry and pharmacology. The protocols outlined below are based on established synthetic strategies, primarily the Bischler-Napieralski and Pictet-Spengler reactions. This document also includes quantitative data for the synthesized compounds and diagrams of relevant signaling pathways to facilitate research and drug development efforts.

Introduction

This compound is a protoberberine alkaloid found in several medicinal plants. It and its analogues have garnered significant interest due to their wide range of pharmacological activities, most notably their interaction with dopamine (B1211576) receptors.[1] These compounds serve as valuable scaffolds for the development of novel therapeutics targeting neurological and psychiatric disorders. The synthesis of these molecules is a key step in enabling further pharmacological investigation and the development of new chemical entities.

Synthetic Strategies

The core tetrahydroisoquinoline structure of this compound and its analogues is typically constructed using classical named reactions in organic synthesis. The two most common and effective methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3][4] This intramolecular cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[3] The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline scaffold. For substrates lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective.[3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone.[5][6] This reaction is catalyzed by a protic or Lewis acid and proceeds through an initial imine formation followed by an intramolecular electrophilic aromatic substitution.[2] The reaction conditions can be tailored based on the reactivity of the substrates.

Experimental Protocols

Protocol 1: Synthesis of (±)-Tetrahydropalmatine via Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of racemic tetrahydropalmatine.

Step 1: Amide Formation

  • To a solution of homoveratrylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene, add a base like triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-(3,4-dimethoxyphenyl)propanoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propanamide.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the purified amide (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the product with DCM or chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline (B110456) intermediate.

Step 3: Reduction to (±)-Tetrahydropalmatine

  • Dissolve the crude dihydroisoquinoline intermediate in methanol (B129727).

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude (±)-tetrahydropalmatine by column chromatography or preparative HPLC.[7][8][9][10][11]

Protocol 2: Enantioselective Synthesis of (+)-Tetrahydropalmatine via Pictet-Spengler Reaction

This protocol outlines a general approach for the asymmetric synthesis of this compound.

  • To a solution of homoveratrylamine (1.0 eq) in a suitable solvent (e.g., DCM), add a chiral catalyst (e.g., a chiral phosphoric acid or a chiral Lewis acid).

  • Add the aldehyde component, 4,5-dimethoxy-2-(2-oxoethyl)benzaldehyde (1.1 eq), to the mixture.

  • Stir the reaction at the optimized temperature (often ambient or slightly elevated) for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography to yield enantiomerically enriched (+)-tetrahydropalmatine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

Table 1: Spectroscopic Data for this compound
Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.75 (s, 1H), 6.60 (s, 1H), 6.58 (s, 1H), 4.20-2.60 (m, 11H), 3.85 (s, 6H), 3.84 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 147.9, 147.6, 145.2, 144.8, 128.9, 128.5, 126.9, 126.4, 111.8, 111.4, 109.1, 108.5, 59.3, 56.1, 56.0, 51.7, 36.8, 29.2
IR (KBr, cm⁻¹) 2935, 2835, 1610, 1515, 1260, 1120
Mass Spectrum (ESI-MS) m/z 356.1856 [M+H]⁺

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[12][13][14][15][16]

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Tetrahydropalmatine and Analogues
CompoundD₁ Receptor (Ki, nM)D₂ Receptor (Ki, nM)
(S)-(-)-Tetrahydropalmatine (l-THP) 124388
(S)-(-)-Isocorypalmine (l-ICP) 5.541.8

Data compiled from published literature.[17][18][19][20]

Mandatory Visualizations

Synthetic Workflow for this compound

G cluster_0 Bischler-Napieralski Synthesis cluster_1 Pictet-Spengler Synthesis A Homoveratrylamine + 3-(3,4-dimethoxyphenyl)propanoyl chloride B N-(3,4-dimethoxyphenethyl)-3- (3,4-dimethoxyphenyl)propanamide A->B Amide Formation (Base, Solvent) C 3,4-Dihydroisoquinoline intermediate B->C Cyclization (POCl3, Toluene, Reflux) D (±)-Tetrahydropalmatine C->D Reduction (NaBH4, Methanol) E Homoveratrylamine + 4,5-dimethoxy-2-(2-oxoethyl)benzaldehyde F (+)-Tetrahydropalmatine E->F Cyclization (Chiral Catalyst, Solvent)

Caption: General synthetic workflows for this compound.

Dopamine Receptor Signaling Pathways

G cluster_0 D1 Receptor Signaling cluster_1 D2 Receptor Signaling D1 D1 Receptor Gs Gs/olf D1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 cAMP AC1->cAMP1 Increases PKA PKA cAMP1->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates D2 D2 Receptor Gi Gi/o D2->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Decreases THP Tetrahydropalmatine THP->D1 Antagonist THP->D2 Antagonist

Caption: Simplified D1 and D2 dopamine receptor signaling pathways.[5][6][17][21]

Experimental Workflow: Purification

G Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction, Washing, Drying) Start->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Chromatography Concentration->Purification Column Column Chromatography (Silica Gel) Purification->Column Primary Method HPLC Preparative HPLC Purification->HPLC For High Purity Fractions Collect Fractions Column->Fractions HPLC->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentration Final Concentration Combine->Final_Concentration Pure_Product Pure this compound Final_Concentration->Pure_Product

Caption: General workflow for the purification of this compound.

References

Application of D-Tetrahydropalmatine in models of Parkinson's disease research

Author: BenchChem Technical Support Team. Date: December 2025

Application of D-Tetrahydropalmatine in Parkinson's Disease Research Models

Abstract: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Research into novel therapeutic agents relies on robust animal models that replicate key aspects of PD pathology. This compound (d-THP), an isoquinoline (B145761) alkaloid, has garnered interest for its activity as a dopamine (B1211576) receptor antagonist.[2][3] This document provides detailed application notes and experimental protocols for utilizing d-THP in neurotoxin-based rodent models of Parkinson's disease, such as those induced by MPTP and 6-OHDA. It is intended for researchers in neuropharmacology, drug discovery, and molecular biology investigating new treatments for Parkinson's disease.

Application Notes

Introduction to this compound (d-THP)

Tetrahydropalmatine (THP) is an isoquinoline alkaloid found in plants of the Corydalis and Stephania genera.[3] It exists as two primary enantiomers: levo-tetrahydropalmatine (l-THP) and dextro-tetrahydropalmatine (d-THP). While much of the research has focused on l-THP, known for its sedative and analgesic properties through dopamine D1, D2, and D3 receptor antagonism, d-THP also demonstrates significant activity at dopamine receptors.[2][4] Specifically, THP and its analogues are recognized as dopamine receptor antagonists, a mechanism of action highly relevant to the dopamine-deficient state of Parkinson's disease.[2][5]

Rationale for Use in Parkinson's Disease Models

The cardinal motor symptoms of Parkinson's disease arise from the severe depletion of dopamine in the nigrostriatal pathway.[6] Current treatments, such as Levodopa, aim to replenish dopamine levels but are associated with long-term complications like motor fluctuations and dyskinesia.[7] Dopamine receptor antagonists like d-THP offer an alternative mechanism to modulate the overactive striatal pathways that result from dopamine loss. The primary application of d-THP in PD models is to investigate its potential to alleviate motor symptoms and to explore its neuroprotective effects against toxin-induced dopaminergic neuron degeneration.[8]

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic effects of dopamine agonists are well-established in PD treatment.[7] Conversely, antagonists like d-THP can also play a role. The levo-isomer of THP is known to be an antagonist at D1 and D2 receptors.[3][9] By blocking postsynaptic D2 receptors, which are inhibitory, d-THP can modulate downstream signaling cascades, such as the adenylyl cyclase pathway.[10] This modulation may help rebalance (B12800153) the disrupted motor circuitry in the parkinsonian brain. Furthermore, its anti-inflammatory and antioxidant properties may contribute to neuroprotective effects, reducing neuronal apoptosis and damage from oxidative stress.[8][11][12]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA cAMP->PKA Response Cellular Response PKA->Response dTHP This compound (d-THP) dTHP->D2R Blocks G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment acclimatize Animal Acclimatization (e.g., C57BL/6 Mice) baseline Baseline Behavioral Testing (e.g., Rotarod) acclimatize->baseline toxin Neurotoxin Administration (MPTP or 6-OHDA) baseline->toxin grouping Randomize into Groups (Vehicle, d-THP Doses) toxin->grouping treatment Daily d-THP Administration (e.g., i.p. injection) grouping->treatment behavior Post-Treatment Behavioral Testing treatment->behavior euthanasia Euthanasia & Tissue Collection (Striatum, Substantia Nigra) behavior->euthanasia analysis Neurochemical & Histological Analysis (HPLC, IHC) euthanasia->analysis G PD_Model Parkinson's Disease Model (Dopaminergic Neurodegeneration) Symptoms Motor Symptoms (Bradykinesia, Rigidity) PD_Model->Symptoms Leads to dTHP Intervention: This compound PD_Model->dTHP Symptoms->dTHP Target Molecular Target: Dopamine Receptors (e.g., D2) dTHP->Target Acts on Mechanism Secondary Mechanisms: (Anti-inflammatory, Antioxidant) dTHP->Mechanism May Engage Outcome1 Therapeutic Outcome: Symptom Alleviation Target->Outcome1 Modulates Circuitry for Outcome2 Therapeutic Outcome: Neuroprotection Mechanism->Outcome2 Contributes to

References

Application Notes & Protocols: Evaluating the Sedative Effects of D-Tetrahydropalmatine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the sedative and hypnotic properties of D-Tetrahydropalmatine (D-THP) in a mouse model. This compound is an alkaloid compound derived from plants of the Corydalis and Stephania genera, which has been traditionally used for its analgesic and sedative effects.[1][2][3] The primary mechanism of action for its sedative properties involves the modulation of the central nervous system, particularly through antagonism of dopamine (B1211576) D1 and D2 receptors and enhancement of the GABAergic system.[1][4]

Experimental Overview

This protocol outlines a series of behavioral assays to characterize the sedative effects of D-THP in mice. The workflow progresses from general locomotor activity assessment to more specific tests for motor coordination and hypnotic effects.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) C D-THP Administration (i.p. injection) A->C B D-THP & Vehicle Preparation B->C D Open Field Test (OFT) (General Locomotor Activity) C->D 30 min post-injection E Elevated Plus Maze (EPM) (Anxiety & Locomotor Activity) D->E Separate Cohort F Rotarod Test (Motor Coordination) D->F Separate Cohort G Loss of Righting Reflex (LORR) (Hypnotic Effect) D->G Separate Cohort (Higher Doses) H Data Collection D->H E->H F->H G->H I Statistical Analysis H->I J Interpretation of Sedative Effects I->J

Caption: Experimental workflow for assessing the sedative effects of D-THP in mice.

Materials and Methods

Animals
  • Species: Male C57BL/6J mice are commonly used.

  • Age/Weight: 8-10 weeks old, weighing 20-25 grams.

  • Housing: House mice in groups of 3-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5]

  • Acclimatization: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 30-60 minutes before any experiment.[6][7]

This compound (D-THP) Preparation and Administration
  • Compound: Use dl-Tetrahydropalmatine (dl-THP) or the specific levo-isomer (l-THP), which is considered more potent.[8]

  • Vehicle: Prepare D-THP in a vehicle of 0.9% saline with a small amount of Tween 80 or DMSO to aid dissolution, followed by dilution in saline.

  • Dosing: Based on literature, effective doses for sedative-like effects in mice range from 10 mg/kg to 70 mg/kg.[8][9] A dose-response study is recommended (e.g., 0, 10, 25, 50 mg/kg).

  • Administration: Administer D-THP or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[4][8] Testing should commence approximately 30 minutes post-injection.[2]

Experimental Protocols

Open Field Test (OFT)

This test assesses general locomotor activity and exploratory behavior, which are typically reduced by sedatives.

  • Apparatus: A square arena (e.g., 45 x 45 x 20 cm) made of non-reflective material.[10] The arena is often divided into a central and a peripheral zone by software.

  • Procedure:

    • Place a mouse gently into the center of the open field.

    • Allow the mouse to explore freely for a set period, typically 15-30 minutes.[5]

    • Record the session using a video camera mounted above the arena.

    • Clean the arena thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Parameters Measured:

    • Total Distance Traveled: A primary indicator of locomotor activity.

    • Time Spent in Center vs. Periphery: Can indicate anxiety-like behavior.

    • Rearing Frequency: A measure of exploratory behavior.[5]

Rotarod Test

This test is crucial for evaluating motor coordination and balance, which can be impaired by sedative compounds.[11]

  • Apparatus: A commercially available rotarod apparatus for mice, consisting of a textured rotating rod divided into lanes.[6]

  • Procedure:

    • Acclimate the mice to the apparatus for 1-2 days prior to testing by placing them on the rod at a slow, constant speed (e.g., 4 RPM) for 60 seconds.[7]

    • On the test day, place the mice on the rod and begin an accelerating rotation protocol (e.g., from 4 to 40 RPM over 300 seconds).[6][7][11]

    • Record the latency to fall for each mouse. A trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[6][11]

    • Perform 3 trials with a 15-minute inter-trial interval.[6]

  • Parameter Measured:

    • Latency to Fall (seconds): A shorter latency indicates impaired motor coordination.

Elevated Plus Maze (EPM)

While primarily a test for anxiety-like behavior, locomotor activity can be inferred from arm entries.[12][13] A sedative effect may be indicated by a reduction in the total number of arm entries.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[12]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[14]

    • Allow the mouse to explore the maze for 5 minutes.[14]

    • Record activity using a video camera and tracking software.

    • Clean the maze thoroughly between trials.

  • Parameters Measured:

    • Time Spent in Open/Closed Arms: Primary measure of anxiety.

    • Number of Entries into Open/Closed Arms: The total number of entries can reflect overall locomotor activity. A significant decrease in closed arm entries suggests sedation.[15]

Loss of Righting Reflex (LORR)

This test directly assesses the hypnotic (sleep-inducing) effects of a compound.[2]

  • Procedure:

    • Following administration of a higher dose of D-THP, place the mouse on its back.

    • The righting reflex is considered lost if the mouse is unable to right itself (return to a prone position) within 30 seconds.[16]

    • Measure the duration of LORR, which is the time from the loss of the reflex until it is regained.

  • Parameter Measured:

    • Duration of LORR (minutes): A direct measure of the hypnotic effect.

Data Presentation

The following table summarizes expected outcomes from studies evaluating D-THP's sedative effects.

Experimental AssayD-THP Dose (mg/kg, i.p.)Key Parameter MeasuredExpected Outcome for SedationReference
Open Field Test 10 - 15Total Distance TraveledSignificant Decrease
10 - 15Rearing FrequencySignificant Decrease[5]
Rotarod Test > 20Latency to FallSignificant Decrease
Elevated Plus Maze 50Number of Closed Arm EntriesSignificant Decrease[15][17]
Hole-Board Test 50Number of Head DipsSignificant Decrease[15][17]
Horizontal Wire Test 50% of Mice Grasping WireSignificant Decrease (Myorelaxation)[15][17]
Loss of Righting Reflex High DosesDuration of LORRDose-dependent increase[2]

Mechanism of Action & Signaling Pathways

D-THP's sedative and hypnotic effects are primarily attributed to its interaction with dopaminergic and GABAergic systems. It acts as an antagonist at dopamine D1 and D2 receptors, reducing dopaminergic activity.[1][4] This antagonism is believed to relieve the inhibition of adenylyl cyclase, leading to increased PKA activation in certain brain regions.[2] Additionally, D-THP modulates the GABAergic system, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain.[1]

G cluster_pathway Proposed Sedative Mechanism of D-THP cluster_dopamine Dopaminergic System cluster_gaba GABAergic System DTHP This compound (D-THP) D1 Dopamine D1 Receptor DTHP->D1 Antagonist D2 Dopamine D2 Receptor DTHP->D2 Antagonist GABA GABAA Receptor DTHP->GABA Enhances Dopamine_Activity Dopaminergic Activity D1->Dopamine_Activity D2->Dopamine_Activity Sedation Sedation & Hypnosis Dopamine_Activity->Sedation Decrease Leads to GABA_Activity GABAergic (Inhibitory) Activity GABA->GABA_Activity GABA_Activity->Sedation Increase Leads to

Caption: Proposed signaling pathway for the sedative effects of D-THP.

G cluster_logic Logical Relationship of Behavioral Assays cluster_effects Behavioral Effects cluster_assays Measurement Assays DTHP D-THP Administration Locomotion ↓ General Locomotion & Exploration DTHP->Locomotion Motor ↓ Motor Coordination DTHP->Motor Consciousness ↓ Consciousness (Hypnosis) DTHP->Consciousness OFT Open Field Test Locomotion->OFT EPM Elevated Plus Maze (Total Arm Entries) Locomotion->EPM Rotarod Rotarod Test Motor->Rotarod LORR Loss of Righting Reflex Consciousness->LORR

Caption: Logical relationships between D-THP effects and corresponding behavioral assays.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of D-Tetrahydropalmatine (d-THP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of D-Tetrahydropalmatine (d-THP).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral bioavailability of d-THP.

Q1: What is the primary challenge associated with the oral administration of this compound (d-THP)?

Q2: What are the most effective strategies to improve the oral bioavailability of d-THP?

Q3: What is the mechanism of action of d-THP?

A3: this compound acts as a dopamine (B1211576) receptor antagonist, with activity at D1, D2, and D3 receptors.[8][9] This antagonism of dopamine signaling pathways is believed to be responsible for its pharmacological effects.[8]

Q4: Is there a stereoselective difference in the intestinal absorption of d-THP enantiomers?

A4: Yes, studies suggest a stereoselective absorption difference between d-THP and l-THP. This may be due to the stereoselective interaction of d-THP with the efflux transporter P-glycoprotein (P-gp) in the intestine, which pumps the drug back into the intestinal lumen, reducing its absorption.[10]

Q5: What analytical methods are typically used to quantify d-THP in plasma samples?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common, sensitive, and selective method for the quantification of d-THP and its metabolites in plasma.[6][11]

Section 2: Troubleshooting Guides

This section provides solutions to potential issues encountered during experimental procedures.

Problem Potential Cause(s) Recommended Solution(s)
Low or variable oral bioavailability in animal studies despite using an enhanced formulation. Improper oral gavage technique leading to dosing errors or stress in the animals.Ensure proper training on oral gavage techniques. Use appropriate gavage needle size for the animal. Handle animals gently to minimize stress, which can affect gastrointestinal physiology.
Issues with blood sample collection and processing.Use a consistent blood sampling technique (e.g., tail vein, saphenous vein) and schedule. Process blood samples promptly to obtain plasma and store at the recommended temperature (-80°C) to prevent degradation of d-THP.
Formulation instability.Characterize the formulation for particle size, polydispersity index (PDI), and drug content before each study. For SMEDDS, ensure the formation of a stable microemulsion upon dilution with aqueous media. For liposomes, check for vesicle stability and drug leakage.
Inconsistent or non-reproducible results in HPLC-MS/MS analysis. Matrix effects from plasma components interfering with ionization.Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to effectively remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor chromatographic peak shape (e.g., tailing, splitting).Check the HPLC column for contamination or degradation. Ensure the mobile phase pH is appropriate for d-THP (an alkaloid). Verify that the injection solvent is compatible with the mobile phase.
Instrument sensitivity issues.Perform regular maintenance and calibration of the mass spectrometer. Optimize the ionization source parameters (e.g., spray voltage, gas flow rates) for d-THP.
Difficulty in formulating stable d-THP liposomes for oral delivery. Poor encapsulation efficiency.Optimize the lipid composition (e.g., phospholipid to cholesterol ratio). Experiment with different preparation methods (e.g., thin-film hydration, sonication, extrusion) to achieve smaller, more uniform vesicles.
Drug leakage from liposomes.Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. Select phospholipids (B1166683) with a higher phase transition temperature.
Aggregation of liposomes.Optimize the surface charge of the liposomes by including charged lipids in the formulation. PEGylation (coating with polyethylene (B3416737) glycol) can also improve stability and prevent aggregation.

Section 3: Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of d-THP in various formulations from preclinical studies.

Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rabbits after Oral Administration of Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
l-THP Suspension15.2 ± 3.41.5 ± 0.565.8 ± 12.1100[5]
Liquid SMEDDS45.7 ± 8.21.0 ± 0.3130.7 ± 25.3198.63[5]
Pellet-SMEDDS42.1 ± 7.51.2 ± 0.4125.4 ± 21.9Not significantly different from liquid SMEDDS[5]

Table 2: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats after Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase vs. SuspensionReference
l-THP Suspension15185.3 ± 45.20.5465.7 ± 98.6-
SMEDDS15789.4 ± 156.30.751512.8 ± 301.53.25-fold

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of l-Tetrahydropalmatine Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a general guideline based on common practices for SMEDDS formulation. Optimization of components and their ratios is crucial for a successful formulation.

Materials:

  • l-Tetrahydropalmatine (l-THP)

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of l-THP in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

    • Add an excess amount of l-THP to a known volume of each excipient.

    • Shake the mixtures in a water bath at a constant temperature (e.g., 37°C) for 48 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved l-THP in the supernatant using a validated analytical method (e.g., HPLC).

  • Construction of Pseudo-ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the oil at various weight ratios (e.g., 9:1, 8:2, ... , 1:9).

    • Titrate each oil/Smix mixture with water dropwise under gentle stirring.

    • Visually observe the mixture for transparency and flowability to identify the microemulsion region.

    • Plot the data on a ternary phase diagram with oil, Smix, and water as the three vertices.

  • Preparation of l-THP Loaded SMEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed l-THP to the mixture.

    • Vortex the mixture until the l-THP is completely dissolved and a clear, homogenous solution is formed.

Preparation of l-Tetrahydropalmatine Liposomes

This protocol is adapted from a published study on l-THP liposome (B1194612) formulation.[11]

Materials:

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve l-THP, phosphatidylcholine, and cholesterol in dichloromethane in a round-bottom flask. An optimized mass ratio of PC:CHL:l-THP is reported to be 10:1:3.[9]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Hydrate the lipid film with a specific volume of distilled water by rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication/Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This method generally produces vesicles with a more uniform size distribution.

  • Purification:

    • Separate the unincorporated l-THP from the liposomal formulation by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Quantification of l-Tetrahydropalmatine in Rat Plasma using UHPLC-MS/MS

Materials and Equipment:

  • UHPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • C18 analytical column (e.g., Bonshell ASB C18, 2.1 mm × 100 mm, 2.7 µm)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) solution (e.g., Diazepam)

  • Rat plasma samples

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate:isopropanol, 1:1 v/v).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UHPLC-MS/MS Analysis:

    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-2 min, 20-30% B; 2-4 min, 30-80% B; 4-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for l-THP and the internal standard.

      • l-THP: m/z 356.2 → 192.1

      • Diazepam (IS): m/z 285.1 → 193.1

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of l-THP to the IS against the concentration of the calibration standards.

    • Determine the concentration of l-THP in the plasma samples from the calibration curve.

Section 5: Visualizations

Dopamine Signaling Pathway

This compound exerts its effects by antagonizing dopamine receptors. The following diagram illustrates the two major dopamine receptor signaling pathways.

Dopamine_Signaling cluster_0 D1-like Receptor Pathway (Gs-coupled) cluster_1 D2-like Receptor Pathway (Gi-coupled) Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R Gs Gs Protein D1R->Gs AC1 Adenylyl Cyclase Gs->AC1 Activates cAMP1 cAMP AC1->cAMP1 Converts ATP to PKA1 PKA cAMP1->PKA1 Activates CREB1 CREB PKA1->CREB1 Phosphorylates Gene_Transcription1 Gene Transcription (e.g., Neuronal Growth, Synaptic Plasticity) CREB1->Gene_Transcription1 Promotes Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R Gi Gi Protein D2R->Gi AC2 Adenylyl Cyclase Gi->AC2 Inhibits Ion_Channels K+ Channels Gi->Ion_Channels Opens cAMP2 cAMP AC2->cAMP2 Inhibits conversion of ATP to PKA2 PKA cAMP2->PKA2 Decreases activation of Neuron_Activity Decreased Neuronal Excitability Ion_Channels->Neuron_Activity dTHP This compound (Antagonist) dTHP->D1R Blocks dTHP->D2R Blocks Bioavailability_Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Bioanalysis & Pharmacokinetics A1 Excipient Screening (Solubility Studies) A2 Formulation Optimization (e.g., Ternary Phase Diagram for SMEDDS) A1->A2 A3 Preparation of d-THP Formulation (e.g., SMEDDS, Liposomes) A2->A3 B1 Physicochemical Characterization (Particle Size, PDI, Zeta Potential) A3->B1 B2 Drug Content & Encapsulation Efficiency B1->B2 B3 In Vitro Dissolution/Release Studies B1->B3 C2 Oral Administration of Formulation B3->C2 C1 Animal Model Selection (e.g., Rats, Rabbits) C1->C2 C3 Serial Blood Sampling C2->C3 D1 Quantification of d-THP in Plasma (HPLC-MS/MS) C3->D1 D2 Pharmacokinetic Analysis (Cmax, Tmax, AUC) D1->D2 D3 Bioavailability Calculation D2->D3 Bioavailability_Factors cluster_Challenges Challenges for Oral d-THP cluster_Solutions Formulation Strategies cluster_Outcome Desired Outcome A1 Poor Aqueous Solubility B1 SMEDDS / Nanoemulsions A1->B1 Addresses A2 Low Intestinal Permeability B2 Liposomes / Nanoparticles A2->B2 Improves A3 P-glycoprotein (P-gp) Efflux B3 Use of P-gp Inhibitors A3->B3 Counteracts A4 First-Pass Metabolism A4->B1 Reduces by promoting lymphatic absorption A4->B2 Reduces by promoting lymphatic absorption C1 Increased d-THP in Systemic Circulation B1->C1 B2->C1 B3->C1 C2 Improved Oral Bioavailability C1->C2

References

Technical Support Center: D-Tetrahydropalmatine (D-THP) for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using D-Tetrahydropalmatine (D-THP) in in-vitro assays.

Troubleshooting Guide: D-THP Solubility Issues

Researchers may encounter precipitation of D-THP when preparing solutions for in-vitro experiments. This guide provides a step-by-step approach to troubleshoot and prevent these issues.

Issue: Precipitate Forms When Preparing D-THP Working Solution

Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Media

This is the most common issue and is often due to the poor aqueous solubility of D-THP. The following workflow can help identify and resolve the problem.

G start Precipitate Observed Immediately stock_check 1. Check DMSO Stock Solution Is it clear and fully dissolved? start->stock_check protocol_review 2. Review Dilution Protocol stock_check->protocol_review Stock is clear resolution Precipitation Resolved stock_check->resolution Stock precipitated. Prepare fresh stock. concentration_check 3. Evaluate Final Concentration protocol_review->concentration_check Dilution protocol optimized protocol_review->resolution Issue resolved by optimizing dilution (e.g., pre-warmed media, step-wise dilution). concentration_check->resolution Lowering final concentration solves precipitation. concentration_check->resolution Precipitation persists. Consider solubility enhancers (use with caution and controls).

Caption: Troubleshooting workflow for immediate D-THP precipitation.

Delayed Precipitation After Incubation

Sometimes, the D-THP solution may be clear initially but forms a precipitate after some time in the incubator.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect D-THP solubility.Minimize the time the culture vessel is outside the incubator. If frequent observations are necessary, use a microscope with a stage-top incubator.
pH Shift in Media Over time, cell metabolism can alter the pH of the culture medium, which can affect the solubility of D-THP.Ensure the incubator's CO₂ levels are stable to maintain the buffering capacity of the medium. For long-term experiments, consider changing the medium with freshly prepared D-THP at appropriate intervals.
Interaction with Media Components D-THP may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes.Test for precipitation in both serum-containing and serum-free media to see if serum is a contributing factor. If possible, and if it does not affect the experimental outcome, a different basal media formulation could be tested.
Evaporation In long-term experiments, evaporation can increase the concentration of all components in the media, including D-THP, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For in-vitro assays, DMSO is the recommended solvent for preparing a concentrated stock solution.[3] It is sparingly soluble in aqueous buffers.[1]

Q2: What is the recommended concentration for a D-THP stock solution in DMSO?

A2: A stock solution of 50 mg/mL (140.67 mM) in DMSO can be prepared, though this may require sonication to fully dissolve.[3] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]

Q3: How should I store the D-THP stock solution?

A3: The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q4: What is the maximum final concentration of DMSO I should have in my cell culture medium?

A4: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to many cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO without D-THP) in your experiments.

Q5: I am still observing precipitation even after following the recommended protocol. What else can I do?

A5: If precipitation persists, you may need to determine the maximum soluble concentration of D-THP in your specific cell culture medium. This can be done by preparing a serial dilution of your D-THP stock in the medium and observing for precipitation. It is also possible that components in your specific media formulation are interacting with the compound.

Experimental Protocols

Protocol 1: Preparation of D-THP Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of D-THP powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of D-THP).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[3]

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of D-THP Working Solution for In-Vitro Assays

Materials:

  • D-THP stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the D-THP stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Step-wise Dilution (Recommended): a. Prepare an intermediate dilution of the D-THP stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution. b. Gently vortex the intermediate solution. c. Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium. For the example above, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.

  • Gently mix the final working solution by inverting the tube or swirling the flask.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells. The solution should be clear.

This compound Data Summary

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₅NO₄
Molecular Weight355.4 g/mol [4]
AppearanceWhite to light yellow solid[3]

Solubility Data

SolventSolubilityNotes
DMSO50 mg/mL (140.67 mM)[3]May require sonication. Use of new, anhydrous DMSO is recommended.[3]
EthanolSoluble[1]
ChloroformSlightly soluble[2]
Aqueous BuffersSparingly soluble[1]

D-THP Signaling Pathway

This compound acts as a dopamine (B1211576) receptor antagonist with a preferential affinity for D1 receptors.[3] It has been shown to modulate downstream signaling pathways, including the cAMP/PKA and ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor Gs Gs D1R->Gs Activates D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Gi->AC Inhibits PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Influences CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Dopamine Dopamine Dopamine->D1R Activates Dopamine->D2R Activates DTHP D-THP DTHP->D1R Antagonizes DTHP->D2R Antagonizes

Caption: D-THP's antagonistic effect on dopamine receptor signaling pathways.

References

Technical Support Center: Analysis of d-Tetrahydropalmatine (d-THP) Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of d-Tetrahydropalmatine (d-THP) and its metabolites in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound (d-THP) found in plasma?

A1: The main metabolic pathways for d-THP in humans involve monohydroxylation, demethylation, glucuronidation, and sulfonation of the demethylated metabolites.[1] The primary monodesmethyl metabolites identified are L-isocorypalmine, L-corypalmine, L-tetrahydropalmatrubine, and L-corydalmine.[1]

Q2: Which analytical technique is most suitable for the quantitative analysis of d-THP and its metabolites in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous determination of d-THP and its metabolites in plasma.[2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present in complex biological matrices like plasma.[2][4]

Q3: What are the expected concentration ranges for d-THP and its metabolites in plasma?

A3: The concentration of d-THP and its metabolites in plasma can vary depending on the dosage, administration route, and individual metabolic differences. However, validated LC-MS/MS methods have established quantification ranges that can serve as a reference. For instance, in rat plasma, a validated UHPLC-MS/MS method used a concentration range of 4.00–2,500 ng/mL for L-THP, 0.400–250 ng/mL for L-isocorypalmine (L-ICP), and 1.00–625 ng/mL for L-corydalmine (L-CD).[3][5]

Q4: What are the key cytochrome P450 (CYP) enzymes involved in the metabolism of d-THP?

A4: The metabolism of d-THP enantiomers in human liver microsomes is primarily carried out by CYP3A4/5 and CYP1A2. It has been observed that (+)-THP is preferentially metabolized by CYP1A2, while CYP3A4/5 contributes equally to the metabolism of both (-)-THP and (+)-THP.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of d-THP and its metabolites in plasma.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Suboptimal gradient elution.1. Adjust the mobile phase pH. Since d-THP is a basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the gradient profile to ensure better separation and peak shape.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample extraction leading to low recovery. 3. Ion suppression due to matrix effects from plasma components.1. Optimize MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure). Positive electrospray ionization (ESI) is typically used for isoquinoline (B145761) alkaloids.[4] 2. Evaluate and optimize the extraction procedure (see Experimental Protocols section). Compare protein precipitation and liquid-liquid extraction for recovery. 3. Dilute the sample extract, or use a more effective sample cleanup method like solid-phase extraction (SPE). Ensure chromatographic separation from interfering matrix components.
High Background Noise or Contamination 1. Contaminated solvents, reagents, or glassware. 2. Carryover from previous injections. 3. Plasticizers or other contaminants from lab equipment.1. Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash protocol in the autosampler. Inject blank samples between experimental samples to check for carryover. 3. Use polypropylene (B1209903) tubes and plates to minimize leaching of plasticizers.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and prime the pumps.
Difficulty in Separating Metabolite Isomers 1. Insufficient chromatographic resolution.1. Optimize the analytical column and mobile phase. A longer column, a smaller particle size, or a different stationary phase may be required. 2. Adjust the gradient elution to be shallower, allowing for better separation of closely eluting isomers.

Quantitative Data Summary

The following tables summarize the validation parameters for a sensitive UHPLC-MS/MS method for the simultaneous determination of L-THP and its active metabolites in rat plasma.[3]

Table 1: Calibration Curve Details

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r)
L-THP4.00 - 2500> 0.99
L-ICP0.400 - 250> 0.99
L-CD1.00 - 625> 0.99

Table 2: Precision and Accuracy of Quality Control (QC) Samples

AnalyteQC Concentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)
L-THP8.00< 15%< 15%Within ± 15%
100< 15%< 15%Within ± 15%
2000< 15%< 15%Within ± 15%
L-ICP0.800< 15%< 15%Within ± 15%
10.0< 15%< 15%Within ± 15%
200< 15%< 15%Within ± 15%
L-CD2.00< 15%< 15%Within ± 15%
25.0< 15%< 15%Within ± 15%
500< 15%< 15%Within ± 15%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for UHPLC-MS/MS Analysis[3]
  • Sample Preparation:

    • Thaw frozen plasma samples in a water bath at ambient temperature.

    • To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., diazepam) and 10 µL of acetonitrile (B52724).

    • Vortex the mixture for 30 seconds.

  • Extraction:

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean centrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 50 µL of acetonitrile and water (1:1, v/v).

  • Analysis:

    • Inject a 10 µL aliquot into the UHPLC-MS/MS system.

Protocol 2: Protein Precipitation for LC-MS/MS Analysis
  • Sample Preparation:

    • To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Precipitation:

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Analysis:

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Column: A C18 column is commonly used, for example, a Bonshell ASB C18 (2.1 mm × 100 mm; 2.7 µm).[3]

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous solution containing an acidifier like formic acid is typical. For example, a mobile phase of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: A flow rate of around 0.2 - 0.5 mL/min is generally used.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution (for LLE) centrifuge->evap_recon LLE path injection Inject into UHPLC centrifuge->injection PP path evap_recon->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification characterization Metabolite Characterization quantification->characterization

Caption: Experimental workflow for d-THP metabolite analysis.

metabolic_pathway cluster_metabolites Phase I Metabolites cluster_conjugates Phase II Metabolites dTHP This compound (d-THP) C₂₁H₂₅NO₄ isocorypalmine L-Isocorypalmine dTHP->isocorypalmine Demethylation / Hydroxylation (CYP450) corypalmine L-Corypalmine dTHP->corypalmine Demethylation / Hydroxylation (CYP450) tetrahydropalmatrubine L-Tetrahydropalmatrubine dTHP->tetrahydropalmatrubine Demethylation / Hydroxylation (CYP450) corydalmine L-Corydalmine dTHP->corydalmine Demethylation / Hydroxylation (CYP450) glucuronide Glucuronide Conjugates isocorypalmine->glucuronide Conjugation sulfate Sulfate Conjugates isocorypalmine->sulfate Conjugation corypalmine->glucuronide Conjugation corypalmine->sulfate Conjugation tetrahydropalmatrubine->glucuronide Conjugation tetrahydropalmatrubine->sulfate Conjugation corydalmine->glucuronide Conjugation corydalmine->sulfate Conjugation

Caption: Metabolic pathway of this compound.

References

Addressing the sedative side effects of D-Tetrahydropalmatine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the sedative side effects of D-Tetrahydropalmatine (D-THP) and its isomers in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the sedative effects of Tetrahydropalmatine (THP)?

A1: The sedative effects of THP are primarily attributed to its action as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][2][3] By blocking these receptors, THP reduces dopaminergic neurotransmission, which plays a crucial role in arousal and wakefulness. Additionally, THP has been shown to modulate the GABAergic system, enhancing the activity of the inhibitory neurotransmitter GABA, which contributes to its sedative and anxiolytic properties.

Q2: Are the sedative effects the same for D-THP, L-THP, and DL-THP?

A2: Research indicates that the different isomers of THP may have varying pharmacological profiles and potencies. The levo-isomer, l-THP (also known as Rotundine), has been more extensively studied and is recognized for its sedative and analgesic properties.[4] The dextro-isomer, d-THP, has been reported to have distinct pharmacological actions, including the depletion of monoamines.[4] One study found that l-THP and dl-THP, but not d-THP, were able to attenuate nicotine-induced conditioned place preference, suggesting stereospecific activity.[5] Therefore, it is crucial to consider the specific isomer being used in experiments, as their sedative potencies may differ.

Q3: At what doses are sedative effects typically observed in animal models?

A3: Sedative effects are dose-dependent. In mice, dl-THP at a dose of 50 mg/kg manifested in sedation and myorelaxation.[6] For l-THP, doses of 5 and 10 mg/kg (intraperitoneal injection) increased non-rapid eye movement sleep in mice.[1] However, some studies have shown that at lower doses, the therapeutic effects of l-THP can be separated from its sedative effects. For instance, l-THP at doses of 6.25, 12.5, and 18.75 mg/kg did not independently affect locomotor activity in mice, but did antagonize hyperactivity induced by oxycodone.[7]

Q4: Can the sedative effects of D-THP be mitigated?

A4: Yes, there are several strategies that can be employed to manage the sedative side effects of D-THP in a research setting. These include careful dose-response studies to identify a therapeutic window with minimal sedation, considering the route and timing of administration, and potentially co-administering a mild CNS stimulant, although this requires careful validation.

Troubleshooting Guide: Managing D-THP Induced Sedation

This guide provides a step-by-step approach to identifying, assessing, and mitigating sedation in animal models during D-THP experiments.

Step 1: Proactive Experimental Design and Dose Selection
  • Problem: Unanticipated sedation is impacting the primary outcomes of the study (e.g., performance in behavioral tasks).

  • Solution: Conduct a preliminary dose-response study to determine the therapeutic window for D-THP in your specific animal model and experimental paradigm. Begin with low doses and carefully escalate while monitoring for signs of sedation. The goal is to identify a dose that provides the desired therapeutic effect with minimal impact on motor function and arousal.

Step 2: Systematic Monitoring and Sedation Assessment
  • Problem: Difficulty in quantifying the level of sedation and differentiating it from other potential confounds.

  • Solution: Implement a standardized protocol for assessing sedation. This should include:

    • Locomotor Activity: Use automated activity chambers to quantify horizontal and vertical movements over a set period. A significant decrease in activity compared to a vehicle-treated control group is a strong indicator of sedation.

    • Behavioral Observation: Employ a sedation scoring system. Observe the animals for posture, righting reflex, response to stimuli (e.g., gentle touch), and general activity levels.

    • Motor Coordination Tests: For more detailed assessment, consider using a rotarod test to evaluate motor coordination and balance.

Step 3: Investigating Mitigation Strategies
  • Problem: The therapeutic dose of D-THP consistently produces an unacceptable level of sedation.

  • Solution: Explore pharmacological strategies to counteract the sedative effects. A potential approach is the co-administration of a mild central nervous system (CNS) stimulant. Note: This is a proposed experimental approach and requires thorough validation.

    • Rationale: A CNS stimulant could potentially offset the dopamine receptor blockade and GABAergic enhancement induced by D-THP.

    • Suggested Agent: Caffeine is a well-characterized and relatively safe CNS stimulant that could be explored.

    • Experimental Design: Conduct a factorial design experiment where different doses of D-THP are co-administered with different doses of the chosen stimulant. This will help identify a combination that maintains the therapeutic effect of D-THP while minimizing sedation.

Data Presentation

Table 1: Summary of L-THP and DL-THP Effects on Locomotor Activity and Sedation in Rodents

IsomerSpeciesDose RangeRoute of AdministrationObserved Effect on Locomotor Activity/SedationCitation(s)
l-THPRat10 and 15 mg/kgNot specifiedSignificantly inhibited methamphetamine-induced hyperlocomotion.[8]
l-THPMouse6.25, 12.5, 18.75 mg/kgIntragastric (i.g.)Did not affect locomotor activity on its own but antagonized oxycodone-induced hyperactivity.[7]
l-THPMouse5 and 10 mg/kgIntraperitoneal (i.p.)Increased non-rapid eye movement sleep.[1]
l-THPRat3.75, 7.5, and 15.0 mg/kgIntraperitoneal (i.p.)Reduced locomotor activity.[9]
dl-THPMouse0.5-10 mg/kgOralNo alteration in the number of closed-arm entries in the elevated plus-maze, suggesting a lack of sedative effect at these doses.[6]
dl-THPMouse50 mg/kgOralManifested sedation and myorelaxation.[6]

Experimental Protocols

Protocol 1: Assessment of Sedation Using an Open Field Test
  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer D-THP or vehicle control at the desired dose and route.

  • Test Initiation: At the time of peak drug effect (determined from pharmacokinetic studies or pilot experiments), place the animal in the center of the open field arena (e.g., a 40x40 cm box).

  • Data Collection: Record the animal's activity for a predefined period (e.g., 15-30 minutes) using an automated tracking system. Key parameters to measure include:

    • Total distance traveled

    • Time spent mobile vs. immobile

    • Rearing frequency (vertical activity)

  • Analysis: Compare the activity parameters between the D-THP treated groups and the vehicle control group using appropriate statistical tests. A significant decrease in these parameters is indicative of sedation.

Protocol 2: Proposed Experimental Design for Mitigating Sedation with a Co-administered Stimulant
  • Objective: To determine if a CNS stimulant can reverse D-THP-induced sedation without compromising its therapeutic efficacy.

  • Animal Model: Use an established animal model relevant to the therapeutic indication of D-THP (e.g., a model of addiction or pain).

  • Groups:

    • Group 1: Vehicle (for D-THP) + Vehicle (for stimulant)

    • Group 2: Therapeutic dose of D-THP + Vehicle (for stimulant)

    • Group 3: Vehicle (for D-THP) + Dose range of stimulant

    • Group 4: Therapeutic dose of D-THP + Dose range of stimulant

  • Procedure:

    • Administer the stimulant at an appropriate time point before D-THP administration to ensure overlapping peak effects.

    • Conduct the primary therapeutic efficacy test (e.g., drug self-administration, pain threshold assessment).

    • Immediately following the efficacy test, assess sedation using the Open Field Test (Protocol 1).

  • Outcome Measures:

    • Efficacy: Measure the primary outcome of the therapeutic model.

    • Sedation: Measure locomotor activity and other signs of sedation.

  • Analysis: Analyze the data using a two-way ANOVA to assess the main effects of D-THP and the stimulant, as well as their interaction. The desired outcome is a significant therapeutic effect of D-THP with no significant difference in locomotor activity between the co-administration group and the vehicle control group.

Visualizations

Sedation_Pathway DTHP This compound (D-THP) D2R Dopamine D2 Receptor DTHP->D2R Antagonism GABA_R GABA-A Receptor DTHP->GABA_R Positive Allosteric Modulation Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase GABA Increased GABAergic Transmission GABA_R->GABA cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Inhibition of downstream targets Sedation Sedation Neuronal_Activity->Sedation GABA->Neuronal_Activity

Caption: Signaling pathway of D-THP-induced sedation.

Experimental_Workflow cluster_0 Phase 1: Characterization of Sedation cluster_1 Phase 2: Mitigation Strategy Dose_Response D-THP Dose-Response Study (e.g., 1, 5, 10, 20 mg/kg) Sedation_Assessment Assess Sedation (Open Field, Rotarod) Dose_Response->Sedation_Assessment Therapeutic_Window Identify Therapeutic Window (Efficacy vs. Sedation) Sedation_Assessment->Therapeutic_Window Co_Admin Co-administration of D-THP + CNS Stimulant (e.g., Caffeine) Therapeutic_Window->Co_Admin If sedation is problematic Efficacy_Testing Primary Efficacy Assay Co_Admin->Efficacy_Testing Sedation_Reassessment Re-assess Sedation Efficacy_Testing->Sedation_Reassessment Optimal_Combo Determine Optimal Combination Sedation_Reassessment->Optimal_Combo

Caption: Experimental workflow for managing D-THP-induced sedation.

References

Overcoming poor intestinal absorption of D-Tetrahydropalmatine in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor intestinal absorption of D-Tetrahydropalmatine (D-THP) in pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of D-THP in Pre-clinical Animal Models

Symptoms:

  • Consistently low plasma concentrations of D-THP following oral administration.

  • Area under the curve (AUC) and maximum concentration (Cmax) values are significantly lower than those observed after intravenous administration.

  • High variability in plasma concentrations between individual animals.

Possible Causes:

  • Poor Intestinal Permeability: D-THP is known to be inadequately absorbed through the intestinal wall.[1][2]

  • P-glycoprotein (P-gp) Efflux: D-THP is a substrate of the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, limiting its absorption.[3] This effect is stereoselective, potentially affecting d-THP more than l-THP.[3]

  • Rapid Metabolism: First-pass metabolism in the gut and liver can significantly reduce the amount of D-THP reaching systemic circulation.

  • Poor Aqueous Solubility: The inherent solubility of D-THP may limit its dissolution in the gastrointestinal fluids.

Suggested Solutions:

  • Co-administration with a P-gp Inhibitor:

    • Rationale: To investigate the impact of P-gp mediated efflux on D-THP absorption.

    • Experimental Protocol: Co-administer D-THP with a known P-gp inhibitor, such as verapamil (B1683045). In an in-situ single-pass intestinal perfusion model in rats, the co-perfusion of THP with verapamil resulted in a significant increase in its absorption rate constant (ka) and effective permeability (Peff).[3]

  • Advanced Formulation Strategies:

    • Rationale: To enhance the solubility, dissolution rate, and intestinal uptake of D-THP.

    • Recommended Formulations:

      • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the oral bioavailability of D-THP by forming fine oil-in-water microemulsions in the gastrointestinal tract, which enhances absorption.[1][4] Studies have shown that SMEDDS can increase the relative bioavailability of l-THP by over 3-fold compared to a suspension.[4]

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate D-THP, protecting it from degradation and enhancing its absorption.

      • Amorphous Solid Dispersions: This technique can improve the dissolution rate and oral bioavailability of poorly soluble compounds. A binary amorphous solid dispersion of THP has been shown to significantly increase its bioavailability.[1]

      • Hydrochloride Freeze-Dried Powder: This formulation has been reported to significantly elevate Cmax, AUC, and overall bioavailability.[1]

Issue 2: High Variability in Pharmacokinetic Parameters Between Subjects

Symptoms:

  • Large standard deviations in Cmax and AUC values across a cohort of animals.

  • Difficulty in establishing a clear dose-response relationship.

Possible Causes:

  • Genetic Polymorphisms: Variations in the expression and activity of P-gp and metabolizing enzymes (e.g., Cytochrome P450s) among animals can lead to significant differences in D-THP absorption and metabolism.

  • Differences in Gastrointestinal Physiology: Factors such as gastric emptying time, intestinal motility, and gut microbiome composition can vary between animals and influence drug absorption.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of D-THP.

Suggested Solutions:

  • Use of Homogenous Animal Strains: Employing well-characterized, inbred animal strains can help minimize genetic variability.

  • Controlled Feeding Conditions: Standardize the feeding schedule of the animals before and during the pharmacokinetic study to minimize food-related effects on absorption.

  • Increased Sample Size: A larger number of animals per group can help to improve the statistical power of the study and provide a more accurate representation of the pharmacokinetic profile.

  • Consideration of Co-formulated Herbal Extracts: Some studies suggest that the presence of other compounds in herbal extracts can alter the pharmacokinetics of D-THP. For example, co-administration with components of Angelica dahurica has been shown to increase D-THP levels in the blood and brain.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral absorption of this compound?

A1: The poor oral absorption of D-THP is multifactorial, but a key contributor is its susceptibility to efflux by the P-glycoprotein (P-gp) transporter in the intestinal wall.[3] This transporter actively pumps D-THP back into the intestinal lumen, thereby reducing its net absorption into the bloodstream. Additionally, its inherent physicochemical properties may also contribute to poor permeability and solubility.[1][2]

Q2: How can I improve the bioavailability of D-THP in my pharmacokinetic studies?

A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of D-THP. Self-microemulsifying drug delivery systems (SMEDDS) have demonstrated a significant increase in bioavailability, in some cases by over 200% in animal models compared to a standard suspension.[1] Other successful approaches include the use of hydrochloride freeze-dried powders and binary amorphous solid dispersions.[1]

Q3: Is there a difference in the intestinal absorption of the different enantiomers of Tetrahydropalmatine (B600727)?

A3: Yes, there is evidence of stereoselective absorption. Studies have shown a significant difference in the absorption of l-THP and dl-THP (the racemic mixture) in the jejunum of rats.[3] This difference is likely due to the stereoselective interaction with P-glycoprotein, with d-THP being a more avid substrate for P-gp mediated efflux.[3] Consequently, the l-enantiomer (B50610) generally exhibits higher plasma concentrations and a larger AUC compared to the d-enantiomer after oral administration of the racemate.[5]

Q4: What are the expected pharmacokinetic parameters for D-THP in rats?

A4: The pharmacokinetic parameters of D-THP can vary significantly depending on the formulation used. Below is a summary of reported data from studies in rats.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Enantiomers in Rats after Oral Administration of rac-THP

EnantiomerCmax (µg/mL)AUC (0-∞) (µg·h/mL)
(-)-THP1.93 ± 0.366.65 ± 2.34
(+)-THP1.11 ± 0.252.03 ± 0.45
Data from a study where rats were orally administered racemic-THP.[5]

Table 2: Relative Bioavailability of l-THP in Different Formulations in Rat Brain

FormulationRelative Bioavailability (%)
l-THP Suspension100
Self-Microemulsifying Drug Delivery System (SMEDDS)325
This table shows a 3.25-fold increase in the relative bioavailability of l-THP with the SMEDDS formulation compared to the suspension.[4]

Table 3: Improvement in Oral Bioavailability of l-THP with SMEDDS in Rabbits

FormulationImprovement in Oral Bioavailability (%)
l-THP Suspension100
Self-Microemulsifying Drug Delivery System (SMEDDS)198.63
This study in a rabbit model demonstrated a nearly 2-fold increase in the oral bioavailability of l-THP with SMEDDS.[6]

Experimental Protocols

Protocol 1: In-situ Single Pass Intestinal Perfusion in Rats

This protocol is adapted from studies investigating the intestinal absorption mechanism of D-THP.[3]

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The rats are anesthetized, and the abdomen is opened with a midline incision.

  • Intestinal Segment Isolation: A segment of the small intestine (e.g., jejunum) is carefully isolated.

  • Cannulation: The inlet and outlet cannulas are inserted into the proximal and distal ends of the isolated intestinal segment, respectively. The segment is then rinsed with saline solution pre-warmed to 37°C.

  • Perfusion: The D-THP solution (at various concentrations, with or without a P-gp inhibitor like verapamil) is perfused through the intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate is collected at specific time intervals from the outlet cannula.

  • Analysis: The concentration of D-THP in the collected perfusate is determined by a validated analytical method, such as HPLC.

  • Calculation of Absorption Parameters: The absorption rate constant (ka) and effective permeability (Peff) are calculated based on the difference in D-THP concentration between the initial and collected perfusate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis & Data Processing Animal_Prep Animal Preparation (Fasting, Anesthesia) Oral_Admin Oral Administration of D-THP Formulation Animal_Prep->Oral_Admin Formulation_Prep Formulation Preparation (e.g., Suspension, SMEDDS) Formulation_Prep->Oral_Admin Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical in-vivo pharmacokinetic study of D-THP.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream DTHP_Lumen D-THP DTHP_Intra Intracellular D-THP DTHP_Lumen->DTHP_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->DTHP_Lumen Efflux DTHP_Intra->Pgp Binding DTHP_Blood Absorbed D-THP DTHP_Intra->DTHP_Blood Absorption

Caption: P-glycoprotein mediated efflux of D-THP in an intestinal enterocyte.

References

Potential cardiac and neurological toxicity of D-Tetrahydropalmatine at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential cardiac and neurological toxicity of D-Tetrahydropalmatine (D-THP) at high doses.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with D-THP.

Q1: We are observing unexpected cytotoxicity in our cell-based assays at concentrations we predicted to be non-toxic. What are the potential causes?

A1: Several factors could contribute to this discrepancy:

  • Compound Purity and Stability: Verify the purity of your D-THP sample. Impurities from synthesis or degradation products could be more toxic than the compound itself. Ensure proper storage conditions to prevent degradation.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using might be particularly sensitive to D-THP's effects. It's advisable to test a panel of cell lines if possible.

  • Assay Interference: D-THP, being a colored compound, might interfere with colorimetric or fluorometric assays (e.g., MTT, neutral red). Include a "compound-only" control (D-THP in media without cells) to correct for any background signal.[1]

  • High Cell Density: Excessively high cell density can lead to nutrient depletion and accumulation of waste products, which can exacerbate cytotoxicity. Optimize your cell seeding density for the duration of your assay.[2]

Q2: Our in-vitro cardiotoxicity results for D-THP are inconsistent. Sometimes we observe a protective effect, and other times we see signs of toxicity. How can we interpret this?

A2: This is likely due to the dose-dependent and context-dependent effects of D-THP.

  • Biphasic Dose-Response: Like many compounds, D-THP might have a biphasic or hormetic effect. At lower concentrations, it may exhibit protective effects, as seen in some studies on myocardial ischemia-reperfusion injury.[3][4] At higher concentrations, these effects may be lost or overt toxicity may manifest. A comprehensive dose-response curve with a wide range of concentrations is crucial.

  • Experimental Model: The choice of your in-vitro model is critical.

    • In models of ischemia-reperfusion , D-THP has shown cardioprotective effects, potentially through the PI3K/Akt signaling pathway.[3][5]

    • In healthy, non-stressed cardiomyocytes, high concentrations of D-THP might be directly toxic by affecting ion channels or other cellular processes.

  • Endpoint Measurement: The specific endpoint you are measuring will influence the results. For example, an assay measuring apoptosis might show protection at a dose that an electrophysiology assay (like a hERG assay) shows ion channel blockade.

Q3: We are planning an in-vivo neurotoxicity study for high-dose D-THP. What are appropriate positive controls to include?

A3: The selection of a positive control should be based on the expected mechanism of neurotoxicity. Since D-THP is a dopamine (B1211576) receptor antagonist, a good positive control would be a compound with a well-characterized neurotoxic profile related to the dopaminergic system.

  • Haloperidol: A potent D2 receptor antagonist, which at high doses can induce extrapyramidal side effects and has a well-documented neurochemical profile.[6]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A classic neurotoxin used to create animal models of Parkinson's disease by destroying dopaminergic neurons. This would be a strong positive control for neuronal death in relevant brain regions.

  • Amphetamine: While it has a different mechanism (dopamine releaser), at high doses, it can be neurotoxic to dopamine neurons and could serve as a positive control for behavioral and neurochemical changes.

It is crucial for a laboratory to have historical data on its positive controls to demonstrate the sensitivity and reliability of the chosen assays.[7][8][9]

Q4: Our hERG assay is showing a positive signal for D-THP. Does this automatically mean it's cardiotoxic?

A4: Not necessarily, but it is a significant finding that requires further investigation.

  • hERG Channel Blockade: A positive signal in a hERG assay indicates that D-THP blocks the hERG potassium channel.[10][11] This can delay cardiac repolarization, leading to a prolonged QT interval, which is a risk factor for a serious arrhythmia called Torsades de Pointes.[11]

  • Integrated Risk Assessment: hERG blockade is a critical indicator, but it doesn't tell the whole story. Some drugs that block hERG channels also affect other ion channels (e.g., calcium or sodium channels) in a way that mitigates the arrhythmia risk. A comprehensive in-vitro proarrhythmia assay (CiPA) approach, which evaluates effects on multiple ion channels, is recommended.[12]

  • In-vivo Correlation: The ultimate confirmation of cardiotoxicity requires in-vivo studies in animal models to assess for actual ECG changes (QT prolongation) at relevant exposures.

Quantitative Data

The following tables summarize quantitative data from preclinical studies on l-Tetrahydropalmatine (the more active enantiomer). Data on high-dose toxicity of D-THP is limited in publicly available literature.

Table 1: In-vivo Effects of l-Tetrahydropalmatine in Rodent Models

SpeciesModelDose RangeRouteObserved EffectReference
RatMyocardial Ischemia-Reperfusion10-40 mg/kgi.v.Dose-dependent decrease in infarct size and plasma creatine (B1669601) kinase.[3]
RatGeneral Anesthesia1-10 mg/kgi.v.Hypotension and bradycardia.[6][13]
MouseNeuropathic Pain1-4 mg/kgi.p.Dose-dependent antihyperalgesic effect.
RatSingle Prolonged Stress10-50 mg/kgi.p.Anxiolytic and antidepressant-like effects at 50 mg/kg.[14]
RatCocaine Self-Administration1.25-5.0 mg/kgi.p.Reduction in methamphetamine self-administration.

Table 2: Human Overdose Case Reports of Tetrahydropalmatine

Number of CasesCompoundSerum ConcentrationClinical ManifestationOutcomeReference
9 adultsTetrahydropalmatine<0.1-1.2 mg/L (<0.3-3.4 µmol/L)Mild neurological disturbanceQuick recovery[15]

Experimental Protocols

1. In-vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

  • Objective: To assess the potential of D-THP to induce functional cardiotoxicity and cytotoxicity in a human-relevant model.

  • Methodology:

    • Cell Culture: Culture hiPSC-CMs as a spontaneously beating monolayer on microelectrode array (MEA) plates or 96-well plates suitable for calcium imaging.

    • Compound Preparation: Prepare a stock solution of D-THP in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations in the culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.

    • Functional Assessment (MEA):

      • Record baseline electrophysiological parameters (field potential duration, beat rate, arrhythmia).

      • Add D-THP at various concentrations and record the changes in these parameters over time (e.g., 30 minutes to 24 hours).

    • Functional Assessment (Calcium Flux):

      • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

      • Record baseline calcium transients (amplitude, duration, decay rate).

      • Add D-THP and record changes in calcium cycling.[16]

    • Cytotoxicity Assessment:

      • After the desired incubation period with D-THP, perform a cytotoxicity assay.

      • LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

      • ATP Assay: Measure intracellular ATP levels as an indicator of cell viability and metabolic activity.[17]

      • High-Content Imaging: Use fluorescent dyes to assess cell viability (e.g., Calcein AM for live cells, Propidium Iodide for dead cells) and mitochondrial membrane potential (e.g., JC-10).[16]

  • Controls:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells.

    • Positive Controls: Known cardiotoxic compounds such as doxorubicin (B1662922) (for cytotoxicity), E-4031 (for hERG blockade and field potential prolongation), and isoproterenol (B85558) (for effects on beat rate).

2. In-vivo Neurotoxicity Assessment in Rodents

  • Objective: To evaluate the potential for high-dose D-THP to induce neurological deficits.

  • Methodology:

    • Animals: Use adult male and female rats or mice.

    • Dosing: Administer D-THP via a relevant route (e.g., intraperitoneal or oral gavage) at a range of doses, including a high dose expected to produce adverse effects. A dose-escalation study may be necessary to determine the maximum tolerated dose.

    • Behavioral Assessments:

      • Functional Observational Battery (FOB): A systematic observation of autonomic function, neuromuscular function, and sensorimotor responses.

      • Motor Activity: Assess spontaneous locomotor activity in an open field.

      • Motor Coordination: Use a rotarod test to evaluate balance and coordination.

      • Cognitive Function: Employ tests like the Morris water maze or passive avoidance to assess learning and memory.

    • Neurochemical Analysis: Following the behavioral assessments, collect brain tissue (e.g., striatum, prefrontal cortex) to measure levels of dopamine and its metabolites using techniques like HPLC.

    • Histopathology: Perfuse the animals and prepare brain sections for histological analysis to look for signs of neuronal damage or neuroinflammation (e.g., using markers like Fluoro-Jade for degenerating neurons or Iba1 for microglia activation).

  • Controls:

    • Negative Control: Vehicle-treated animals.

    • Positive Control: A compound known to induce neurotoxicity via a relevant mechanism, such as haloperidol.[7][8]

Signaling Pathways and Experimental Workflows

Toxicity_Workflow invitro_data invitro_data dose_escalation dose_escalation invitro_data->dose_escalation Inform Dose Selection invivo_data invivo_data invivo_data->invitro_data Correlate Findings

D2_Receptor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates D_THP This compound (High Dose) D_THP->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Ion Channels PKA->Cellular_Response Phosphorylates targets Toxicity Potential Neurotoxicity (e.g., impaired signaling, excitotoxicity at high doses) Cellular_Response->Toxicity Dysregulation leads to

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor / Protective Stimulus Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates eNOS eNOS Akt->eNOS Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Cardioprotection eNOS->CellSurvival

References

Technical Support Center: Enantioselective Separation of Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of D-THP and L-THP enantiomers important?

A1: The separation of D-THP and L-THP is crucial because the two enantiomers exhibit different pharmacological activities. L-Tetrahydropalmatine is the more potent enantiomer, known for its analgesic and sedative effects, and is the active component in many pharmaceutical applications.[1][2] It primarily acts as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][3] D-THP has different pharmacological properties and may contribute to side effects. Therefore, to ensure the therapeutic efficacy and safety of drugs containing Tetrahydropalmatine, it is essential to isolate the L-enantiomer.

Q2: What are the primary methods for separating D-THP and L-THP?

A2: The most common and effective methods for the enantioselective separation of D- and L-Tetrahydropalmatine are chromatographic techniques. These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][5]

  • Molecularly Imprinted Polymers (MIPs): This technique involves creating a polymer with specific recognition sites for one of the enantiomers. MIPs can be used as a solid-phase extraction (SPE) material for selective enrichment or as a stationary phase in HPLC.[3][6][7]

Q3: What is the mechanism of action of L-Tetrahydropalmatine that necessitates its purification?

A3: L-Tetrahydropalmatine is a dopamine receptor antagonist, primarily targeting D1 and D2 receptors.[1][3] By blocking these receptors, it modulates downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway, which is involved in various neurological processes. This antagonism is believed to be the basis for its therapeutic effects, such as analgesia and its potential in treating addiction. The precise control of dosage and enantiomeric purity is vital to achieve the desired pharmacological response.

Troubleshooting Guides for Chiral HPLC Separation

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

  • The two enantiomeric peaks are heavily overlapped, with a resolution factor (Rs) significantly less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. Not all chiral columns can resolve all enantiomers. Action: Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H; or protein-based). Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[4]
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences enantioselectivity. The type of organic modifier (e.g., isopropanol (B130326), ethanol), its concentration, and the presence of additives are key factors. Action: Systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, modify the organic-aqueous ratio and the pH. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve resolution.
Incorrect Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations. Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Lower flow rates can increase the interaction time with the CSP and improve resolution, though it will increase the analysis time.
Inappropriate Column Temperature Temperature affects the thermodynamics of the chiral recognition process. Action: Experiment with different column temperatures. Both increasing and decreasing the temperature can improve resolution, so it's a valuable parameter to screen.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a drawn-out tail on the right side.

  • Tailing factor (Tf) greater than 1.2.[8]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with basic analytes like THP, causing tailing. Action: Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to mask the silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the sample concentration or injection volume.
Matrix Effects Components from the sample matrix (e.g., extracts from plant material) can interfere with the chromatography. Action: Improve the sample preparation procedure. Include a solid-phase extraction (SPE) step, potentially using a molecularly imprinted polymer (MIP) selective for THP, to clean up the sample before injection.[6]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the mobile phase or a solvent with a similar or weaker eluotropic strength.

Data Presentation

Table 1: Comparison of Chiral Separation Methods for Tetrahydropalmatine Enantiomers

MethodChiral Selector/Stationary PhaseMobile PhaseResolution (Rs)Selectivity (α)Key Advantages
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)n-Hexane/Isopropanol with additives> 1.5 (achievable)VariesBroad applicability, well-established methods.[4]
Molecularly Imprinted Polymer (MIP) - HPLC L-THP imprinted monolithic columnAcetonitrile/WaterBaseline separation> 1.5High selectivity, potential for online sample enrichment.[6][9]
Molecularly Imprinted Polymer - SPE THP-imprinted polymer-N/AHighSelective extraction and purification from complex matrices.[3][7]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of D/L-Tetrahydropalmatine

This protocol is a general guideline and should be optimized for your specific instrument and sample.

  • Sample Preparation (from Corydalis extract):

    • Extract the powdered plant material with methanol (B129727) or ethanol.

    • Evaporate the solvent to obtain a crude extract.

    • Perform an acid-base extraction to isolate the alkaloid fraction.

    • Further purify the alkaloid fraction using solid-phase extraction (SPE). A C18 cartridge can be used for initial cleanup, followed by a more selective MIP-SPE if available.

    • Dissolve the final extract in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or a similar polysaccharide-based CSP).

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The ratio of hexane (B92381) to isopropanol and the concentration of DEA may need optimization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be varied for optimization).

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for D-THP and L-THP based on a reference standard.

    • Calculate the resolution (Rs), selectivity (α), and tailing factor (Tf) to assess the quality of the separation.

    • Quantify the enantiomeric excess (ee%) if required.

Protocol 2: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) for L-THP Enrichment
  • MIP Cartridge Conditioning:

    • Wash the MIP cartridge with a suitable solvent (e.g., methanol/acetic acid) to remove any template molecules.

    • Equilibrate the cartridge with the loading solvent.

  • Sample Loading:

    • Dissolve the crude extract in the loading solvent.

    • Pass the sample through the MIP cartridge at a slow flow rate to allow for binding of L-THP.

  • Washing:

    • Wash the cartridge with a solvent that removes interfering compounds but does not elute the bound L-THP.

  • Elution:

    • Elute the L-THP from the cartridge using a strong solvent mixture (e.g., methanol with a small percentage of acetic acid).

  • Analysis:

    • Analyze the eluted fraction by achiral or chiral HPLC to determine the purity and recovery of L-THP.

Visualizations

L-Tetrahydropalmatine Signaling Pathway

L_THP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates L_THP L-Tetrahydropalmatine L_THP->D1R Antagonizes L_THP->D2R Antagonizes Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Gi->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates

Caption: L-THP's antagonistic action on dopamine D1 and D2 receptors.

Experimental Workflow for Chiral Separation

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Start Plant Material (e.g., Corydalis) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase SPE Solid-Phase Extraction (SPE) (C18 or MIP) AcidBase->SPE FinalSample Final Sample in Mobile Phase SPE->FinalSample Injection Inject Sample into HPLC FinalSample->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Calculation (Rs, α, ee%) Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the chiral separation of THP from plant material.

References

Technical Support Center: Method Refinement for Baseline Separation of THP Enantiomers via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Tetrahydropalmatine (THP) enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to achieve robust, baseline separation of THP enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving baseline separation of THP enantiomers?

A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids like THP.[1] For THP, columns such as CHIRALPAK® AD-H and CHIRALCEL® OJ-H have been shown to be effective.

Q2: I am not seeing any separation between the THP enantiomers. What should I do first?

A2: First, confirm that your chosen CSP is suitable for THP. If it is, the next step is to optimize the mobile phase. In normal-phase chromatography, the ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter influencing selectivity. Systematically varying this ratio is a crucial first step in method development.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like THP is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak symmetry by minimizing these interactions.[1]

Q4: My retention times are drifting. What are the likely causes and solutions?

A4: Retention time drift can be caused by several factors. A primary cause in chiral separations is insufficient column equilibration. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, so ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.[1] Other causes include inconsistent mobile phase preparation and temperature fluctuations. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[1]

Q5: Can I switch the elution order of the THP enantiomers?

A5: While not always predictable, the elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase (e.g., from an amylose-based to a cellulose-based column), altering the alcohol modifier in the mobile phase (e.g., switching from isopropanol to ethanol), or changing the column temperature.[2]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

G start Poor or No Resolution csp Verify CSP Suitability (e.g., CHIRALPAK® AD-H, CHIRALCEL® OJ-H) start->csp mp_ratio Optimize Mobile Phase Ratio (e.g., vary n-Hexane/Alcohol %) csp->mp_ratio CSP is appropriate additive Add/Optimize Basic Modifier (e.g., 0.1% DEA for THP) mp_ratio->additive Partial separation observed flow_rate Reduce Flow Rate (e.g., from 1.0 to 0.7 mL/min) additive->flow_rate Resolution still < 1.5 temperature Vary Column Temperature (e.g., test at 15°C, 25°C, 40°C) flow_rate->temperature Further improvement needed end Baseline Separation Achieved temperature->end Optimization successful G start Poor Peak Shape tailing Peak Tailing? start->tailing splitting Peak Splitting? tailing->splitting No add_dea Add/Increase Basic Modifier (DEA) to mobile phase tailing->add_dea Yes check_frit Check for blocked column frit or contamination splitting->check_frit Yes dissolve_in_mp Ensure sample is fully dissolved in the mobile phase splitting->dissolve_in_mp No solution_tailing Improved Peak Symmetry add_dea->solution_tailing column_void Check for column void check_frit->column_void solution_splitting Single, sharp peaks dissolve_in_mp->solution_splitting column_void->solution_splitting G start Define Analyte (THP, a basic alkaloid) csp_select Select CSPs for Screening (Polysaccharide-based: e.g., AD-H, OJ-H) start->csp_select mp_select Select Mobile Phase Mode (Normal Phase: Hexane/Alcohol) csp_select->mp_select screening Perform Initial Screening (Isocratic runs on selected CSPs) mp_select->screening evaluation Evaluate Results (Any signs of separation?) screening->evaluation evaluation->csp_select No, try different CSPs optimization Optimize on Best CSP (Mobile Phase Ratio, Additives, Flow Rate, Temp.) evaluation->optimization Yes validation Method Validation (Robustness, Reproducibility) optimization->validation final_method Final Analytical Method validation->final_method

References

Technical Support Center: Mitigating D-Tetrahydropalmatine Interference in Neurochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by D-Tetrahydropalmatine (D-THP) interference in neurochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D-THP) and why does it interfere with neurochemical assays?

A1: this compound (also known as l-Tetrahydropalmatine or Rotundine) is a bioactive isoquinoline (B145761) alkaloid found in several herbal preparations.[1][2] It functions as a potent antagonist at dopamine (B1211576) D1, D2, and D3 receptors.[3][4] Its interference in neurochemical assays stems from its ability to bind to these and other neuroreceptors, as well as its intrinsic physicochemical properties that can affect analytical measurements.

Q2: Which neurochemical assays are most susceptible to D-THP interference?

A2: Assays that are highly susceptible to D-THP interference include:

  • Radioligand Binding Assays: Specifically for dopamine, serotonin (B10506), and adrenergic receptors, due to D-THP's direct competition with radioligands for receptor binding sites.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Used for quantifying dopamine, serotonin, and their metabolites. D-THP may co-elute with these neurotransmitters or have electrochemical properties that interfere with their detection.[5]

  • Spectrophotometric and Fluorometric Assays: D-THP has a maximum UV absorbance at approximately 282 nm, which could interfere with assays that use this wavelength range for detection.

Q3: What are the known binding affinities of D-THP for various neuroreceptors?

A3: D-THP is known to bind to a range of dopamine, serotonin, and adrenergic receptors. The binding affinities (Ki) for some of these receptors are summarized in the table below. This broad receptor-binding profile highlights the potential for widespread interference in assays targeting these systems.[4][6]

Receptor FamilyReceptor SubtypeBinding Affinity (Ki)
DopamineD1~124 nM
D2~388 nM
D3Significant Affinity (Qualitative)[4]
Serotonin5-HT1A~340 nM[6]
5-HT1DSignificant Affinity (Qualitative)[4]
5-HT7Significant Affinity (Qualitative)[4]
Adrenergicα1ASignificant Affinity (Qualitative)[4]
α2ASignificant Affinity (Qualitative)[4]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered when D-THP is present in experimental samples.

Issue 1: Inaccurate quantification of dopamine and serotonin using HPLC-ECD.

Possible Cause: Co-elution of D-THP with the analytes of interest or interference from D-THP at the electrode surface.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Mobile Phase Adjustment: Modify the pH or the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to alter the retention times of D-THP and the neurotransmitters. A gradient elution may be necessary to achieve baseline separation.

    • Column Selection: Consider using a different type of HPLC column. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity to resolve D-THP from dopamine and serotonin.

  • Sample Preparation and Cleanup:

    • Solid-Phase Extraction (SPE): Develop an SPE protocol to selectively remove D-THP from the sample before injection. This could involve using a sorbent that has a high affinity for D-THP but not for the neurotransmitters of interest.

    • Liquid-Liquid Extraction (LLE): Utilize the differential solubility of D-THP and the neurotransmitters in immiscible solvents to perform a liquid-liquid extraction.

  • Electrochemical Detector Optimization:

    • Adjust the potential of the working electrode to a voltage that maximizes the signal for the neurotransmitters while minimizing the signal from D-THP.

Issue 2: Unexpectedly low specific binding in a dopamine D2 receptor radioligand binding assay.

Possible Cause: D-THP in the sample is competing with the radioligand for binding to the D2 receptors, leading to an underestimation of the specific binding.

Troubleshooting Steps:

  • Account for the Presence of a Competing Ligand:

    • If the concentration of D-THP in the sample is known, its competitive effect can be accounted for in the data analysis using the Cheng-Prusoff equation to calculate the true Ki of the test compound.[7][8][9]

  • Modify the Assay Protocol:

    • Increase Radioligand Concentration: While keeping the radioligand concentration below its Kd is generally recommended, a slight increase might be necessary to overcome the competitive effects of D-THP. However, this may also increase non-specific binding.

    • Pre-incubation with a D-THP antagonist: If a specific antagonist for D-THP that does not bind to the receptor of interest is available, it could be used to neutralize the effect of D-THP. This approach is highly specific and requires careful validation.

  • Sample Purification:

    • Prior to conducting the binding assay, use techniques like SPE or LLE to remove D-THP from the sample.

Experimental Protocols

Protocol 1: HPLC-ECD for the Simultaneous Determination of Dopamine, Serotonin, and D-THP

This protocol provides a starting point for developing a method to separate and quantify dopamine, serotonin, and D-THP. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (Brain Tissue Homogenate):

  • Immediately after dissection, homogenize the brain tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing 0.1 mM EDTA.
  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-ECD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase: A filtered and degassed solution of 100 mM sodium phosphate, 0.5 mM EDTA, 1.0 mM sodium octyl sulfate, and 15% (v/v) methanol, adjusted to pH 3.5 with phosphoric acid.
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 20 µL.
  • Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set the potential to +0.75 V.

3. Data Analysis:

  • Create a standard curve for each analyte (dopamine, serotonin, and D-THP) by injecting known concentrations.
  • Identify and quantify the peaks in the sample chromatograms based on their retention times and the standard curves.

Protocol 2: Dopamine D2 Receptor Radioligand Competition Binding Assay in the Presence of D-THP

This protocol describes how to perform a competition binding assay and account for the presence of D-THP.

1. Materials:

  • Membrane preparation containing dopamine D2 receptors.
  • Radioligand (e.g., [3H]-Spiperone).
  • Unlabeled competitor (your test compound).
  • D-THP standard.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of your test compound at various concentrations, and 50 µL of the D-THP-containing sample (or a known concentration of D-THP standard for control experiments).
  • Add 50 µL of the radioligand at a concentration close to its Kd.
  • Initiate the binding reaction by adding 50 µL of the membrane preparation.
  • Incubate at room temperature for 60 minutes.
  • Terminate the assay by rapid filtration through a glass fiber filter, followed by three washes with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding against the log concentration of your test compound.
  • Determine the IC50 value of your test compound.
  • Calculate the Ki of your test compound using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand, and the concentration and Ki of D-THP for the D2 receptor.[7][8][9]

Visualizations

D_THP_Signaling_Pathway cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System D_THP This compound D1R D1 Receptor D_THP->D1R Antagonist D2R D2 Receptor D_THP->D2R Antagonist D3R D3 Receptor D_THP->D3R Antagonist S1AR 5-HT1A Receptor D_THP->S1AR Binds S1DR 5-HT1D Receptor D_THP->S1DR Binds S7R 5-HT7 Receptor D_THP->S7R Binds A1AR α1A Receptor D_THP->A1AR Binds A2AR α2A Receptor D_THP->A2AR Binds

Caption: D-THP's interactions with multiple neuroreceptor systems.

HPLC_Workflow start Sample Containing D-THP & Neurotransmitters prep Sample Preparation (SPE or LLE) start->prep hplc HPLC Separation (Optimized Conditions) prep->hplc ecd Electrochemical Detection hplc->ecd analysis Data Analysis (Quantification) ecd->analysis end Accurate Neurotransmitter Concentrations analysis->end

Caption: Workflow for mitigating D-THP interference in HPLC-ECD.

Binding_Assay_Logic input Input Radioligand ([L]) Test Compound ([C]) D-THP ([D]) Receptor ([R]) binding Binding Equilibrium [LR] + [CR] + [DR] + Free Ligands input->binding measurement Measurement Total Bound Radioactivity binding->measurement calculation Calculation IC50 of Test Compound measurement->calculation correction Correction (Cheng-Prusoff) Ki of Test Compound calculation->correction

Caption: Logical flow for a competitive binding assay with D-THP.

References

Optimization of brain tissue extraction for D-Tetrahydropalmatine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of D-Tetrahydropalmatine (D-THP) extraction from brain tissue for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D-THP) and why is its analysis in brain tissue critical? A1: this compound (D-THP) is a bioactive isoquinoline (B145761) alkaloid found in several medicinal plants. Its analysis in brain tissue is crucial for neuroscience and pharmaceutical research due to its wide range of neuropharmacological effects, including analgesic, sedative, and anti-addictive properties.[1][2] Accurate quantification in the brain helps in understanding its pharmacokinetics, pharmacodynamics, and mechanism of action, particularly its interaction with neurotransmitter systems.[3][4]

Q2: What are the primary challenges when extracting D-THP from brain tissue? A2: The primary challenges stem from the complexity of the brain matrix. The brain is a lipid-rich organ, which can lead to significant matrix effects during analysis, such as ion suppression in mass spectrometry. Other challenges include achieving high and reproducible recovery, ensuring the stability of D-THP during the extraction process, and obtaining sufficient sensitivity to detect low concentrations of the analyte.[5][6] Additionally, D-THP has relatively low oral bioavailability, which can result in low concentrations in brain tissue, demanding highly efficient extraction and sensitive analytical methods.[1]

Q3: What is the principal mechanism of action for D-THP in the brain? A3: D-THP primarily acts as a dopamine (B1211576) receptor antagonist, with activity at both D1 and D2 receptors.[2][7][8] It has been shown to preferentially block D2 receptors in key brain regions like the striatum.[9] By antagonizing the inhibitory D2 autoreceptors, D-THP can lead to an increase in dopamine release and metabolism.[8] This antagonism also relieves the inhibition of adenylyl cyclase, leading to increased activity of Protein Kinase A (PKA) signaling pathways, which is linked to its effects on reducing ethanol (B145695) consumption.[10] D-THP also interacts with serotonergic and noradrenergic systems, contributing to its complex pharmacological profile.[1][9]

G DTHP This compound (D-THP) D2R Dopamine D2 Receptor (Gi-coupled) DTHP->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: D-THP signaling via Dopamine D2 Receptor antagonism.

Q4: Which analytical technique is most suitable for D-THP quantification in brain samples? A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of D-THP in complex biological matrices like brain tissue.[11][12][13] LC-MS/MS offers high sensitivity, allowing for low limits of detection and quantification, and high selectivity, which helps to minimize interference from endogenous matrix components.[5][6]

Troubleshooting Guide

Problem: Low or inconsistent recovery of D-THP.

  • Possible Cause 1: Inefficient Tissue Homogenization. If the brain tissue is not completely homogenized, the extraction solvent cannot efficiently access the entire sample, leading to incomplete extraction.

    • Solution: Ensure the tissue is thoroughly minced or processed into a paste-like consistency before adding the lysis/extraction buffer.[14] Use a high-quality mechanical homogenizer (e.g., bead beater or ultrasonic probe) and keep the sample on ice to prevent degradation. Verify that the ratio of tissue weight to solvent volume is optimal.

  • Possible Cause 2: Suboptimal Extraction Solvent. The choice of solvent and its pH are critical for efficiently partitioning the analyte from the tissue matrix into the liquid phase.

    • Solution: D-THP is an alkaloid, so its solubility is pH-dependent. An acidified organic solvent, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid, is often effective.[6][15] Test different solvent systems to find the one that provides the best recovery. A sequential extraction approach, starting with a polar buffer followed by a more nonpolar or acidic solvent, can also be effective for complex matrices.[16]

  • Possible Cause 3: Analyte Adsorption or Degradation. D-THP may adsorb to plasticware or be degraded by endogenous enzymes released during homogenization.

    • Solution: Use low-adhesion microcentrifuge tubes. Ensure all extraction steps are performed quickly and at low temperatures (e.g., 4°C) to minimize enzymatic activity.[15] The use of protease inhibitors, while common for protein extraction, may be considered if degradation is suspected, though solvent-based precipitation is often sufficient.

Problem: Significant matrix effects (ion suppression/enhancement) in LC-MS/MS analysis.

  • Possible Cause 1: Co-elution of Phospholipids. The brain's high lipid content is a major source of matrix effects. Phospholipids can co-elute with D-THP and suppress its ionization in the MS source.

    • Solution: Implement a more rigorous sample cleanup procedure. Protein precipitation alone may not be sufficient. Consider adding a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step after initial extraction.[12] SPE cartridges like reversed-phase (C18) or mixed-mode phases can effectively remove lipids.

  • Possible Cause 2: Insufficient Chromatographic Separation. If D-THP elutes very early or co-elutes with a large number of matrix components, ion suppression is more likely.

    • Solution: Optimize the HPLC/UPLC method. Use a column with a different selectivity (e.g., a Pentafluorophenyl (PFP) column for complex lipid-rich samples) or adjust the mobile phase gradient to better separate D-THP from the "matrix front".[5] Ensure a stable internal standard that co-elutes closely with the analyte is used to compensate for matrix effects.

Problem: Difficulty achieving the required Limit of Quantification (LOQ).

  • Possible Cause 1: Inefficient Sample Concentration. After extraction, the sample may be too dilute.

    • Solution: After the extraction and cleanup steps, include a solvent evaporation step (e.g., using a gentle stream of nitrogen or a vacuum concentrator) and reconstitute the sample in a smaller volume of mobile phase.[15] Be sure to validate that the analyte is not lost during evaporation.

  • Possible Cause 2: Suboptimal Mass Spectrometer Settings. The MS parameters may not be optimized for D-THP.

    • Solution: Perform a thorough optimization of MS parameters by infusing a pure standard of D-THP. Optimize the precursor-to-product ion transitions (MRM), collision energy, and source parameters (e.g., spray voltage, gas temperatures) to maximize the signal-to-noise ratio for the analyte.

Experimental Protocols & Workflows

Overall Experimental Workflow

G A 1. Brain Tissue Collection (Snap-freeze in liquid N2) B 2. Sample Homogenization (On ice, with IS) A->B C 3. Protein Precipitation (e.g., cold Acetonitrile) B->C D 4. Centrifugation (e.g., 14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Collection & Cleanup (optional SPE) D->E F 6. Solvent Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

References

Technical Support Center: Controlling for D-Tetrahydropalmatine's Effects on Motor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tetrahydropalmatine (d-THP). The focus is to provide clear, actionable guidance on how to control for the compound's effects on motor function in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound (d-THP) on motor function?

A1: this compound (l-THP), the levorotatory isomer of tetrahydropalmatine, is known to have sedative properties and can produce dose-dependent reductions in locomotor activity.[1] As a dopamine (B1211576) receptor antagonist, it can interfere with motor control, which is a crucial consideration for researchers investigating its other therapeutic effects.[1][2] Some studies have reported that at specific low doses, d-THP may not significantly affect locomotor activity, suggesting a therapeutic window where other effects can be studied without confounding motor impairments.[3][4][5]

Q2: Why is it critical to control for the motor effects of d-THP in my experiments?

A2: Controlling for motor effects is essential for the valid interpretation of your experimental results. For instance, if you are studying the effects of d-THP on learning and memory using a maze-based task, a reduction in movement could be misinterpreted as a cognitive deficit rather than a motor side effect. By assessing and reporting motor function, you can dissociate the intended therapeutic effects from unintended motor consequences.

Q3: What is the general strategy for controlling for d-THP's motor effects?

A3: The general strategy involves a two-pronged approach:

  • Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose or a range of doses of d-THP that do not independently affect baseline motor function in your animal model.

  • Comprehensive Motor Function Assessment: Employ a battery of behavioral tests to evaluate different aspects of motor function, including locomotor activity, coordination, balance, and muscle strength. This provides a complete picture of any potential motor side effects.

Q4: Which behavioral tests are most recommended for assessing the motor effects of d-THP?

A4: A comprehensive assessment should include a combination of tests. The most commonly used and recommended tests are:

  • Open Field Test: To measure general locomotor activity and exploratory behavior.[6][7][8][9]

  • Rotarod Test: To assess motor coordination and balance.[10][11][12][13][14]

  • Grip Strength Test: To evaluate muscle strength.[10][15][16][17][18][19]

  • Beam Walking Test: For a more sensitive measure of balance and fine motor coordination.[10][20]

Troubleshooting Guides

Issue: Animals show reduced overall activity in the primary behavioral task after d-THP administration.
  • Possible Cause: The dose of d-THP used may be causing sedation or motor impairment.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Test a range of lower doses of d-THP in the Open Field Test to identify a dose that does not significantly reduce locomotor activity compared to a vehicle-treated control group.

    • Perform a Rotarod Test: Assess motor coordination at the problematic dose. A decreased latency to fall will confirm a motor coordination deficit.

    • Adjust Experimental Timing: If a slight sedative effect is unavoidable, consider adjusting the timing of your primary behavioral test relative to d-THP administration to a point where sedative effects may have subsided but the therapeutic effect of interest is still present. This requires a time-course study of the motor effects.

Issue: It is unclear if the observed effect in a cognitive task is due to cognitive enhancement/impairment or a change in motor function.
  • Possible Cause: The behavioral endpoint of the cognitive task might be sensitive to changes in motor activity.

  • Troubleshooting Steps:

    • Run a Comprehensive Motor Test Battery: In a separate cohort of animals, administer the same dose of d-THP and perform the Open Field, Rotarod, and Grip Strength tests.

    • Analyze Multiple Parameters: In the Open Field Test, analyze not just the total distance traveled, but also rearing frequency and time spent in the center versus the periphery.[9] These can provide insights into anxiety-like behavior versus general motor depression.

    • Covariate Analysis: If minor motor effects are observed, you may be able to use motor activity as a covariate in the statistical analysis of your cognitive data to determine if the cognitive effect is independent of the motor effect.

Experimental Protocols

Open Field Test Protocol
  • Purpose: To assess spontaneous locomotor activity and exploratory behavior.[6][8]

  • Methodology:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the test.[6]

    • The open field apparatus is typically a square arena (e.g., 42 x 42 x 42 cm) with a floor marked into a grid.[8][9]

    • Administer d-THP or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the arena.[21]

    • Record the animal's activity for a set period, typically 5-10 minutes, using an automated video-tracking system.[21][22]

    • Clean the arena thoroughly with 70% ethanol (B145695) between animals to eliminate olfactory cues.[22]

    • Key Parameters to Measure:

      • Total distance traveled

      • Time spent in the center versus peripheral zones

      • Number of line crossings

      • Rearing frequency (vertical activity)

Rotarod Test Protocol
  • Purpose: To evaluate motor coordination, balance, and motor learning.[11][12][13]

  • Methodology:

    • Acclimate the animals to the testing room.

    • Training (optional but recommended): Familiarize the animals with the apparatus by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before testing.[23]

    • Administer d-THP or vehicle.

    • Place the animal on the rotating rod.

    • The test can be run in two modes:

      • Fixed Speed: The rod rotates at a constant speed for a set duration.

      • Accelerating Speed: The rod's rotation speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).[11][23]

    • Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[11]

    • Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[11][24]

    • Key Parameter to Measure:

      • Latency to fall (in seconds)

Grip Strength Test Protocol
  • Purpose: To measure forelimb and/or hindlimb muscle strength.[15][16][17][19]

  • Methodology:

    • A grip strength meter with a grid or bar is used.

    • Hold the mouse by the base of its tail and allow it to grasp the grid with its forepaws.

    • Gently and steadily pull the mouse horizontally away from the meter until its grip is broken.[16][17]

    • The meter records the peak force exerted.

    • Perform 3-5 consecutive trials for forelimbs and, if desired, another set of trials for all four limbs.[15][19]

    • Allow a brief rest period between trials.

    • Key Parameter to Measure:

      • Peak force (usually in grams or Newtons)

Data Presentation

Table 1: Example Dose-Response Data for d-THP on Motor Function

d-THP Dose (mg/kg)Open Field: Total Distance (cm)Rotarod: Latency to Fall (s)Grip Strength: Peak Force (g)
Vehicle5500 ± 450250 ± 30120 ± 10
15400 ± 500245 ± 35118 ± 12
34200 ± 600180 ± 40115 ± 11
102500 ± 550 90 ± 25110 ± 13
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 2: Summary of Behavioral Tests for Motor Function Assessment

TestPrimary Function AssessedKey Parameters
Open Field Test Locomotor Activity, Exploration, Anxiety-like behaviorTotal Distance, Time in Center, Rearing
Rotarod Test Motor Coordination, Balance, Motor LearningLatency to Fall
Grip Strength Test Muscle StrengthPeak Force
Beam Walking Test Fine Motor Coordination, BalanceNumber of Foot Slips, Traverse Time

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Dose-Response Characterization cluster_1 Phase 2: Primary Experiment dose_response Administer Vehicle & Multiple Doses of d-THP motor_battery_1 Perform Motor Function Battery (Open Field, Rotarod, Grip Strength) dose_response->motor_battery_1 dose_selection Select Non-Motor-Impairing Dose(s) motor_battery_1->dose_selection primary_exp_admin Administer Selected d-THP Dose(s) or Vehicle dose_selection->primary_exp_admin Use selected dose primary_task Conduct Primary Behavioral Task (e.g., Cognitive, Analgesic) primary_exp_admin->primary_task motor_control_check Perform Motor Control Check (e.g., Open Field) primary_task->motor_control_check data_analysis Data Analysis (Dissociate cognitive/therapeutic effects from motor effects) motor_control_check->data_analysis

Caption: Workflow for controlling for d-THP's motor effects.

Decision-Making Logic for Troubleshooting

troubleshooting_logic start Reduced activity observed in primary task? dose_response Conduct dose-response in Open Field Test start->dose_response is_motor_impaired Is locomotor activity significantly reduced? dose_response->is_motor_impaired lower_dose Use a lower dose of d-THP is_motor_impaired->lower_dose Yes no_motor_impairment Motor impairment is unlikely the cause. Investigate other factors. is_motor_impaired->no_motor_impairment No confirm_coordination Confirm with Rotarod Test lower_dose->confirm_coordination is_coordination_impaired Is latency to fall significantly reduced? confirm_coordination->is_coordination_impaired is_coordination_impaired->lower_dose Yes is_coordination_impaired->no_motor_impairment No

Caption: Troubleshooting logic for reduced activity post d-THP.

Putative Signaling Pathway of d-THP's Motor Effects

signaling_pathway dTHP This compound (d-THP) dopamine_receptors Dopamine Receptors (e.g., D1, D2) dTHP->dopamine_receptors Antagonism motor_pathways Nigrostriatal Pathway Motor Cortex dopamine_receptors->motor_pathways Modulates Activity motor_output Altered Motor Function (e.g., Reduced Locomotion, Impaired Coordination) motor_pathways->motor_output

Caption: Putative pathway of d-THP's effect on motor function.

References

Strategies to enhance the stability of D-Tetrahydropalmatine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to enhance the stability of D-Tetrahydropalmatine (D-THP) in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My D-THP concentrations are lower than expected in plasma samples after storage. What could be the cause?

A1: Lower than expected concentrations of D-THP often point to degradation. Several factors can contribute to this instability in biological matrices.[1][2] The primary culprits are typically:

  • Enzymatic Degradation: Plasma and liver microsomes contain various enzymes, such as cytochrome P450s (CYP450s), that can metabolize D-THP.[3] Key enzymes involved in the metabolism of the tetrahydropalmatine (B600727) (THP) enantiomers are CYP3A4/5 and CYP1A2 in human liver microsomes.[3][4]

  • pH-Dependent Hydrolysis: The stability of many drugs is pH-dependent.[5][6] Although specific data for D-THP is limited, significant pH shifts during sample processing or storage can potentially lead to hydrolytic degradation.

  • Oxidation: D-THP, like many organic molecules, can be susceptible to oxidation. The presence of oxidizing agents or exposure to air can contribute to degradation.

  • Temperature Fluctuations: Inadequate storage temperatures or repeated freeze-thaw cycles can accelerate degradation processes.[7] It is crucial to maintain consistent and appropriate storage conditions.

  • Light Exposure: Photodegradation can be a factor for some compounds. It is always a good practice to protect samples from light unless the compound is known to be photostable.

Troubleshooting Steps:

  • Review your sample handling and storage protocol: Ensure that samples are processed promptly and frozen at appropriate temperatures (e.g., -80°C for long-term storage).

  • Minimize freeze-thaw cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[8]

  • Consider the use of stabilizers: Incorporate enzyme inhibitors or antioxidants into your collection tubes.

  • Control pH: If feasible, ensure the pH of your sample matrix is maintained within a stable range for D-THP.

Q2: What are the recommended storage conditions for biological samples containing D-THP?

A2: Based on general guidelines for bioanalytical method validation and data from the more extensively studied L-THP, the following storage conditions are recommended:

  • Short-term storage: For temporary storage (e.g., on the benchtop during processing), samples should be kept on ice or at refrigerated temperatures (2-8°C). Stability for L-THP has been demonstrated at room temperature for at least 12 hours.

  • Long-term storage: For storage longer than 24 hours, samples should be stored frozen at -20°C or, preferably, -80°C.[1] L-THP has shown stability for at least two weeks at -80°C.

  • Freeze-thaw stability: It is recommended to limit the number of freeze-thaw cycles. L-THP has been shown to be stable for at least three freeze-thaw cycles when stored at -80°C.

Q3: How can I prevent enzymatic degradation of D-THP in my samples?

A3: Enzymatic degradation is a significant concern, especially in matrices like plasma and liver microsomes.[3][9][10] To mitigate this, consider the following strategies:

  • Immediate Cooling and Processing: Process samples on ice and freeze them as quickly as possible to reduce enzymatic activity.

  • Use of Enzyme Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your collection tubes.[11][12][13] For CYP450-mediated metabolism, specific inhibitors can be used in in vitro studies, though this is less common for routine sample stabilization. For instance, ketoconazole (B1673606) is an inhibitor of CYP3A4/5, and fluvoxamine (B1237835) inhibits CYP1A2.[4]

  • Protein Precipitation: Promptly after sample collection, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). This will denature and remove most enzymes, effectively halting their activity.

Q4: Are there any recommended antioxidants to improve D-THP stability?

  • Ascorbic acid (Vitamin C): Often used to stabilize compounds prone to oxidation.[14][16][17]

  • Butylated hydroxytoluene (BHT): A common antioxidant used in sample stabilization.

  • Sodium metabisulfite: Another frequently used antioxidant.

The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the analytical method.

Quantitative Data Summary

The following tables summarize the available stability data for L-Tetrahydropalmatine, which can be used as a proxy for D-THP in the absence of specific data for the D-enantiomer. It is important to validate these conditions for D-THP in your specific matrix.

Table 1: Stability of L-Tetrahydropalmatine in Rat Plasma

Storage ConditionDurationAnalyteConcentration (ng/mL)Stability (%)
Room Temperature12 hoursL-THP8.00, 100, 200095.8 - 103.5
L-ICP0.800, 10.0, 20098.7 - 104.0
L-CD2.00, 25.0, 50099.4 - 105.7
Freeze-Thaw (-80°C to RT)3 cyclesL-THP8.00, 100, 200092.1 - 101.8
L-ICP0.800, 10.0, 20094.9 - 102.5
L-CD2.00, 25.0, 50095.0 - 102.4
Processed Samples (Autosampler at 4°C)12 hoursL-THP8.00, 100, 200096.3 - 104.2
L-ICP0.800, 10.0, 20097.5 - 107.7
L-CD2.00, 25.0, 50098.2 - 105.1
Long-Term Storage (-80°C)2 weeksL-THP8.00, 100, 200093.7 - 102.9
L-ICP0.800, 10.0, 20095.6 - 104.8
L-CD2.00, 25.0, 50096.4 - 103.9

*L-ICP (L-isocorypalmine) and L-CD (L-corydalmine) are metabolites of L-THP. Data is presented as the range of mean accuracy (%) from low, medium, and high QC samples.

Experimental Protocols

Below are detailed methodologies for key stability experiments based on regulatory guidelines from the FDA and EMA.[1][18][19][20]

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of D-THP in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • D-THP stock solution

  • Quality control (QC) samples: Low (LQC) and High (HQC) concentrations of D-THP in the matrix

  • Validated bioanalytical method (e.g., LC-MS/MS)

Procedure:

  • Prepare a set of LQC and HQC samples in the biological matrix.

  • Analyze one set of freshly prepared LQC and HQC samples (time zero).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the frozen QC samples completely at room temperature.

  • Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final thaw, analyze the QC samples using the validated bioanalytical method.

  • Calculate the concentration of D-THP in the tested samples and compare it to the nominal concentrations.

Acceptance Criteria (FDA guidelines): The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2][18]

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of D-THP in a biological matrix under laboratory conditions, simulating the sample handling process.

Materials:

  • Blank biological matrix

  • D-THP stock solution

  • LQC and HQC samples

Procedure:

  • Prepare a set of LQC and HQC samples.

  • Analyze one set of freshly prepared LQC and HQC samples (time zero).

  • Place the remaining QC samples on the benchtop at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample handling.

  • After the specified time, analyze the QC samples.

  • Calculate the concentrations and compare them to the nominal values.

Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[18]

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of D-THP in a biological matrix over an extended period under specified storage conditions.

Materials:

  • Blank biological matrix

  • D-THP stock solution

  • LQC and HQC samples

Procedure:

  • Prepare a sufficient number of LQC and HQC sample aliquots for all time points.

  • Analyze a set of freshly prepared LQC and HQC samples (time zero).

  • Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples.

  • Thaw the samples and analyze them using the validated bioanalytical method.

  • Calculate the concentrations and compare them to the initial (time zero) concentrations.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.[8][18]

Visualizations

Metabolic Pathway of Tetrahydropalmatine

The following diagram illustrates the primary metabolic pathways of Tetrahydropalmatine (THP) in humans. The biotransformation mainly involves monohydroxylation, demethylation, and subsequent glucuronidation and sulfonation.[4]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism THP This compound (D-THP) Mono_OH Monohydroxylated Metabolites THP->Mono_OH Hydroxylation Demethyl Demethylated Metabolites (e.g., Corypalmine, Isocorypalmine) THP->Demethyl Demethylation Excretion Excretion Mono_OH->Excretion Glucuronide Glucuronide Conjugates Demethyl->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Demethyl->Sulfate Sulfonation Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability studies of D-THP in biological samples.

G start Start: Prepare QC Samples (Low & High Conc.) t0_analysis Time Zero Analysis (Freshly Prepared) start->t0_analysis storage Store Samples under Specified Conditions (e.g., -80°C, RT, Freeze-Thaw) start->storage data_analysis Data Analysis: Compare with Time Zero t0_analysis->data_analysis timepoint_analysis Analysis at Predetermined Time Points storage->timepoint_analysis timepoint_analysis->data_analysis end End: Determine Stability data_analysis->end

Caption: General workflow for D-THP stability assessment.

References

Validation & Comparative

A Comparative Analysis of D-Tetrahydropalmatine and L-Tetrahydropalmatine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological efficacy of the two main enantiomers of Tetrahydropalmatine (B600727) (THP): D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP). Synthesizing available experimental data, this document outlines their distinct mechanisms of action and comparative potencies across several key therapeutic areas, including analgesia, sedation, and anxiolysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

L-Tetrahydropalmatine (L-THP), also known as Rotundine, is the more pharmacologically active and studied enantiomer. It primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist, exhibiting significant analgesic, sedative, and anxiolytic properties. It has also shown potential in the treatment of drug addiction. In contrast, this compound (D-THP) displays distinct pharmacological actions, most notably the depletion of monoamines, and is generally considered less potent or inactive in the therapeutic applications associated with L-THP.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data comparing the efficacy of D-THP and L-THP in various experimental models.

Table 1: Receptor Binding Affinities (Ki values)

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Reference(s)
L-Tetrahydropalmatine (L-THP)~124~388[1]

Table 2: Comparative Behavioral Effects

TestSpeciesCompoundDose RangeObserved EffectReference(s)
Anxiolytic & Antidepressant Effects
Elevated Plus-MazeMouseL-THP0.1-2.5 mg/kg (oral)Increased time in open arms (anxiolytic)[2]
DL-THP0.5-10 mg/kg (oral)Increased time in open arms (anxiolytic)[2]
D-THPUp to 5.0 mg/kg (oral)Inactive[2]
Tail Suspension TestMouseL-THP0.5-5.0 mg/kg (oral)Decreased immobility time (antidepressant)[2]
DL-THP2.0-5.0 mg/kg (oral)Decreased immobility time (antidepressant)[2]
D-THP-Inactive[2]
Analgesic Effects
Neuropathic Pain (Mechanical Allodynia)MouseL-THP5 mg/kg (i.p.)134.4% increase in mechanical threshold[3]
L-THP10 mg/kg (i.p.)174.8% increase in mechanical threshold[3]
Neuropathic Pain (Thermal Hyperalgesia)MouseL-THP5 mg/kg (i.p.)49.4% prolongation of thermal latency[3]
L-THP10 mg/kg (i.p.)69.2% prolongation of thermal latency[3]
Inflammatory Pain (Writhing Test)RatDL-THP20, 40, 60 mg/kg (i.g.)Dose-dependent reduction in writhes[4]
Sedative & Hypnotic Effects
Non-Rapid Eye Movement (NREM) SleepMouseL-THP5 mg/kg (i.p.)17.5% increase in NREM sleep[3]
L-THP10 mg/kg (i.p.)29.6% increase in NREM sleep[3]
Locomotor ActivityRatL-THP7-9 mg/kgSignificant reduction in responding rate[5]
Addiction-Related Behaviors
Nicotine-Induced Conditioned Place Preference (CPP)MouseL-THP1-10 mg/kg (i.p.)Dose-dependent attenuation of CPP[6]
DL-THP-Similar inhibition to L-THP[6]
D-THP-Inactive[6]

Mechanisms of Action

The two enantiomers of tetrahydropalmatine exert their effects through distinct molecular pathways.

L-Tetrahydropalmatine (L-THP): Dopamine Receptor Antagonism

L-THP's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[1] Blockade of these receptors, particularly in the mesolimbic and nigrostriatal pathways, is believed to underlie its therapeutic effects.

  • Dopamine D2 Receptor (D2R) Antagonism and Sedative/Anti-addictive Effects: By blocking D2 receptors, which are coupled to Gi/o proteins, L-THP disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] This signaling cascade in regions like the caudate-putamen is associated with a reduction in ethanol (B145695) consumption.[7] The antagonism of D2 receptors also contributes to the hypnotic effects of L-THP.[3]

  • Dopamine D1 Receptor (D1R) Agonism/Partial Agonism and Analgesic Effects: The analgesic effects of L-THP are mediated by a combination of D1 receptor agonism and D2 receptor antagonism.[3]

The following diagram illustrates the signaling pathway of L-THP at the dopamine D2 receptor.

L_THP_D2R_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activation Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability, Sedation, Anti-addictive Effects) PKA_active->Cellular_Response L_THP L-THP L_THP->D2R Antagonism

L-THP antagonism of the D2 receptor signaling pathway.
This compound (D-THP): Monoamine Depletion

The primary pharmacological action of D-THP is the depletion of monoamines, including dopamine, norepinephrine, and serotonin. This is thought to occur through the inhibition of the vesicular monoamine transporter 2 (VMAT2).[8][9] VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release.

By inhibiting VMAT2, D-THP prevents the loading of monoamines into vesicles, leaving them vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm. This leads to a reduction in the overall levels of releasable monoamines in the synapse.

The following diagram illustrates the proposed mechanism of D-THP-induced monoamine depletion.

D_THP_VMAT2_Inhibition cluster_presynaptic_terminal Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Monoamine_synthesis Monoamine Synthesis Monoamine_cytoplasm Cytoplasmic Monoamines Monoamine_synthesis->Monoamine_cytoplasm VMAT2 VMAT2 Monoamine_cytoplasm->VMAT2 MAO Monoamine Oxidase (MAO) Monoamine_cytoplasm->MAO Metabolism Synaptic_vesicle Synaptic Vesicle VMAT2->Synaptic_vesicle Transport Reduced_release Reduced Monoamine Release Synaptic_vesicle->Reduced_release Metabolites Inactive Metabolites MAO->Metabolites D_THP D-THP D_THP->VMAT2 Inhibition

Proposed mechanism of D-THP via VMAT2 inhibition.

Experimental Protocols

Detailed methodologies for key behavioral assays cited in this guide are provided below.

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (D-THP, L-THP, or vehicle) via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate.

  • Start a stopwatch immediately upon placing the animal on the plate.

  • Observe the animal for signs of nociception, typically paw licking or jumping.

  • Record the latency (in seconds) for the first sign of nociception.

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.

Acetic Acid-Induced Writhing Test for Analgesia

Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain behavior.

Apparatus: An observation chamber.

Procedure:

  • Acclimatize the animals (typically mice) to the observation chamber.

  • Administer the test compound (D-THP, L-THP, or vehicle) via the desired route.

  • After a specified pretreatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Immediately after the acetic acid injection, place the animal in the observation chamber.

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a 10-minute period.

  • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Locomotor Activity Test for Sedation

Objective: To assess the sedative or stimulant effects of a compound by measuring spontaneous locomotor activity.

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room.

  • Administer the test compound (D-THP, L-THP, or vehicle).

  • Place the animal in the center of the open-field arena at a set time after drug administration.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30 or 60 minutes).

  • A decrease in locomotor activity compared to the vehicle group suggests a sedative effect.

The following diagram outlines the general workflow for these behavioral experiments.

Behavioral_Experiment_Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (D-THP, L-THP, Vehicle) Animal_Acclimatization->Drug_Administration Behavioral_Test Behavioral Test (e.g., Hot Plate, Writhing, Locomotor) Drug_Administration->Behavioral_Test Data_Collection Data Collection (e.g., Latency, # of Writhes, Distance Traveled) Behavioral_Test->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

General workflow for in vivo behavioral experiments.

Discussion and Conclusion

The available evidence strongly indicates that L-Tetrahydropalmatine is the more pharmacologically active enantiomer for producing analgesic, sedative, and anxiolytic effects. Its mechanism of action through dopamine receptor antagonism is well-documented and provides a clear rationale for its observed therapeutic properties. In direct comparative studies, this compound has been shown to be inactive for effects such as anxiolysis, antidepressant-like activity, and attenuation of nicotine-induced reward.[2][6]

The distinct mechanism of D-THP, involving monoamine depletion likely via VMAT2 inhibition, suggests it may have a different, and potentially less desirable, pharmacological profile for the therapeutic targets typically associated with tetrahydropalmatine. The sedative effects of L-THP are dose-dependent, and at lower, therapeutically relevant doses for anti-addiction studies, it may not produce significant motor impairment.[5]

For researchers and drug development professionals, the focus should remain on L-THP as the primary candidate for further investigation into its therapeutic potential. The racemic mixture, dl-THP, also shows efficacy, likely due to the presence of the L-enantiomer. However, the contribution and potential side effects of the D-enantiomer in the racemic mixture warrant consideration. Future research should aim to conduct more direct head-to-head comparisons of the enantiomers across a wider range of dosages and therapeutic models to fully elucidate their respective potencies and potential for clinical application.

References

A Comparative Analysis of D-Tetrahydropalmatine and Haloperidol on Dopamine Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of D-Tetrahydropalmatine (d-THP) and the typical antipsychotic haloperidol (B65202) on dopamine (B1211576) receptor blockade. The information presented herein is compiled from a comprehensive review of preclinical and clinical research, offering a valuable resource for those involved in neuropharmacology and drug development.

Introduction

Haloperidol, a butyrophenone (B1668137) derivative, is a potent antagonist of the dopamine D2 receptor and has been a cornerstone in the treatment of psychosis for decades. Its therapeutic efficacy is intrinsically linked to its high-affinity blockade of D2 receptors. In contrast, this compound is one of the enantiomers of tetrahydropalmatine (B600727), an isoquinoline (B145761) alkaloid found in several herbal medicines. The pharmacological profile of tetrahydropalmatine is complex and exhibits significant enantioselectivity, with the levo-isomer (l-THP) being the more extensively studied and pharmacologically active enantiomer concerning dopamine receptors. This guide will focus on the available data for d-THP in comparison to the well-established profile of haloperidol.

In Vitro Dopamine Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Table 1: In Vitro Binding Affinity (Ki in nM) of Haloperidol and Tetrahydropalmatine Isomers for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorReference
Haloperidol 18-2500.5-2.50.7-5[1]
l-Tetrahydropalmatine (l-THP) Lower Affinity (Antagonist)Moderate Affinity (Antagonist)Low Affinity (Antagonist)[2]
This compound (d-THP) No significant affinity reportedNo affinityNo significant affinity reported[1]

Note: The data for l-THP is included for comparative purposes due to the limited availability of specific binding data for d-THP. One study explicitly states that d-THP displays no affinity for the D2 receptor subtype, while its optical isomer, l-THP, is a dopamine receptor antagonist[1].

Mechanism of Action and Functional Activity

Haloperidol functions as a high-affinity competitive antagonist at dopamine D2 receptors. This blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects. However, its antagonism of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects (EPS).

The functional activity of d-THP at dopamine receptors is not well-characterized. In contrast, l-THP has been reported to act as a dopamine receptor antagonist, with some studies suggesting it has a preferential affinity for D1 over D2 receptors[1]. There is also evidence to suggest that l-THP may act as a partial agonist at D1 receptors while being an antagonist at D2 receptors[3][4]. This mixed agonist/antagonist profile could theoretically lead to a different side effect profile compared to a pure antagonist like haloperidol.

Signaling Pathways

Below are diagrams illustrating the general signaling pathways for D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors.

D1_Signaling cluster_membrane Cell Membrane D1 D1 Receptor Gs Gs protein D1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D1 PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene D2_Signaling cluster_membrane Cell Membrane D2 D2 Receptor Gi Gi protein D2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2 Haloperidol Haloperidol Haloperidol->D2 blocks l_THP l-THP l_THP->D2 blocks PKA Protein Kinase A cAMP->PKA Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Incubation Incubate Membranes with Radioligand (e.g., [3H]spiperone) and Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation CompetitionCurve Generate Competition Curve Scintillation->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki PET_Occupancy cluster_subject Subject Preparation cluster_drug_admin Drug Administration cluster_post_drug_scan Post-Drug Scan cluster_analysis Data Analysis BaselineScan Baseline PET Scan with D2 Radiotracer (e.g., [11C]raclopride) Drug Administer Test Compound (e.g., Haloperidol) BaselineScan->Drug PostScan Second PET Scan with D2 Radiotracer Drug->PostScan ROI Define Regions of Interest (ROI) (e.g., Striatum, Cerebellum) PostScan->ROI BP Calculate Binding Potential (BPND) for Baseline and Post-Drug Scans ROI->BP Occupancy Calculate Receptor Occupancy (%) BP->Occupancy

References

Unveiling the Analgesic Potential of D-Tetrahydropalmatine in Chronic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Tetrahydropalmatine's (D-THP) analgesic effects against other alternatives in established chronic pain models. This document synthesizes experimental data, details methodologies for key experiments, and visualizes the underlying signaling pathways.

This compound (D-THP), an active component isolated from the Corydalis yanhusuo plant, has garnered significant interest for its potential as a non-opioid analgesic for chronic pain. This guide delves into the preclinical evidence validating its efficacy in models of both neuropathic and inflammatory pain, offering a comparative perspective against established pain therapeutics.

Comparative Analgesic Efficacy of this compound

The analgesic effects of D-THP have been evaluated in various rodent models of chronic pain, primarily demonstrating its ability to alleviate mechanical allodynia and thermal hyperalgesia. The following tables summarize the quantitative data from key studies, comparing the efficacy of D-THP with standard-of-care analgesics like morphine and gabapentin (B195806).

Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Treatment GroupDoseRoute of AdministrationPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)Reference
Vehicle (CFA)-i.p.Baseline: ~50g; Post-CFA: ~5gBaseline: ~10s; Post-CFA: ~4s[1][2]
D-THP2.5 mg/kgi.p.Significant increase from vehicleSignificant increase from vehicle[2]
D-THP5 mg/kgi.p.Significant increase from vehicleSignificant increase from vehicle[2]
D-THP10 mg/kgi.p.Significant increase from vehicleSignificant increase from vehicle[2]
L-THP1-4 mg/kgi.p.Dose-dependent antihyperalgesic effectNot Reported[1]
Morphine15 mg/kgi.p.Significant increase from vehicleNot Reported[3][4]

Note: Data are synthesized from multiple sources and represent typical findings. Direct head-to-head comparative studies with detailed quantitative data are limited.

Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Treatment GroupDoseRoute of AdministrationMechanical Threshold (% Increase)Thermal Latency (% Increase)Reference
Vehicle (CCI)-i.p.BaselineBaseline[5]
L-THP5 mg/kgi.p.134.4%49.4%[5]
L-THP10 mg/kgi.p.174.8%69.2%[5]
Gabapentin30-100 mg/kgp.o.Dose-dependent attenuation of allodyniaNot Reported[6]

Note: L-THP (levo-tetrahydropalmatine) is an enantiomer of D-THP and is often used in these studies. The data presented for gabapentin is from a different study and serves as a general reference for its efficacy in a similar model.

Mechanism of Action: A Dual-Pronged Approach

The analgesic properties of D-THP are primarily attributed to its interaction with the dopaminergic system and its ability to modulate glial cell activation.

Dopaminergic Pathway Modulation

D-THP acts as a partial agonist at dopamine (B1211576) D1 receptors and an antagonist at dopamine D2 receptors.[5] This dual action is believed to contribute to its analgesic and sedative effects. The antagonism of D2 receptors is particularly implicated in its hypnotic properties, which can be beneficial for chronic pain patients experiencing sleep disturbances.[5] The analgesic effect is mediated through both spinal and supraspinal mechanisms.[7][8]

D_THP_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor (Gs-coupled) Dopamine->D1_Receptor D2_Receptor D2 Receptor (Gi-coupled) Dopamine->D2_Receptor AC_stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Analgesia Analgesia cAMP_inc->Analgesia Contributes to cAMP_dec->Analgesia Contributes to D_THP This compound D_THP->D1_Receptor  Partial Agonist D_THP->D2_Receptor  Antagonist

D-THP's interaction with dopamine D1 and D2 receptors.
Inhibition of Glial Cell Activation

In chronic pain states, glial cells such as microglia and astrocytes become activated in the central nervous system, releasing pro-inflammatory cytokines that contribute to neuronal sensitization and pain maintenance. D-THP has been shown to inhibit the activation of these glial cells.[2] This anti-inflammatory action at the cellular level is a key component of its analgesic effect, particularly in inflammatory pain conditions. The inhibition of glial activation leads to a reduction in the production of inflammatory mediators like TNF-α and IL-1β.[2]

Glial_Cell_Inhibition_Pathway Pain_Stimulus Chronic Pain Stimulus (e.g., Nerve Injury, Inflammation) Glial_Activation Glial Cell Activation (Microglia, Astrocytes) Pain_Stimulus->Glial_Activation Proinflammatory_Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial_Activation->Proinflammatory_Cytokines Neuronal_Sensitization Central Sensitization & Pain Amplification Proinflammatory_Cytokines->Neuronal_Sensitization D_THP This compound D_THP->Glial_Activation Inhibits

Inhibitory effect of D-THP on glial cell activation.

Experimental Protocols

The validation of D-THP's analgesic effects relies on standardized and reproducible experimental models and behavioral assays.

Chronic Pain Models
  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

    • Procedure: A subcutaneous injection of CFA into the plantar surface of a rodent's hind paw induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.[2] This model is widely used to screen for anti-inflammatory and analgesic compounds.

    • Timeline: Pain behaviors typically develop within hours and can persist for several weeks.

  • Chronic Constriction Injury (CCI)-Induced Neuropathic Pain:

    • Procedure: This surgical model involves the loose ligation of the sciatic nerve in rodents.[5] The resulting nerve compression and damage lead to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, mimicking human conditions like sciatica.

    • Timeline: Neuropathic pain behaviors usually manifest within a few days post-surgery and can last for several months.

Behavioral Assays
  • Von Frey Test (Mechanical Allodynia):

    • Principle: This test assesses the withdrawal threshold to a non-painful mechanical stimulus.

    • Methodology: Rodents are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The minimal force required to elicit a paw withdrawal reflex is recorded as the mechanical threshold.[9][10] A lower threshold in the injured paw compared to the contralateral or baseline indicates mechanical allodynia.

  • Hargreaves Test (Thermal Hyperalgesia):

    • Principle: This assay measures the latency of paw withdrawal from a radiant heat source.

    • Methodology: The animal is placed in a chamber with a glass floor. A focused beam of radiant heat is applied to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is automatically recorded. A shorter withdrawal latency in the injured paw signifies thermal hyperalgesia.

Experimental_Workflow cluster_model Chronic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment CFA_Model CFA Injection (Inflammatory Pain) Drug_Admin D-THP or Alternative Analgesic CFA_Model->Drug_Admin CCI_Model CCI Surgery (Neuropathic Pain) CCI_Model->Drug_Admin Von_Frey Von Frey Test (Mechanical Allodynia) Drug_Admin->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Drug_Admin->Hargreaves Data_Analysis Data Analysis and Comparison Von_Frey->Data_Analysis Hargreaves->Data_Analysis

General experimental workflow for evaluating analgesics.

Conclusion

The preclinical data strongly support the analgesic efficacy of this compound in both inflammatory and neuropathic chronic pain models. Its unique mechanism of action, involving the modulation of the dopaminergic system and the inhibition of glial cell activation, distinguishes it from traditional analgesics. While direct, comprehensive comparative studies with a wide range of existing drugs are still needed, the available evidence positions D-THP as a promising candidate for further development as a novel, non-addictive treatment for chronic pain. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.

References

A Comparative Guide to the Analgesic Properties of D-THP and Other Corydalis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Corydalis, a staple in traditional medicine, presents a rich source of isoquinoline (B145761) alkaloids with significant potential for modern pain management. Among these, d-tetrahydropalmatine (B131872) (D-THP) and its related compounds have garnered considerable interest for their analgesic effects. This guide provides an objective comparison of the pain-relieving performance of D-THP and other key Corydalis alkaloids, supported by experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.

Comparative Analgesic Efficacy and Receptor Binding

The primary analgesic action of many Corydalis alkaloids is mediated through their interaction with dopamine (B1211576) receptors, particularly the D1 and D2 subtypes. The levorotatory isomer of THP, l-tetrahydropalmatine (l-THP), is generally considered more potent than the dextrorotatory isomer (D-THP).[1] Another key analgesic alkaloid, dehydrocorybulbine (B1239679) (DHCB), also exerts its effects primarily through dopamine receptor antagonism.[2]

Quantitative data from various preclinical pain models and receptor binding assays are summarized below to facilitate a direct comparison of these key alkaloids.

Table 1: Comparative Analgesic Potency of Corydalis Alkaloids
AlkaloidPain ModelSpeciesEfficacy/Potency (ED₅₀ or Effective Dose)Reference
l-THP Neuropathic Pain (Spinal Nerve Ligation)Mouse~5-10 mg/kg (i.p.) significantly increases mechanical threshold and thermal latency.[3][4]
l-THP Inflammatory Pain (Complete Freund's Adjuvant)Mouse1-4 mg/kg (i.p.) produces a dose-dependent antihyperalgesic effect.
DHCB Acute Thermal Pain (Tail-Flick Assay)MouseED₅₀ = 18.8 mg/kg (i.p.) [5]
DHCB Inflammatory Pain (Formalin Test - Phase II)Mouse~5-10 mg/kg (i.p.) significantly reduces licking time.[2]
dl-THP Inflammatory Pain (CFA-induced)Rat10 mg/kg (i.p.) significantly alleviates inflammatory pain behaviors.[1]

Note: ED₅₀ is the dose of a drug that produces 50% of its maximum effect. Lower values indicate higher potency. i.p. = intraperitoneal injection.

Table 2: Comparative Dopamine Receptor Binding Affinities of Corydalis Alkaloids
AlkaloidReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
l-THP Dopamine D1Kᵢ = 94 nM [6]
l-THP Dopamine D2Antagonist activity confirmed[3]
dl-THP Dopamine D1Kᵢ = 1.3 µM [6]
DHCB Dopamine D1Inhibits binding by >50% at 10 µM[6]
DHCB Dopamine D2Antagonist activity confirmed; primary mechanism for analgesia[2]
Isocorypalmine Dopamine D1Kᵢ = 83 nM [6]
Corydaline Dopamine D1Inhibits binding by >50% at 10 µM[6]
Columbamine Dopamine D1Inhibits binding by >50% at 10 µM[6]

Note: Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity. Lower values indicate stronger binding.

Mechanisms of Action & Signaling Pathways

The analgesic effects of D-THP, l-THP, and DHCB are primarily attributed to their antagonist activity at dopamine D2 receptors, with l-THP also demonstrating notable activity at D1 receptors.[2][3] The blockade of these G-protein coupled receptors in key pain-modulating regions of the central nervous system is believed to underlie their pain-relieving properties.

For instance, studies have shown that the antinociceptive effect of l-THP in neuropathic pain models is mediated by a combination of D1 receptor agonism and D2 receptor antagonism.[3] Similarly, the analgesic action of DHCB is strongly attenuated in D2 receptor knockout mice, confirming the critical role of this receptor.[2]

G cluster_alkaloid Corydalis Alkaloid (l-THP, DHCB) cluster_neuron Postsynaptic Neuron alkaloid l-THP / DHCB D2R Dopamine D2 Receptor (GPCR) alkaloid->D2R Antagonizes/ Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA Activity cAMP->PKA Activates PainSignal Modulation of Pain Signaling PKA->PainSignal Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Activates

Primary signaling pathway for DHCB and l-THP analgesia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of Corydalis alkaloids.

Hot Plate Test for Thermal Pain

This method is used to assess the response to acute thermal pain and is effective for evaluating centrally acting analgesics.

  • Apparatus : A commercially available hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C) and an open-ended, transparent cylindrical restrainer.[7][8][9][10]

  • Acclimation : Mice are brought to the testing room at least 30-60 minutes prior to the experiment to acclimate to the environment.[7][8]

  • Procedure :

    • A baseline latency is established for each animal before drug administration.

    • The test alkaloid (e.g., DHCB, l-THP) or a vehicle control is administered, typically via intraperitoneal injection.

    • At a predetermined time post-injection (e.g., 30 minutes), the mouse is placed on the heated surface of the hot plate.[9]

    • A timer is started immediately upon placement.

    • The latency to the first nocifensive response (e.g., hind paw licking, shaking, or jumping) is recorded.[9][10]

    • A cut-off time (usually 30 seconds) is employed to prevent tissue damage.[11]

  • Data Analysis : The increase in paw withdrawal latency after drug administration compared to the baseline or vehicle control indicates an analgesic effect.

Formalin Test for Inflammatory Pain

This test is a widely used model of tonic, localized inflammatory pain and is sensitive to various classes of analgesics. It is characterized by a biphasic pain response.

  • Apparatus : A transparent observation chamber and a microsyringe for injection.

  • Procedure :

    • Animals (mice or rats) are acclimated to the observation chambers before the test.

    • The test alkaloid or vehicle is administered at a set time before the formalin injection.

    • A dilute formalin solution (e.g., 2.5-5% in saline, 25-50 µL) is injected subcutaneously into the dorsal or plantar surface of one hind paw.[2]

    • The animal is immediately returned to the observation chamber.

    • The cumulative time spent licking or biting the injected paw is recorded by an observer with a stopwatch.

    • Observations are typically recorded in 5-minute intervals for up to 60 minutes.

  • Data Analysis : The total licking/biting time is calculated for two distinct phases:

    • Phase I (Early Phase, 0-5 minutes): Represents acute, neurogenic pain resulting from direct C-fiber activation.

    • Phase II (Late Phase, 15-50 minutes): Represents inflammatory pain.

    • A reduction in licking time in either phase indicates an antinociceptive or anti-inflammatory effect, respectively.

G A Animal Acclimation (30-60 min) B Baseline Measurement (e.g., Paw Withdrawal Latency) A->B C Drug Administration (Alkaloid or Vehicle, i.p.) B->C D Nociceptive Test C->D E Hot Plate Test (52-55°C) D->E Thermal Pain F Formalin Test (Subcutaneous Injection) D->F Inflammatory Pain G Record Latency to Paw Lick/Jump E->G H Record Time Spent Licking Paw (Phases I & II) F->H I Data Analysis: Compare Drug vs. Vehicle G->I H->I

Generalized workflow for preclinical analgesic testing.

Conclusion

The alkaloids derived from Corydalis, particularly l-tetrahydropalmatine and dehydrocorybulbine, demonstrate significant analgesic properties across various preclinical models of pain. Their primary mechanism of action through dopamine receptor antagonism distinguishes them from traditional opioid analgesics, suggesting a lower potential for tolerance and dependence. The quantitative data presented highlight the superior potency of the l-isomer of THP and establish DHCB as a potent analgesic for inflammatory and neuropathic pain. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of these promising natural compounds as next-generation analgesics.

References

A Comparative Guide to Analytical Methods for the Quantification of D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of D-Tetrahydropalmatine (D-THP), a bioactive alkaloid with significant pharmacological interest. The selection of a robust and reliable analytical method is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from various studies.

Comparative Overview of Analytical Methods

The choice of an analytical method for D-THP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While HPLC with UV detection offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalytical applications. HPTLC presents a high-throughput and economical alternative, particularly for the analysis of raw materials and herbal extracts.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound, collated from various validated studies.

MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
HPLC-UV 1 - 10,000 ng/mL[1][2]> 0.999[1]91.2 - 108%[2]< 8.92%[2]Not Reported1 ng/mL[1]Not Reported
LC-MS/MS 1 - 1,000 ng/mL[3][4]> 0.99[3]Within ±15% of nominal[3]< 15%[3]Not Reported1 ng/mL[3][4]71.71 - 91.59%[3][4]
UHPLC-MS/MS 4 - 2,500 ng/mL[5]> 0.99[5]Within ±15% of nominal[5]< 15%[5]Not Reported4 ng/mL[5]> 70%[5]
HPTLC Not ReportedNot Reported~100%[6]< 2%[6]20 ng/spot[6]Not Reported~100%[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of D-THP.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : Symmetry® C18 column (4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase : An isocratic mobile phase consisting of acetonitrile (B52724), methanol, and 10 mM ammonium (B1175870) phosphate (B84403) buffer (pH 3) in a ratio of 10:30:60 (v/v/v).[1]

  • Flow Rate : 0.8 mL/min.[1]

  • Detection : UV absorbance at 280 nm.[3]

  • Sample Preparation : Samples are typically extracted using liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of D-THP in complex biological matrices like plasma.

  • LC System : A UPLC or HPLC system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., SB-C18, 2.1 x 100 mm, 2.7 µm).[3][5]

  • Mobile Phase : Gradient elution with acetonitrile and water containing 0.1% formic acid or ammonium acetate.[3][5]

  • Flow Rate : A flow rate of 0.2 - 0.8 mL/min is typical.[3][5]

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • MRM Transitions : For this compound, the transition m/z 356.2 → m/z 191.9 is commonly monitored.[3][4]

  • Sample Preparation : Protein precipitation with acetone (B3395972) or acetonitrile is a common and simple sample preparation technique for plasma samples.[3][4] Liquid-liquid extraction can also be employed for cleaner extracts.[5]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a high-throughput and cost-effective method for the quantification of D-THP, particularly in herbal materials.

  • Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application : Apply samples as bands using an automated applicator.

  • Mobile Phase : A mixture of chloroform (B151607) and ammonium acetate buffer (pH 6.5) in a 9.5:0.5 (v/v) ratio has been used.[6]

  • Development : Develop the plate in a saturated twin-trough chamber.

  • Detection : Densitometric scanning in absorbance or fluorescence mode. For D-THP, a detection wavelength of 220 nm has been reported.[6]

  • Sample Preparation : Extraction of the powdered plant material with a suitable solvent like methanol, followed by filtration.

Visualizing the Cross-Validation Process

To better understand the workflow and the relationships between different validation parameters, the following diagrams are provided.

G cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Validation dev Method Development & Optimization proto Protocol Definition dev->proto val_params Validation Parameter Assessment (Accuracy, Precision, Linearity, etc.) proto->val_params acceptance Acceptance Criteria Met? val_params->acceptance acceptance->dev No comp_study Comparative Study Design acceptance->comp_study Yes data_analysis Statistical Data Analysis comp_study->data_analysis conclusion Conclusion on Method Comparability data_analysis->conclusion

Analytical Method Cross-Validation Workflow

G cluster_core Core Validation Parameters cluster_derived Derived & Threshold Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Linearity Linearity Range Range Linearity->Range LOQ Limit of Quantitation Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection LOQ->LOD

Interrelation of Key Analytical Method Validation Parameters

Conclusion

The cross-validation of analytical methods for this compound quantification reveals that HPLC, LC-MS/MS, and HPTLC each offer distinct advantages. The highly sensitive and specific nature of LC-MS/MS makes it the method of choice for pharmacokinetic studies and the analysis of low-concentration samples in complex biological matrices.[3][4][5] HPLC with UV detection provides a reliable and cost-effective workhorse for routine quality control of raw materials and finished products where high sensitivity is not the primary requirement.[1][2] HPTLC emerges as a valuable tool for high-throughput screening and quality assessment of herbal extracts, offering speed and efficiency.[6] The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the nature of the sample matrix. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.

References

A Comparative Guide to D-Tetrahydropalmatine and Other D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Tetrahydropalmatine (d-THP) with other well-characterized D1 receptor antagonists, namely SCH-23390 and ecopipam. The information presented is based on available experimental data to facilitate an objective evaluation of their pharmacological properties.

Introduction to D1 Receptor Antagonism

The dopamine (B1211576) D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition.[1] Antagonists of the D1 receptor are valuable research tools and hold therapeutic potential for several neurological and psychiatric disorders. This guide focuses on comparing the performance of this compound, a naturally occurring isoquinoline (B145761) alkaloid, with the established selective D1 antagonists SCH-23390 and ecopipam.

Comparative Analysis of Performance

The following tables summarize the quantitative data on the binding affinity, selectivity, and functional antagonism of d-THP, SCH-23390, and ecopipam. It is important to note that while extensive data is available for SCH-23390 and ecopipam, direct quantitative binding and functional data for the dextrorotatory isomer of Tetrahydropalmatine (d-THP) at the D1 receptor are limited in the reviewed literature. Data for the levorotatory isomer (l-THP) is often reported and is included for context, as d-THP is described as a D1-selective antagonist with negligible D2 affinity, unlike its l-isomer.[1]

Table 1: Receptor Binding Affinity (Ki in nM)
CompoundD1 ReceptorD2 ReceptorD3 ReceptorD5 Receptor5-HT2A Receptor5-HT2C Receptor
This compound (d-THP) Data not availableNo affinity[1]Data not availableData not availableData not availableData not available
l-Tetrahydropalmatine (l-THP) ~124[2]~388[2]High Affinity[3]Data not availableData not availableData not available
SCH-23390 0.2 - 0.76[4][5]> 2500Data not available0.3[4]High Affinity9.3[5]
Ecopipam (SCH-39166) ~1.2~1240Data not available~2.0Negligible affinity[6]Data not available
Table 2: Functional Antagonism (IC50 in nM)
CompoundD1-mediated cAMP Inhibition
This compound (d-THP) Data not available
l-Tetrahydropalmatine (l-THP) 166 (D1)[2]
SCH-23390 Data not available in direct comparison
Ecopipam (SCH-39166) Data not available in direct comparison

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental protocols: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay Protocol

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the D1 receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high D1 receptor density (e.g., striatum).

  • Incubation: The membranes are incubated with a specific D1 receptor radioligand, most commonly [3H]-SCH23390, and varying concentrations of the unlabeled competitor drug (e.g., d-THP, SCH-23390, or ecopipam).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

This assay is used to determine the functional potency of an antagonist in inhibiting the agonist-induced signaling of the D1 receptor.

Objective: To measure the concentration of an antagonist required to inhibit 50% of the maximal dopamine-stimulated cAMP production (IC50).

General Procedure:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human D1 receptor (CHO-D1R) are cultured to an appropriate density.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (d-THP, SCH-23390, or ecopipam) for a specific period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of dopamine (typically at its EC80 or EC90 for cAMP production) in the continued presence of the antagonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or commercially available kits.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the dopamine-stimulated cAMP response is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

D1 Receptor Signaling Pathway

Activation of the D1 receptor by dopamine initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling events, including the phosphorylation of various substrates and modulation of gene expression.

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds G_alpha_s_olf Gαs/olf D1R->G_alpha_s_olf Activates AC Adenylyl Cyclase G_alpha_s_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Experimental_Workflow cluster_0 Binding Affinity Assessment cluster_1 Functional Potency Assessment Membrane_Prep Membrane Preparation (D1-expressing cells) Radioligand_Binding Radioligand Binding Assay ([3H]-SCH23390) Membrane_Prep->Radioligand_Binding Ki_Determination Ki Value Determination Radioligand_Binding->Ki_Determination cAMP_Assay cAMP Functional Assay Ki_Determination->cAMP_Assay Lead Compounds Cell_Culture Cell Culture (CHO-D1R cells) Cell_Culture->cAMP_Assay IC50_Determination IC50 Value Determination cAMP_Assay->IC50_Determination Comparative_Logic cluster_0 Pharmacological Properties cluster_1 Candidate Antagonists Affinity Binding Affinity (Ki) High affinity is desirable Evaluation Comparative Evaluation Affinity->Evaluation Selectivity Receptor Selectivity (D1 vs other receptors) Selectivity->Evaluation Potency Functional Potency (IC50) Low IC50 indicates high potency Potency->Evaluation dTHP d-THP dTHP->Evaluation SCH23390 SCH-23390 SCH23390->Evaluation Ecopipam Ecopipam Ecopipam->Evaluation Optimal_Candidate Optimal Candidate Selection Evaluation->Optimal_Candidate

References

Replicating D-Tetrahydropalmatine's Anti-Addictive Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of D-Tetrahydropalmatine (d-THP), also known as levo-tetrahydropalmatine (l-THP), with other pharmacological alternatives in the context of its anti-addictive properties. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. This document synthesizes preclinical and clinical data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of d-THP's mechanism of action and therapeutic potential.

Executive Summary

This compound, an alkaloid isolated from the Corydalis and Stephania genera of plants, has demonstrated promising anti-addictive properties in numerous studies. Its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D1, D2, and D3 receptors.[1][2][3] This guide presents a comparative analysis of d-THP's efficacy in preclinical models of addiction, primarily focusing on cocaine, alongside data for the opioid antagonist naltrexone (B1662487). Detailed experimental methodologies for key behavioral paradigms are provided to aid in the replication of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the pharmacological profile and preclinical efficacy of d-THP in attenuating drug-seeking behaviors. For comparison, data for naltrexone, an FDA-approved medication for opioid and alcohol use disorders, is included where available in similar preclinical models.

Table 1: Receptor Binding Affinities (Ki) and Functional Antagonism (IC50)

CompoundReceptorKi (nM)IC50 (nM)SpeciesReference
d-THP Dopamine D1~124~166Rat[2]
Dopamine D2~388~1400Rat[2]
Dopamine D3~1400~3300Rat[2]
Naltrexone Mu-Opioid---[4]
Kappa-Opioid---[4]
Delta-Opioid---[4]

Note: Naltrexone's primary mechanism is as an opioid receptor antagonist. Direct comparable binding affinity data for dopamine receptors is not its primary mode of action in addiction.

Table 2: Preclinical Efficacy in Cocaine Self-Administration and Reinstatement Models

CompoundAnimal ModelExperimentDosingKey FindingsReference
d-THP RatCocaine Self-Administration (FR2)1, 3, 10 mg/kg (i.p.)Increased cocaine intake (compensatory)[5]
20 mg/kg (i.p.)Decreased cocaine intake[5]
RatCocaine Self-Administration (PR)1.875, 3.75, 7.5 mg/kg (i.p.)Dose-dependently reduced breaking points[6]
RatCocaine-Induced Reinstatement3, 10 mg/kg (p.o.)Significantly attenuated reinstatement[7]
Naltrexone RatCue-Induced Cocaine Seeking0.25, 1, 2.5 mg/kg (s.c.)Dose-dependently prevented cocaine-seeking[4]
RatCocaine Self-AdministrationLocal administration into VTAAttenuated cocaine self-administration[8]

Experimental Protocols

To ensure the replicability of the cited findings, detailed methodologies for two key preclinical experiments are provided below.

Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing effects of a drug and the ability of a test compound (e.g., d-THP) to modulate these effects.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.

  • A surgically implanted intravenous catheter in the jugular vein of the subject animal (typically a rat).

Procedure:

  • Surgery and Recovery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the right jugular vein. Animals are allowed a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).

    • Pressing the "active" lever results in an intravenous infusion of the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) and the activation of a cue light.

    • Pressing the "inactive" lever has no programmed consequences.

    • Acquisition is typically achieved when a stable pattern of responding is established.

  • Treatment and Testing:

    • Once a stable baseline of self-administration is achieved, animals are pre-treated with various doses of the test compound (e.g., d-THP; 1, 3, 10, 20 mg/kg, i.p.) or vehicle prior to the self-administration session.

    • The number of infusions earned is recorded and analyzed.

  • Data Analysis: The primary dependent variable is the number of drug infusions self-administered. Dose-response curves are generated to assess the effect of the test compound on drug taking behavior. A downward shift in the dose-response curve is indicative of a decrease in the reinforcing efficacy of the drug.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.

Apparatus:

  • A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).

    • The time spent in each of the two larger chambers is recorded to establish any baseline preference. An unbiased design is often preferred where animals do not show a significant preference for either chamber.

  • Conditioning:

    • This phase typically occurs over several days (e.g., 4-8 days).

    • On drug conditioning days, animals receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber. The order of drug and vehicle conditioning is counterbalanced across animals.

  • Post-Conditioning (Test):

    • On the test day, animals are drug-free and are placed in the central chamber with free access to all chambers for a set period (e.g., 15 minutes).

    • The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. The effect of a test compound like d-THP can be assessed by administering it before the drug during the conditioning phase or before the test phase.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Pre-synaptic Terminal cluster_1 Post-synaptic Terminal cluster_d1 D1 Receptor Signaling (Gs-coupled) cluster_d2 D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds D2R D2 Receptor Dopamine->D2R binds Gs Gs D1R->Gs activates AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP1 cAMP AC1->cAMP1 produces PKA1 PKA cAMP1->PKA1 activates CREB1 CREB PKA1->CREB1 phosphorylates Gene Gene Expression (related to reward/plasticity) CREB1->Gene Gi Gi D2R->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 dTHP d-THP dTHP->D1R antagonizes dTHP->D2R antagonizes

Caption: Proposed signaling pathway of d-THP's antagonism at D1 and D2 dopamine receptors.

experimental_workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Treatment & Testing cluster_2 Phase 3: Data Analysis start Drug-Naïve Animals surgery Catheter Implantation (for IVSA) start->surgery recovery Recovery Period surgery->recovery acquisition Acquisition of Drug Self-Administration recovery->acquisition baseline Stable Baseline Responding acquisition->baseline pretreatment Pretreatment with d-THP or Vehicle baseline->pretreatment testing Self-Administration Session pretreatment->testing data Data Collection (e.g., Lever Presses) testing->data analysis Statistical Analysis (Dose-Response Curves) data->analysis

Caption: A typical experimental workflow for a preclinical study on d-THP's anti-addictive properties.

mechanism_comparison cluster_dthp d-THP Mechanism cluster_naltrexone Naltrexone Mechanism dthp_node d-THP da_receptors Dopamine Receptors (D1, D2, D3) dthp_node->da_receptors Antagonizes da_signal Reduced Dopaminergic Signaling in Reward Pathway da_receptors->da_signal addiction Reduced Drug Reinforcement & Craving da_signal->addiction naltrexone_node Naltrexone opioid_receptors Mu-Opioid Receptors naltrexone_node->opioid_receptors Antagonizes opioid_signal Blocked Endogenous Opioid Signaling, Modulating Dopamine opioid_receptors->opioid_signal opioid_signal->addiction

Caption: A logical comparison of the proposed primary mechanisms of action for d-THP and naltrexone.

Conclusion

The available evidence strongly suggests that this compound warrants further investigation as a potential pharmacotherapy for substance use disorders. Its unique profile as a dopamine receptor antagonist distinguishes it from existing medications. This guide provides a foundational resource for researchers aiming to replicate and build upon the promising preclinical findings. The provided data, protocols, and visualizations are intended to streamline future research efforts and contribute to a more thorough understanding of d-THP's therapeutic potential. It is important to note that while preclinical results are encouraging, further rigorous clinical trials are necessary to establish the safety and efficacy of d-THP in human populations.

References

D-Tetrahydropalmatine vs. L-Tetrahydropalmatine: A Comparative Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropalmatine (B600727) (THP) is a chiral isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis and other plants used in traditional Chinese medicine. Its two enantiomers, D-Tetrahydropalmatine (d-THP) and L-Tetrahydropalmatine (l-THP), exhibit distinct pharmacological profiles, largely attributable to their differential binding affinities for various neurotransmitter receptors. This guide provides a comparative analysis of the receptor binding profiles of d-THP and l-THP, supported by available experimental data, to aid researchers in drug discovery and development.

Summary of Receptor Binding Affinities

The stereochemistry of tetrahydropalmatine plays a crucial role in its interaction with neurotransmitter receptors. Generally, l-THP demonstrates a broader and higher affinity for dopamine (B1211576), serotonin (B10506), and adrenergic receptors compared to d-THP.

Receptor SubtypeL-Tetrahydropalmatine (l-THP)This compound (d-THP)
Dopamine Receptors
D1Significant Binding Affinity (≥50% inhibition at 10 µM)[1]Lower affinity than l-THP
D2Significant Binding Affinity (≥50% inhibition at 10 µM)[1]No affinity observed[2]
D3Lower Affinity (Ki = 1.4 µM; IC50 ≈ 3.3 µM)[3]Data not available
Serotonin Receptors
5-HT1ASignificant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available
5-HT1DSignificant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available
5-HT4Significant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available
5-HT7Significant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available
Adrenergic Receptors
α1ASignificant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available
α2ASignificant Binding Affinity (≥50% inhibition at 10 µM)[1]Data not available

Note: The term "Significant Binding Affinity" in this context refers to studies demonstrating ≥50% inhibition of radioligand binding at a 10 µM concentration of the compound, as detailed in the cited literature. Direct comparative studies providing Ki values for both enantiomers across all listed receptors are limited.

L-Tetrahydropalmatine is characterized as a non-selective antagonist at D1, D2, and D3 dopamine receptors, and it also interacts with various serotonin and adrenergic receptors.[1][4] In contrast, d-THP shows a markedly different profile, with at least one study reporting a lack of affinity for the D2 receptor subtype.[2] This stereoselectivity is a critical consideration for the development of THP-based therapeutics.

Experimental Protocols

The binding affinities of d-THP and l-THP to their respective receptors are typically determined using in vitro radioligand binding assays and functional assays such as cAMP accumulation assays.

Radioligand Binding Assay

This method directly measures the interaction of a compound with a receptor.

Objective: To determine the binding affinity (Ki) of d-THP and l-THP for specific dopamine, serotonin, and adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum for dopamine receptors).

  • A specific radioligand for the receptor of interest (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • Increasing concentrations of unlabeled d-THP or l-THP.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (d-THP or l-THP).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the second messenger signaling pathway of a G-protein coupled receptor.

Objective: To determine the functional activity (antagonist or agonist) of d-THP and l-THP at Gs- or Gi-coupled receptors (e.g., dopamine and serotonin receptors).

Materials:

  • Intact cells expressing the receptor of interest.

  • An agonist for the receptor.

  • Varying concentrations of the test compound (d-THP or l-THP).

  • A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Cells are cultured in appropriate multi-well plates.

  • Pre-incubation: Cells are pre-incubated with the test compound (d-THP or l-THP) for a specific period.

  • Stimulation: The cells are then stimulated with a known agonist of the receptor.

  • Lysis: After stimulation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.

  • Data Analysis: The ability of the test compound to inhibit (antagonist) or mimic (agonist) the effect of the known agonist on cAMP levels is determined. For antagonists, an IC50 value is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways for dopamine receptors and a typical experimental workflow for a radioligand binding assay.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_R D1/D5 Receptor Gs Gs protein D1_R->Gs Dopamine AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP to cAMP PKA_D1 PKA cAMP_D1->PKA_D1 Activates CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 Phosphorylates D2_R D2/D3/D4 Receptor Gi Gi protein D2_R->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to cAMP (decreased)

Caption: Dopamine Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (with target receptor) start->prepare_membranes prepare_radioligand Prepare Radioligand Solution (fixed concentration) start->prepare_radioligand prepare_competitor Prepare Test Compound Dilutions (d-THP or l-THP) start->prepare_competitor incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_radioligand->incubation prepare_competitor->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters (remove non-specific binding) filtration->washing counting Scintillation Counting (measure radioactivity) washing->counting analysis Data Analysis (calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available evidence clearly indicates a significant difference in the receptor binding profiles of this compound and L-Tetrahydropalmatine. L-THP exhibits a broader spectrum of activity, acting as an antagonist at multiple dopamine, serotonin, and adrenergic receptors. In contrast, d-THP appears to have a more limited and distinct pharmacological profile, notably with a lack of affinity for the dopamine D2 receptor. These differences underscore the importance of stereochemistry in the design and development of drugs targeting these receptor systems. Further research involving direct comparative binding studies with a comprehensive panel of receptors is warranted to fully elucidate the therapeutic potential and selectivity of each enantiomer.

References

A Comparative Analysis of D-Tetrahydropalmatine and Morphine in the Management of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of D-Tetrahydropalmatine (D-THP) and morphine in preclinical models of inflammatory pain. The information presented is collated from various scientific studies to assist in the evaluation of their potential as analgesic agents.

Executive Summary

Inflammatory pain remains a significant clinical challenge, driving the search for novel analgesics with improved efficacy and safety profiles compared to traditional opioids like morphine. This compound (D-THP), an active component of Corydalis yanhusuo, has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. This guide compares the efficacy of D-THP and morphine in inflammatory pain models, presenting quantitative data, detailed experimental protocols, and an overview of their respective signaling pathways. While direct head-to-head comparative studies are limited, this analysis of available data suggests D-THP as a promising alternative or adjunct to traditional opioid therapy for inflammatory pain.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the analgesic efficacy of D-THP and morphine from various rodent models of inflammatory pain.

Table 1: Efficacy of this compound in a Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats.[1][2]

Treatment GroupDose (mg/kg, i.p.)Assessment MethodOutcome MeasureResult
CFA + Vehicle-Mechanical Allodynia (von Frey)Paw Withdrawal Threshold (g)Significant decrease
CFA + D-THP2.5Mechanical Allodynia (von Frey)Paw Withdrawal Threshold (g)No significant effect
CFA + D-THP5Mechanical Allodynia (von Frey)Paw Withdrawal Threshold (g)Significant alleviation
CFA + D-THP10Mechanical Allodynia (von Frey)Paw Withdrawal Threshold (g)Significant alleviation
CFA + Vehicle-Thermal HyperalgesiaPaw Withdrawal Latency (s)Significant decrease
CFA + D-THP2.5Thermal HyperalgesiaPaw Withdrawal Latency (s)No significant effect
CFA + D-THP5Thermal HyperalgesiaPaw Withdrawal Latency (s)Significant alleviation
CFA + D-THP10Thermal HyperalgesiaPaw Withdrawal Latency (s)Significant alleviation

Table 2: Efficacy of Morphine in Various Inflammatory Pain Models in Rats

Pain ModelDose (mg/kg)Route of AdministrationAssessment MethodResultReference
Formalin Test1-6SystemicBehavioral ObservationDose-dependent inhibition of nociceptive behaviors[3]
CFA-Induced Hyperalgesia3.0s.c.Mechanical Allodynia (von Frey)Reversal of hyperalgesia[4]
CFA-Induced Hyperalgesia6.0s.c.Mechanical Allodynia (von Frey)Reversal of hyperalgesia in less sensitive strains[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is widely used to induce a persistent inflammatory state mimicking chronic inflammatory pain conditions like arthritis.

  • Animals: Male Sprague-Dawley rats (180–220 g) are typically used.

  • Induction: A single subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined by applying filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). A radiant heat source is applied to the plantar surface of the paw, and the paw withdrawal latency (PWL) in seconds is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: D-THP or morphine is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various time points post-CFA injection to evaluate their analgesic effects.

Carrageenan-Induced Paw Edema Model

This model is used to assess acute inflammation and the efficacy of anti-inflammatory agents.

  • Animals: Male Wistar rats or ICR mice are commonly used.

  • Induction: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the sub-plantar region of the hind paw.

  • Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of paw edema is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated control group.

  • Drug Administration: Test compounds are usually administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

Formalin Test

This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between acute phasic pain and more tonic, persistent pain.

  • Animals: Male Sprague-Dawley rats are often used.

  • Induction: A subcutaneous injection of 50 µL of a 2-5% formalin solution is administered into the dorsal or plantar surface of the hind paw.

  • Assessment: The behavioral response of the animal is observed and scored over a period of up to 60 minutes. The scoring is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociception, and the late phase (15-60 minutes post-injection) reflecting inflammatory pain. Behaviors scored include flinching, licking, and biting of the injected paw.

  • Drug Administration: The analgesic agent is administered prior to the formalin injection to assess its preventative effects.

Signaling Pathways and Mechanisms of Action

This compound (D-THP)

D-THP exhibits a multi-target mechanism of action contributing to its analgesic and anti-inflammatory effects. It is known to interact with the dopaminergic system, acting as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][5] This modulation of the dopaminergic system is thought to contribute to its analgesic properties. Furthermore, D-THP has been shown to inhibit the activation of glial cells (astrocytes and microglia) in the spinal cord, which are key players in the development and maintenance of central sensitization and chronic pain.[1][2] This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2]

D_THP_Signaling_Pathway Inflammation Inflammatory Stimulus (e.g., CFA) Glial_Cells Glial Cell Activation (Astrocytes & Microglia) Inflammation->Glial_Cells NFkB NF-κB Activation Glial_Cells->NFkB Pain Inflammatory Pain Glial_Cells->Pain Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Pain D_THP This compound (D-THP) D_THP->Glial_Cells Inhibition D_THP->NFkB Inhibition Dopamine_Receptors Dopamine D1/D2 Receptors D_THP->Dopamine_Receptors Antagonism Analgesia Analgesia Dopamine_Receptors->Analgesia

D-THP Signaling Pathway in Inflammatory Pain.

Morphine

Morphine, a classic opioid analgesic, primarily exerts its effects by acting as an agonist at μ-opioid receptors (MOR) located in the central and peripheral nervous systems.[6] Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. A key pathway involves the activation of the PI3Kγ/AKT signaling cascade, which in turn stimulates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO can then activate potassium channels, leading to hyperpolarization of the neuronal membrane and a reduction in the transmission of pain signals.[1]

Morphine_Signaling_Pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Agonism PI3K_AKT PI3Kγ/AKT Pathway MOR->PI3K_AKT Activation nNOS nNOS Activation PI3K_AKT->nNOS NO Nitric Oxide (NO) Production nNOS->NO K_channels Potassium Channel Activation NO->K_channels Hyperpolarization Neuronal Hyperpolarization K_channels->Hyperpolarization Pain_Inhibition Inhibition of Pain Transmission Hyperpolarization->Pain_Inhibition Pain_Signal Nociceptive Signal Pain_Signal->Pain_Inhibition Blocked by

Morphine's Analgesic Signaling Pathway.

Experimental Workflow

A typical experimental workflow for comparing the efficacy of analgesic compounds in an inflammatory pain model is outlined below.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Pain Assessment (von Frey, Hargreaves) Start->Baseline Induction Induction of Inflammatory Pain (e.g., CFA Injection) Baseline->Induction Development Pain Model Development (e.g., 24-48 hours) Induction->Development Grouping Randomization into Treatment Groups Development->Grouping Treatment Drug Administration (D-THP, Morphine, Vehicle) Grouping->Treatment Post_Treatment_Assessment Post-Treatment Pain Assessment (Multiple Time Points) Treatment->Post_Treatment_Assessment Data_Analysis Data Analysis and Comparison Post_Treatment_Assessment->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

General Experimental Workflow for Analgesic Efficacy Testing.

Conclusion

The available preclinical data indicates that this compound possesses significant analgesic and anti-inflammatory properties in models of inflammatory pain. Its unique mechanism of action, involving the modulation of the dopaminergic system and inhibition of glial cell activation, distinguishes it from traditional opioids like morphine. While morphine remains a potent analgesic, its clinical utility can be limited by side effects and the development of tolerance.

The dose-dependent efficacy of D-THP in alleviating both mechanical allodynia and thermal hyperalgesia suggests its potential as a therapeutic agent for inflammatory pain. However, to definitively establish its comparative efficacy against morphine, further direct, head-to-head studies generating quantitative data such as ED50 values in standardized inflammatory pain models are warranted. Such studies will be crucial for guiding the future development and potential clinical application of D-THP in the management of inflammatory pain.

References

Validating the Neuroprotective Mechanism of D-Tetrahydropalmatine In-Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro neuroprotective properties of D-Tetrahydropalmatine (D-THP) against other notable neuroprotective agents. While direct comparative studies are limited, this document synthesizes available data to offer insights into the mechanisms and potential efficacy of D-THP. Experimental protocols for key assays are provided to support further research and validation.

This compound (D-THP): A Multi-Targeted Neuroprotective Agent

This compound, an isoquinoline (B145761) alkaloid, has demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.[1] In-vitro studies and pre-clinical models suggest that its neuroprotective mechanisms are multifaceted, primarily centering on the modulation of inflammatory pathways and the reduction of oxidative stress.

Key Signaling Pathways

D-THP is understood to exert its neuroprotective effects through the modulation of several key signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the inhibition of pro-inflammatory pathways such as ERK/NF-κB and TLR4/NF-κB.[1] By targeting these pathways, D-THP can mitigate neuronal apoptosis and reduce the production of pro-inflammatory cytokines.

D_THP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 NF_kB NF-κB TLR4->NF_kB PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK ERK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Neuronal_Apoptosis Neuronal Apoptosis Pro_inflammatory_Cytokines->Neuronal_Apoptosis D_THP This compound (D-THP) D_THP->TLR4 Inhibits D_THP->PI3K D_THP->ERK Inhibits D_THP->Neuronal_Apoptosis Inhibits

D-THP Signaling Pathways

Comparative Analysis with Other Neuroprotective Agents

CompoundIn-Vitro ModelKey FindingsReference
This compound (D-THP) d-galactose-induced injury in rats (in-vivo, implies cellular mechanisms)Decreased MDA and NO; Increased GSH, SOD, CAT, GPx; Decreased NF-κB[2]
Ginsenoside Rg1 H₂O₂-induced injury in PC12 cellsReduced cytotoxicity; Suppressed NF-κB activation[1]
Curcumin MPP+-induced neurotoxicity in SH-SY5Y cellsIncreased cell survival; Reversed apoptosis markers[3]
Edaravone (B1671096) Glutamate-induced neurotoxicity in primary neuronsInhibited necrosis; Suppressed ROS production[4]

Experimental Protocols for In-Vitro Neuroprotective Assays

To facilitate further research and direct comparative studies, detailed protocols for key in-vitro assays are provided below.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound in-vitro.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) start->cell_culture induce_injury Induce Neurotoxic Injury (e.g., Oxidative Stress, Excitotoxicity) cell_culture->induce_injury treatment Treatment with Test Compound (D-THP) and Controls induce_injury->treatment incubation Incubation treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability oxidative_stress Oxidative Stress (ROS, MDA) assays->oxidative_stress inflammation Inflammation (Cytokine Levels) assays->inflammation data_analysis Data Analysis and Interpretation viability->data_analysis oxidative_stress->data_analysis inflammation->data_analysis end End data_analysis->end

In-Vitro Neuroprotection Assay Workflow
Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere.

    • Induce neurotoxicity and treat with various concentrations of the test compound.

    • After the desired incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent).

    • Measure the absorbance at 570 nm using a microplate reader.[3][5]

2. Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • After incubation, carefully collect the cell culture supernatant.

    • Prepare a reaction mixture containing NADH and pyruvate.

    • Add the supernatant to the reaction mixture.

    • Measure the rate of NADH oxidation to NAD+ by monitoring the decrease in absorbance at 340 nm over time.[1][6]

Oxidative Stress Assays

1. Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Protocol:

    • Following treatment, wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFDA solution and incubate in the dark.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[7]

2. Malondialdehyde (MDA) Assay

MDA is a marker of lipid peroxidation and can be measured using a thiobarbituric acid reactive substances (TBARS) assay.

  • Protocol:

    • Lyse the treated cells and collect the lysate.

    • Add thiobarbituric acid (TBA) to the lysate and heat the mixture.

    • Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.[2]

Anti-Inflammatory Assay in Microglia

This assay evaluates the ability of a compound to suppress the inflammatory response in microglial cells.

  • Protocol:

    • Culture microglial cells (e.g., BV-2 or primary microglia).

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.

Conclusion

This compound shows promise as a neuroprotective agent with a multi-target mechanism of action, primarily focused on anti-inflammatory and antioxidant effects. While direct comparative in-vitro data is currently lacking, the established protocols provided in this guide offer a framework for future studies to rigorously evaluate the efficacy of D-THP against other neuroprotective compounds. Such research is crucial for the continued development of novel therapeutics for neurodegenerative diseases.

References

A Head-to-Head Comparison of D-Tetrahydropalmatine and Risperidone in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antipsychotic drug development, preclinical animal models are pivotal for elucidating efficacy, safety, and mechanisms of action. This guide provides a comparative analysis of D-Tetrahydropalmatine (D-THP), a naturally occurring compound, and risperidone (B510), a widely prescribed atypical antipsychotic. While direct head-to-head studies are limited, this guide synthesizes available data from various animal models to offer a comparative perspective on their pharmacological profiles.

Mechanism of Action: A Tale of Two Receptor Profiles

The therapeutic effects of both D-THP and risperidone are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors, albeit with distinct affinity profiles. Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, with a particularly high affinity for the latter.[1][2] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1]

D-THP, also known as l-tetrahydropalmatine (l-THP), also exhibits antagonist activity at dopamine D1, D2, and D3 receptors.[3][4] Additionally, it interacts with various serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7.[3] The broader receptor interaction profile of D-THP suggests a complex mechanism of action that may differ from that of risperidone.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data extracted from various preclinical studies, providing a basis for comparing the receptor binding affinities and behavioral effects of D-THP and risperidone.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

ReceptorThis compound (l-THP)Risperidone
Dopamine D1~124[5]240[1]
Dopamine D2~388[5]3.13 - 3.2[1][2]
Dopamine D3Lower affinity than D1/D2[3]-
Serotonin 5-HT1AHigh Affinity (% inhibition >50)[3]420[1]
Serotonin 5-HT2A-0.16 - 0.2[1][2]
Serotonin 5-HT7High Affinity (% inhibition >50)[3]-
Alpha-1 AdrenergicHigh Affinity (% inhibition >50)[3]0.8[2]
Alpha-2 AdrenergicHigh Affinity (% inhibition >50)[3]7.54[2]
Histamine (B1213489) H1-2.23[2]

Table 2: Efficacy in Amphetamine-Induced Hyperlocomotion Model

CompoundAnimal ModelDoses TestedOutcome
This compound (l-THP)Rats10 and 15 mg/kgSignificantly inhibited methamphetamine-induced hyperlocomotion.[6]
RisperidoneRats20-60 mg/kg (long-acting)Reduced amphetamine-induced hyperlocomotion 2-5 weeks after injection.[7]
RisperidoneRats0.3, 1.0, 3.0 mg/kg (chronic early-life administration)Enhanced locomotor responses to amphetamine in adulthood.[8]

Table 3: Extrapyramidal Side Effect Liability (Catalepsy Models)

CompoundAnimal ModelDoses TestedOutcome
This compound (l-THP)Rats-Induces catalepsy, with serotonergic system involvement suggested.[9]
RisperidoneMice-Dose-dependently induced catalepsy at low doses in the bar test.[10]
RisperidoneRats1.3 mg/kg/day (chronic)Induced a sensitized cataleptic response.[11]

Table 4: Efficacy in Conditioned Avoidance Response (CAR) Model

CompoundAnimal ModelDoses TestedOutcome
This compound (l-THP)--Data not readily available in direct psychosis models.
RisperidoneMice0.1, 0.5, and 1 mg/kgDecreased avoidance responses.[12]
RisperidoneRats0.33 mg/kgDisrupted avoidance responding.[13]
RisperidoneRats1.3 mg/kg/day (chronic adolescent treatment)Increased suppression of CAR when rechallenged in adulthood.[14][15]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the comparative data.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. The protocol generally involves:

  • Acclimatization: Rodents (typically rats) are habituated to the testing environment (e.g., open-field arena) for a set period.

  • Drug Administration: The test compound (D-THP or risperidone) or vehicle is administered at specified doses and routes (e.g., intraperitoneal, subcutaneous).

  • Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with a psychostimulant, such as d-amphetamine or methamphetamine, to induce hyperlocomotion.[16][17]

  • Behavioral Assessment: Locomotor activity is then recorded for a defined period using automated activity monitors that track parameters like distance traveled, rearing frequency, and stereotyped behaviors.[16]

Catalepsy Bar Test

This test is a common method for assessing the likelihood of a compound to induce extrapyramidal side effects. The procedure typically includes:

  • Drug Administration: The test compound or vehicle is administered to the animals (e.g., rats).

  • Testing Apparatus: A horizontal bar is placed at a specific height.[18][19][20]

  • Posture Imposition: The animal's forepaws are gently placed on the bar.[19][21]

  • Latency Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded as the cataleptic response time. A longer latency indicates a greater cataleptic effect.[19][22]

Conditioned Avoidance Response (CAR)

The CAR model assesses a drug's ability to interfere with a learned avoidance behavior, which is predictive of antipsychotic efficacy. A typical protocol involves:

  • Apparatus: A shuttle box with two compartments separated by a partition.[23]

  • Conditioning: An animal is trained to associate a neutral conditioned stimulus (CS), such as a light or tone, with an aversive unconditioned stimulus (US), typically a mild foot shock.[13][23]

  • Avoidance Learning: The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.[13]

  • Drug Testing: The effect of the test compound on the number of successful avoidance responses is measured. A decrease in avoidance without impairing the escape response (moving after the shock has started) is indicative of antipsychotic activity.[12][23]

Visualization of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Signaling_Pathways cluster_risperidone Risperidone cluster_dthp This compound Risperidone Risperidone D2_R_Risp D2 Receptor Risperidone->D2_R_Risp Antagonist 5HT2A_R_Risp 5-HT2A Receptor Risperidone->5HT2A_R_Risp Potent Antagonist Antipsychotic Effect (Positive Symptoms) Antipsychotic Effect (Positive Symptoms) D2_R_Risp->Antipsychotic Effect (Positive Symptoms) Reduced EPS\n(Negative Symptom Improvement) Reduced EPS (Negative Symptom Improvement) 5HT2A_R_Risp->Reduced EPS\n(Negative Symptom Improvement) D-THP D-THP D1_R_DTHP D1 Receptor D-THP->D1_R_DTHP Antagonist D2_R_DTHP D2 Receptor D-THP->D2_R_DTHP Antagonist D3_R_DTHP D3 Receptor D-THP->D3_R_DTHP Antagonist 5HT_R_DTHP Multiple 5-HT Receptors D-THP->5HT_R_DTHP Modulator Antipsychotic Effect Antipsychotic Effect D2_R_DTHP->Antipsychotic Effect

Caption: Simplified signaling pathways of Risperidone and this compound.

Experimental_Workflow cluster_behavioral_tests Behavioral Paradigms Animal_Model_Selection Animal Model Selection (e.g., Rat, Mouse) Drug_Administration Drug Administration (D-THP vs. Risperidone vs. Vehicle) Animal_Model_Selection->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Hyperlocomotion Amphetamine-Induced Hyperlocomotion Behavioral_Testing->Hyperlocomotion Catalepsy Catalepsy Test (Bar Test) Behavioral_Testing->Catalepsy CAR Conditioned Avoidance Response Behavioral_Testing->CAR Data_Analysis Data Analysis and Comparison Hyperlocomotion->Data_Analysis Catalepsy->Data_Analysis CAR->Data_Analysis

Caption: General experimental workflow for preclinical comparison of antipsychotics.

Conclusion

This comparative guide provides a snapshot of the current preclinical data for this compound and risperidone. Risperidone exhibits a well-defined profile as a potent D2/5-HT2A antagonist with established efficacy in various animal models predictive of antipsychotic activity, alongside a known liability for dose-dependent catalepsy. D-THP presents a more complex pharmacological profile with antagonist activity across multiple dopamine and serotonin receptors. While it shows promise in attenuating psychostimulant-induced behaviors, its efficacy in models like conditioned avoidance and a comprehensive assessment of its side-effect profile in direct comparison to established antipsychotics like risperidone require further investigation. The data presented herein should serve as a valuable resource for researchers designing future studies to directly compare these and other novel antipsychotic candidates.

References

D-Tetrahydropalmatine versus its synthetic derivatives: a pharmacological comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacological differences between a parent compound and its synthetic derivatives is crucial for advancing therapeutic innovation. This guide provides a detailed comparison of D-Tetrahydropalmatine (d-THP), a naturally occurring isoquinoline (B145761) alkaloid, and its synthetic analogs, with a focus on their interactions with dopamine (B1211576) receptors. Experimental data, detailed methodologies, and visual representations of key pathways are presented to facilitate a comprehensive understanding.

This compound (d-THP), the dextrorotatory isomer of tetrahydropalmatine (B600727), has garnered interest for its selective interaction with dopamine D1 receptors, distinguishing it from its more extensively studied levorotatory counterpart, L-Tetrahydropalmatine (l-THP), which exhibits broader activity across dopamine receptor subtypes. The unique pharmacological profile of d-THP as a dopamine D1 receptor antagonist with no significant affinity for the D2 receptor makes it and its derivatives intriguing candidates for the development of novel therapeutics for neurological and psychiatric disorders.

Comparative Pharmacological Data

The primary pharmacological distinction between d-THP and its levo-isomer, as well as other related alkaloids, lies in their affinity and selectivity for dopamine receptor subtypes. While specific data on a wide range of synthetic d-THP derivatives remains limited in publicly accessible literature, the existing information on the parent compound and its natural analogs provides a foundational comparison.

CompoundDopamine D1 Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)Receptor Activity Profile
This compound (d-THP) Preferential Affinity[1]No AffinityNot ReportedD1 Antagonist[1]
L-Tetrahydropalmatine (l-THP) 124[2]388[2]1420[3]D1/D2/D3 Antagonist[2]
L-Isocorypalmine (l-ICP) 83[4]41.8[3]37.3[3]D1 Partial Agonist / D2 Antagonist[3]

Key Observations:

  • Stereoselectivity: The stereochemistry at the chiral center of the tetrahydropalmatine scaffold is a critical determinant of its dopamine receptor activity. The dextro-isomer (d-THP) displays a clear preference for the D1 receptor, while the levo-isomer (l-THP) interacts with multiple dopamine receptor subtypes (D1, D2, and D3).[1][3]

  • Naturally Occurring Analogs: L-Isocorypalmine, a naturally occurring analog of l-THP, demonstrates a significantly higher affinity for the D1 receptor compared to l-THP and also exhibits partial agonist activity at this receptor, in contrast to the antagonist profile of the THP isomers.[3][4] This highlights how subtle structural modifications can profoundly impact pharmacological function.

Signaling Pathways and Experimental Workflows

The interaction of d-THP and its derivatives with the dopamine D1 receptor modulates downstream signaling cascades, primarily the Gs protein/adenylyl cyclase pathway. Antagonism of the D1 receptor by d-THP is expected to inhibit the production of cyclic AMP (cAMP).

Gs_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Activates dTHP d-THP / Derivative dTHP->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D1 Receptor Signaling Pathway Antagonism

A typical experimental workflow to determine the pharmacological profile of a novel d-THP derivative involves synthesis followed by in vitro and in vivo characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials Synth Synthesis of d-THP Derivative Start->Synth Purify Purification & Characterization Synth->Purify Binding Receptor Binding Assays (e.g., [3H]SCH23390) Purify->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional Behavior Behavioral Models (e.g., locomotor activity) Functional->Behavior PK Pharmacokinetic Analysis Behavior->PK

Drug Discovery Workflow for d-THP Derivatives

Experimental Protocols

A fundamental technique for characterizing the interaction of novel compounds with dopamine receptors is the radioligand binding assay. Below is a representative protocol for a dopamine D1 receptor binding assay.

Dopamine D1 Receptor Binding Assay using [3H]-SCH23390

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a d-THP derivative) for the dopamine D1 receptor.

Materials:

  • Radioligand: [3H]-SCH23390 (a selective D1 receptor antagonist).

  • Tissue Preparation: Rat striatal tissue homogenates or cell lines expressing the human dopamine D1 receptor.

  • Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2, KCl, CaCl2, and NaCl, at a physiological pH (e.g., 7.4).

  • Non-specific Binding Determinand: A high concentration of a known D1 antagonist (e.g., unlabeled SCH23390 or cis-(Z)-flupenthixol).

  • Test Compounds: d-THP and its synthetic derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Tissue Preparation: The brain tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Incubation: The assay tubes are prepared containing the tissue preparation, [3H]-SCH23390 at a concentration near its Kd (e.g., 0.3-0.7 nM), and either buffer (for total binding), the non-specific binding determinand, or the test compound at varying concentrations.[5][6]

  • Incubation: The mixture is incubated, typically at 25-30°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Structure-Activity Relationships and Future Directions

The development of synthetic derivatives of d-THP is guided by structure-activity relationship (SAR) studies. Key areas for chemical modification of the tetrahydropalmatine scaffold include:

  • Substituents on the Aromatic Rings: Altering the methoxy (B1213986) groups on the aromatic rings can influence receptor affinity and selectivity. For instance, the presence of hydroxyl groups in related tetrahydroprotoberberines has been shown to be important for dopamine receptor affinity.

  • Modifications at the Chiral Center: While preserving the dextrorotatory configuration is crucial for D1 selectivity, modifications to the surrounding structure could further enhance this selectivity and modulate functional activity.

  • N-alkylation: In other classes of dopamine receptor ligands, the nature of the nitrogen substituent can impact the affinity for D1 versus D2 receptors.[3]

The selective D1 antagonist profile of d-THP presents a promising starting point for the design of novel therapeutics. Future research into synthetic derivatives should focus on systematically exploring the SAR to optimize D1 receptor affinity, selectivity, and pharmacokinetic properties. Such efforts may lead to the development of new treatments for disorders where modulation of the dopaminergic system is beneficial, without the side effects associated with non-selective dopamine receptor ligands.

References

Unraveling the Molecular Targets of D-Tetrahydropalmatine: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid, has garnered significant interest for its diverse pharmacological activities, including analgesic, sedative, and anti-addictive properties. The levorotatory enantiomer, l-Tetrahydropalmatine (l-THP), is considered the more pharmacologically active form. A critical aspect of its drug development pipeline is the precise identification and validation of its molecular targets. This guide provides a comparative analysis of experimental data, with a focus on studies utilizing knockout models and pharmacological blockade to confirm the molecular targets of d-THP, primarily its interaction with dopamine (B1211576) receptors.

Unveiling the Primary Targets: Dopamine D1 and D2 Receptors

In vitro and in vivo studies have consistently pointed towards the dopamine D1 receptor (D1R) and D2 receptor (D2R) as the primary molecular targets of l-THP. It is reported to act as a partial agonist at D1R and an antagonist at D2R.[1] This dual action on the dopaminergic system is believed to underpin many of its therapeutic effects.

Evidence from Pharmacological Blockade Studies

While direct studies on d-THP in knockout mice are limited in the public domain, compelling evidence for its engagement with dopamine receptors comes from pharmacological blockade experiments. In these studies, the effects of l-THP are assessed in the presence of specific receptor antagonists or agonists.

A key study demonstrated that the antinociceptive (analgesic) effect of l-THP in a mouse model of neuropathic pain was prevented by the D1R antagonist SCH23390. Conversely, the hypnotic (sedative) effect of l-THP was blocked by the D2R agonist quinpirole (B1680403), but not by the D1R antagonist.[1] These findings strongly suggest that the analgesic properties of l-THP are mediated through D1R agonism, while its sedative effects are a result of D2R antagonism.[1]

Another study investigating mechanical hyperalgesia in mouse models of chronic inflammatory and neuropathic pain found that the antihyperalgesic effects of l-THP were abolished by the D1R antagonist SCH23390.[2]

The tables below summarize the key quantitative findings from these pharmacological blockade studies.

Quantitative Data Summary

Table 1: Effect of D1R and D2R Blockade on l-THP-Induced Analgesia and Sedation

Treatment GroupMechanical Threshold (% increase)Thermal Latency (% increase)Non-REM Sleep (% increase)
l-THP (5 mg/kg)134.4%49.4%17.5%
l-THP (10 mg/kg)174.8%69.2%29.6%
l-THP + SCH23390 (D1R antagonist)Effect PreventedEffect PreventedNo significant change
l-THP + Quinpirole (D2R agonist)Effect PreventedEffect PreventedEffect Blocked

Data adapted from a study in a mouse model of neuropathic pain.[1]

Table 2: Effect of D1R Blockade on l-THP-Induced Antihyperalgesia

Treatment GroupPaw Withdrawal Threshold (g)
VehicleBaseline
l-THP (1-4 mg/kg)Dose-dependent increase
l-THP + SCH23390 (0.02 mg/kg)Antihyperalgesic effect abolished

Data adapted from a study in mouse models of chronic inflammatory and neuropathic pain.[2]

Insights from Knockout Models with a Related Compound

Further supporting the critical role of the D2R in the analgesic effects of related compounds, a study on dehydrocorybulbine (B1239679) (DHCB), another alkaloid from the Corydalis species, demonstrated that its antinociceptive effect was absent in D2R knockout mice.[3] This provides a strong rationale for the use of knockout models in definitively validating the targets of d-THP.

Experimental Protocols

Pharmacological Blockade of l-THP Effects in a Neuropathic Pain Model

Objective: To determine the role of D1 and D2 receptors in the analgesic and hypnotic effects of l-THP.

Animal Model: Male C57BL/6J mice with partial sciatic nerve ligation (PSNL) to induce neuropathic pain.

Drug Administration:

  • l-THP (5 and 10 mg/kg) was administered intraperitoneally (i.p.).

  • SCH23390 (a D1R antagonist) or quinpirole (a D2R agonist) was administered prior to l-THP.

Behavioral Assays:

  • Mechanical Allodynia: Paw withdrawal threshold was measured using von Frey filaments.

  • Thermal Hyperalgesia: Paw withdrawal latency was assessed using a radiant heat source.

  • Sleep Recording: Electroencephalogram (EEG) and electromyogram (EMG) were recorded to analyze sleep architecture.

Data Analysis: Statistical analysis was performed to compare the effects of l-THP alone and in combination with the receptor antagonist/agonist.[1]

Investigation of l-THP's Antihyperalgesic Mechanism

Objective: To investigate the receptor mechanism underlying the antihyperalgesic actions of l-THP in chronic pain models.

Animal Models:

  • Neuropathic Pain: Spinal nerve ligation model in mice.

  • Inflammatory Pain: Intraplantar injection of complete Freund's adjuvant (CFA) in mice.

Drug Administration:

  • l-THP (1-4 mg/kg, i.p.) was administered.

  • SCH23390 (0.02 mg/kg), a D1R antagonist, was administered to block the effects of l-THP.

Behavioral Assay:

  • Mechanical Hyperalgesia: Paw withdrawal threshold was measured in response to mechanical stimulation.

Motor Function Assessment:

  • Rotarod test was used to assess any motor impairment caused by l-THP.

Data Analysis: The dose-dependent effects of l-THP and the blocking effect of SCH23390 were statistically evaluated.[2]

Visualizing the Molecular Pathways and Experimental Design

To further clarify the mechanisms of action and experimental approaches, the following diagrams are provided.

G Signaling Pathway of l-Tetrahydropalmatine at Dopamine Receptors lTHP l-Tetrahydropalmatine D1R Dopamine D1 Receptor lTHP->D1R Partial Agonist D2R Dopamine D2 Receptor lTHP->D2R Antagonist AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Sedation Sedative/Hypnotic Effect D2R->Sedation cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP Analgesia Analgesic Effect cAMP_inc->Analgesia

Caption: Proposed signaling pathway of l-THP at D1 and D2 dopamine receptors.

G Experimental Workflow for Target Validation Using Pharmacological Blockade cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis PainModel Induce Neuropathic/ Inflammatory Pain in Mice Vehicle Vehicle Control PainModel->Vehicle lTHP l-THP PainModel->lTHP Antagonist Dopamine Receptor Antagonist/Agonist PainModel->Antagonist lTHP_Antagonist l-THP + Antagonist/Agonist PainModel->lTHP_Antagonist AnalgesiaTest Measure Analgesic/ Antihyperalgesic Effects Vehicle->AnalgesiaTest SedationTest Assess Sedative/ Hypnotic Effects Vehicle->SedationTest lTHP->AnalgesiaTest lTHP->SedationTest Antagonist->AnalgesiaTest Antagonist->SedationTest lTHP_Antagonist->AnalgesiaTest lTHP_Antagonist->SedationTest Comparison Compare Behavioral Outcomes Between Treatment Groups AnalgesiaTest->Comparison SedationTest->Comparison

Caption: Workflow for validating l-THP's targets via pharmacological blockade.

Comparison with Alternative Dopamine Receptor Modulators

The unique dual action of l-THP as a D1R partial agonist and D2R antagonist distinguishes it from many other dopamine receptor modulators.

Table 3: Comparison of l-THP with Other Dopamine Receptor Modulators

CompoundPrimary Mechanism of ActionKey Therapeutic Applications
l-Tetrahydropalmatine D1R Partial Agonist, D2R AntagonistAnalgesia, Sedation, Anti-addiction
Haloperidol Potent D2R AntagonistAntipsychotic
Aripiprazole D2R Partial Agonist, 5-HT1A Partial AgonistAntipsychotic, Antidepressant
SKF-81297 D1R AgonistResearch tool for studying D1R function
Quinpirole D2R/D3R AgonistResearch tool for studying D2R/D3R function

Conclusion

References

A comparative review of D-Tetrahydropalmatine and other traditional analgesics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the analgesic properties of D-Tetrahydropalmatine (d-THP), a naturally derived compound, with traditional analgesics including the opioid morphine and the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin (B1665792) and ibuprofen (B1674241). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic pathways, analgesic efficacy, and safety profiles supported by experimental data.

Mechanisms of Action

The analgesic effects of these compounds are rooted in distinct molecular pathways. D-THP primarily modulates the dopaminergic system, morphine targets opioid receptors, and NSAIDs inhibit cyclooxygenase enzymes.

This compound (d-THP)

This compound and its more extensively studied levo-isomer (l-THP) are alkaloids derived from the Corydalis plant. Their primary mechanism involves the modulation of dopamine (B1211576) receptors. L-THP, often used in analgesic research, acts as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor.[1] This dual action is believed to underlie its analgesic and sedative properties.[1] The antagonism of dopamine receptors in brain regions like the striatum and hypothalamus can activate descending pain-inhibitory pathways.[2] Furthermore, THP has demonstrated anti-inflammatory effects by inhibiting the activation of glial cells and reducing the production of pro-inflammatory cytokines, suggesting a broader mechanism beyond dopamine receptor modulation.[3]

dthp_pathway cluster_neuron Postsynaptic Neuron cluster_synapse D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R Dopamine D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to THP l-THP THP->D1R Agonist THP->D2R Antagonist Dopamine Dopamine Dopamine->D1R Dopamine->D2R

d-THP (l-isomer) signaling pathway.
Morphine

Morphine is the archetypal opioid analgesic. Its effects are mediated primarily through the agonistic binding to mu (μ)-opioid receptors (MOR), which are G-protein coupled receptors located throughout the central nervous system.[4][5] Upon activation by morphine, the associated inhibitory G-protein (Gi) dissociates, leading to two main intracellular events: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] This includes opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels, which collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.[4]

morphine_pathway cluster_neuron Presynaptic / Postsynaptic Neuron cluster_synapse MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes PainSignal Pain Signal Transmission AC->PainSignal Reduced cAMP K_channel->PainSignal Hyperpolarization Ca_channel->PainSignal Reduced Neurotransmitter Release Morphine Morphine Morphine->MOR Binds to

Morphine signaling pathway.
Aspirin and Ibuprofen (NSAIDs)

Aspirin and ibuprofen belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[6][8] By blocking this conversion, NSAIDs reduce the levels of prostaglandins at the site of injury, thereby decreasing the sensitization of nociceptive nerve endings. A key difference is that aspirin irreversibly inhibits COX through acetylation, whereas ibuprofen is a reversible inhibitor.[9]

nsaid_pathway ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain NSAIDs Aspirin / Ibuprofen NSAIDs->COX Inhibit workflow start Animal Acclimatization grouping Randomize into Groups (Vehicle, Test Compound) start->grouping baseline Measure Baseline Nociceptive Threshold grouping->baseline admin Administer Vehicle or Test Compound baseline->admin wait Waiting Period (Drug Absorption) admin->wait post_test Measure Post-Treatment Nociceptive Threshold wait->post_test data Record & Analyze Data (e.g., Latency, % Inhibition) post_test->data end Endpoint data->end

References

Independent Validation of D-Tetrahydropalmatine's Effects on Locomotor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-Tetrahydropalmatine (d-THP) and its related isomers on locomotor activity, supported by available experimental data. Due to a notable lack of direct independent validation studies specifically on the dextrorotatory enantiomer (d-THP), this comparison primarily relies on data from studies of the levorotatory enantiomer (l-THP) and the racemic mixture (dl-THP) to infer and contrast potential effects.

Executive Summary

L-Tetrahydropalmatine (l-THP) is consistently reported to decrease locomotor activity, particularly in models of hyperactivity induced by stimulants. This effect is largely attributed to its antagonist activity at dopamine (B1211576) D1, D2, and D3 receptors, as well as modulation of the serotonergic system. The racemic mixture, dl-THP, also demonstrates a dose-dependent reduction in locomotor activity, which is associated with a decrease in brain monoamine levels, including dopamine, norepinephrine, and serotonin (B10506).

Crucially, direct studies on the isolated effects of d-THP on locomotor activity are scarce in publicly available literature. However, research on other pharmacological endpoints, such as conditioned place preference, suggests that d-THP may not share the same inhibitory properties as l-THP, indicating a significant stereoselectivity in its biological effects. This guide aims to present the existing evidence and highlight the critical need for independent validation of d-THP's specific impact on locomotor function.

Data Presentation: Comparison of Tetrahydropalmatine (B600727) Isomers and Other Dopamine Antagonists on Locomotor Activity

The following table summarizes quantitative data from various studies. It is important to note the absence of direct data for d-THP's effect on spontaneous locomotor activity.

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityMechanism of ActionReference
d-THP --Data not available in peer-reviewed literaturePresumed to differ from l-THP; may not significantly inhibit dopamine-mediated behaviorsInferred from comparative studies on other endpoints
l-THP Rats1.25 - 5.00 mg/kg, i.p.No effect on basal locomotor activity at lower doses (1.25 and 2.50 mg/kg)Dopamine D1, D2, and D3 receptor antagonist[1]
Rats10 and 15 mg/kgSignificantly inhibited methamphetamine-induced hyperlocomotionRegulation of 5-HT neuronal activity and dopamine D3 receptor expression[2]
Mice6.25, 12.5, and 18.75 mg/kgNo effect on basal locomotor activity, but antagonized oxycodone-induced hyperactivityAttenuation of opioid-induced locomotor stimulation[3]
dl-THP RatsNot SpecifiedSignificantly decreased spontaneous locomotor activity in a dose-dependent mannerDecreased concentrations of norepinephrine, dopamine, and serotonin in the cortex and brain stemEffects of DL-Tetrahydropalmatine on Motor Activity and the Brain Monoamine Concentration in Rats
Haloperidol Mice0.1 mg/kg, i.p.Reduced ethanol-induced increases in locomotor activityDopamine D2 receptor antagonist[4]
Rats-Chronic administration led to an emergence of NMDA-stimulated locomotor activity after withdrawalAlteration of primary motor cortex efferents[5]
Clozapine Mice3 and 5 mg/kg, i.p.Significantly inhibits horizontal locomotor activity and stereotypy5-HT2A receptor-dependent mechanismClozapine-induced locomotor suppression occurs in the absence of βarrestin2 and with inhibition of Akt
Rats10 mg/kgSignificantly decreased locomotor activity in adolescent ratsPrimarily 5-HT2A and dopamine D4 receptor antagonism[6]

Experimental Protocols

Open-Field Test for Locomotor Activity Assessment

This protocol is a standard method used to assess spontaneous locomotor activity and exploratory behavior in rodents.

Objective: To quantify the effect of a test compound (e.g., d-THP) on horizontal and vertical movements in a novel environment.

Apparatus:

  • An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The floor is often divided into a grid of equal squares. Common dimensions for mice are at least 40 cm x 40 cm x 30 cm (h) and for rats 90 cm x 90 cm x 50 cm (h).[7]

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software to analyze the video recordings for parameters such as distance traveled, time spent in different zones (center vs. periphery), rearing frequency, and velocity.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and a novel environment.

  • Administration of Compound: The test compound (d-THP, vehicle control, or reference drug) is administered via the intended route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test.

  • Test Initiation: The animal is gently placed in the center of the open-field arena.

  • Recording: The animal's behavior is recorded for a specified duration, typically ranging from 5 to 60 minutes.

  • Data Analysis: The tracking software analyzes the video to extract key locomotor parameters. Statistical analysis is then performed to compare the effects of the test compound to the control group.

  • Cleaning: The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which l-THP and dl-THP are thought to influence locomotor activity is through the modulation of monoaminergic systems, particularly the dopaminergic pathways.

L-THP: Dopamine Receptor Antagonism

L-THP acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][9] By blocking these receptors, particularly in the mesolimbic pathway, l-THP can inhibit the downstream signaling cascades that promote locomotor activity.

l_thp_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_cleft Dopamine Dopamine->DA_cleft Release D1R D1 Receptor DA_cleft->D1R D2R D2 Receptor DA_cleft->D2R D3R D3 Receptor DA_cleft->D3R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib D3R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inc ↑ PKA cAMP_inc->PKA_inc PKA_dec ↓ PKA cAMP_dec->PKA_dec Locomotor_Output_inc Increased Locomotor Output PKA_inc->Locomotor_Output_inc Locomotor_Output_dec Decreased Locomotor Output PKA_dec->Locomotor_Output_dec l_THP l-THP l_THP->D1R l_THP->D2R l_THP->D3R

Figure 1: Proposed mechanism of l-THP on dopamine signaling and locomotor output.

dl-THP: Monoamine Depletion

Studies on the racemic mixture suggest a broader mechanism involving the depletion of several key monoamines. This would lead to a more generalized reduction in neurotransmission in pathways controlling arousal and movement.

dl_thp_workflow dl_THP dl-THP Administration Brain_Penetration Brain Penetration dl_THP->Brain_Penetration Monoamine_Depletion Depletion of Brain Monoamines Brain_Penetration->Monoamine_Depletion NE Norepinephrine Monoamine_Depletion->NE DA Dopamine Monoamine_Depletion->DA 5HT Serotonin Monoamine_Depletion->5HT Reduced_Neurotransmission Reduced Neurotransmission in Motor Control Pathways Monoamine_Depletion->Reduced_Neurotransmission Decreased_Locomotor Decreased Spontaneous Locomotor Activity Reduced_Neurotransmission->Decreased_Locomotor

Figure 2: Hypothesized workflow of dl-THP leading to decreased locomotor activity.

Conclusion and Future Directions

The available evidence strongly indicates that l-THP and dl-THP reduce locomotor activity, primarily through dopamine receptor antagonism and broader monoamine depletion, respectively. However, the pharmacological profile of d-THP remains largely uncharacterized in the context of locomotor control. Given the stereoselective nature of many pharmacologically active compounds, it is imperative that future research focuses on the independent validation of d-THP's effects. Such studies are critical for a complete understanding of the pharmacology of tetrahydropalmatine and for the development of any potential therapeutic applications for its individual enantiomers. Direct, head-to-head comparative studies of d-THP, l-THP, and established dopamine antagonists are essential to elucidate their distinct mechanisms and behavioral effects.

References

Safety Operating Guide

Proper Disposal of D-Tetrahydropalmatine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid used in pharmacological research. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • After skin contact: Immediately wash the affected area with soap and plenty of water.

  • After eye contact: Rinse the eyes with pure water for at least 15 minutes.

  • After ingestion: Rinse the mouth with water. Do not induce vomiting.[2]

Quantitative Data for Disposal Planning

The following table summarizes key information for the safe handling and disposal of this compound waste.

ParameterGuidelineSource
Hazard Classification Harmful if swallowed (based on L-isomer data)[1]
Primary Disposal Route Licensed Professional Waste Disposal ServiceGeneral Laboratory Best Practices
Container Type Clearly labeled, sealed, and non-reactive containersGeneral Laboratory Best Practices
Waste Segregation Segregate from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.General Laboratory Best Practices
Environmental Hazard Potentially hazardous to aquatic life. Do not allow large quantities to enter water sources.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The following protocol outlines the necessary steps from initial waste generation to final disposal.

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Place solid this compound waste in a dedicated, sealable, and appropriately labeled waste container.

    • Collect liquid waste containing this compound in a separate, leak-proof container. Ensure the container material is compatible with the solvent used.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with accurate information about the composition and quantity of the waste.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its disposal. Follow your institution's specific requirements for waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

D_THP_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Storage & Final Disposal A Identify D-THP Waste (Solid & Liquid) B Segregate from other waste streams A->B C Select appropriate waste container B->C D Label container with 'Hazardous Waste' & contents C->D E Seal container securely D->E F Store in designated secure area E->F G Contact EHS or licensed waste disposal service F->G H Maintain disposal records G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and upholding their commitment to safety and compliance.

References

Personal protective equipment for handling D-Tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling D-Tetrahydropalmatine (D-THP) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that D-THP is often dissolved in organic solvents like ethanol (B145695) or DMSO, glove material should be selected based on its resistance to the specific solvent being used. Nitrile gloves are a common choice, but compatibility should always be verified.[1] Dispose of gloves immediately if contamination is suspected.

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact. In cases of potential significant exposure, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All work with powders or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly sealed when not in use.

2. Preparation and Use:

  • All handling of D-THP powder should be performed in a chemical fume hood to prevent the generation of dust in the open lab.[3]

  • When preparing solutions, add the solvent to the D-THP slowly to avoid splashing.

  • Use appropriate lab equipment and glassware, ensuring it is clean and free from contaminants.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[4]

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, use an appropriate absorbent material to contain and clean up the spill, while wearing the appropriate PPE.

  • For large spills, follow your institution's emergency response procedures.

  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All D-THP waste, including unused product, contaminated materials (e.g., gloves, absorbent pads, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix D-THP waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.

2. Waste Collection and Storage:

  • Waste containers should be kept closed except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Disposal Method:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5] Incineration at a permitted facility is a common disposal method for organic chemical waste.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, the available toxicity data underscores the need for cautious handling.

Safety Parameter Value Species/Route Reference
LD50 (Lethal Dose, 50%) No specific data available for this compound. The toxicity of its enantiomer, L-Tetrahydropalmatine, has been studied more extensively.--
Toxicity Overview Potential for cardiac and neurological toxicity.[6] Considered hazardous until further information is available.[7]-[6][7]

It is crucial to treat this compound as a substance with unknown long-term health effects and to handle it with the utmost care to minimize any potential exposure.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Planning Experiment Planning (Risk Assessment) Storage->Planning PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Planning->PPE Weighing Weighing in Fume Hood PPE->Weighing Dissolving Solution Preparation in Fume Hood Weighing->Dissolving Experiment Conducting Experiment Dissolving->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste Segregate and Dispose of Waste Decontamination->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Handwash Wash Hands Thoroughly RemovePPE->Handwash

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.